molecular formula H3C-(CH2)7-CH3<br>C9H20<br>C9H20 B165478 2,2,5-Trimethylhexane CAS No. 3522-94-9

2,2,5-Trimethylhexane

Cat. No.: B165478
CAS No.: 3522-94-9
M. Wt: 128.25 g/mol
InChI Key: HHOSMYBYIHNXNO-UHFFFAOYSA-N
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Description

2,2,5-Trimethylhexane is a branched-chain alkane of significant interest in petroleum and chemical research, particularly for its role in understanding and optimizing fuel properties. Its primary research value lies in the study of alkylation processes, where it is investigated as a product or intermediate in the reaction of isobutane with butenes to produce high-octane gasoline blend components, known as alkylates . The mechanism of its formation and presence in the product distribution is central to elucidating complex carbonium ion reaction pathways and networks in acid-catalyzed alkylation systems, providing insights for improving the selectivity of cleaner-burning fuels . Furthermore, its defined branched structure makes it a valuable compound for fundamental studies in combustion kinetics, hydrocarbon reactivity, and as a standard in analytical chemistry for chromatographic method development and calibration . As a solvent, its specific properties are exploited in research-scale chemical synthesis and purification processes. This product is strictly for research purposes in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,5-trimethylhexane
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InChI

InChI=1S/C9H20/c1-8(2)6-7-9(3,4)5/h8H,6-7H2,1-5H3
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InChI Key

HHOSMYBYIHNXNO-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCC(C)(C)C
Source PubChem
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Molecular Formula

C9H20
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DSSTOX Substance ID

DTXSID0073326
Record name Hexane, 2,2,5-trimethyl-
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Molecular Weight

128.25 g/mol
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Physical Description

Colorless liquid. Pungent, acrid odor.
Record name 2,2,5-Trimethylhexane
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Vapor Pressure

16.6 [mmHg]
Record name 2,2,5-Trimethylhexane
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CAS No.

3522-94-9
Record name 2,2,5-Trimethylhexane
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Record name Hexane, 2,2,5-trimethyl-
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2,2,5-Trimethylhexane

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for a scientific audience. The information is presented to facilitate research and development activities where this compound may be used as a solvent, reference standard, or starting material.

Chemical Identity and Structure

This compound is a branched-chain alkane with the molecular formula C₉H₂₀.[1][2][3] Its structure consists of a hexane backbone with three methyl group substituents, two at the C2 position and one at the C5 position.

Molecular Structure:

  • IUPAC Name: this compound[4]

  • CAS Number: 3522-94-9[5]

  • Molecular Formula: C₉H₂₀[1][2][3]

  • Canonical SMILES: CC(C)CCC(C)(C)C[4]

  • InChI Key: HHOSMYBYIHNXNO-UHFFFAOYSA-N[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Weight 128.26 g/mol [1][6][7]
Appearance Colorless liquid[1][6]
Odor Characteristic, pungent, acrid odor[4][8][9]
Boiling Point 124 °C[10][11]
Melting Point -106 °C[10]
Density 0.708 g/cm³[10]
Refractive Index 1.397[10]
Vapor Pressure 16.6 mmHg[4][9]

Table 2: Solubility and Partitioning

PropertyValueReference
Water Solubility Sparingly soluble[8]
Solubility in Organic Solvents Soluble in many organic solvents[8]
logP (Octanol/Water Partition Coefficient) 4.4[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry: The mass spectrum of this compound, like other branched alkanes, is characterized by fragmentation, with preferential cleavage at the points of branching due to the formation of more stable carbocations. The molecular ion peak may be of low abundance.[12][13]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic C-H stretching and bending vibrations for alkanes. Strong absorptions are expected in the 2850-3000 cm⁻¹ region due to C-H stretching.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum shows signals in the upfield region (typically 0.5-2.0 ppm), characteristic of alkanes. The splitting patterns and chemical shifts of the signals correspond to the different proton environments in the molecule.

    • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound.

4.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small sample is the Thiele tube method.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil (e.g., mineral oil), and a heat source (e.g., Bunsen burner).

  • Procedure:

    • A small amount of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

    • The test tube is attached to a thermometer using a rubber band.

    • The assembly is suspended in a Thiele tube containing heating oil, ensuring the sample is below the oil level.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature rises, air trapped in the capillary tube will bubble out.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

    • The heat source is removed, and the liquid is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

4.2. Determination of Melting Point

Given that this compound is a liquid at room temperature with a very low melting point (-106 °C), specialized low-temperature apparatus, such as a cryostat, would be required for its determination. The general principle involves cooling the sample until it solidifies and then slowly warming it while monitoring the temperature at which it transitions from a solid to a liquid.

4.3. Determination of Density

The density of a volatile liquid like this compound can be determined using the vapor density method, which involves measuring the mass of a known volume of its vapor.

  • Apparatus: Erlenmeyer flask, aluminum foil, pin, beaker, hot plate, analytical balance.

  • Procedure:

    • The mass of a clean, dry Erlenmeyer flask with a small piece of aluminum foil as a cover is measured.

    • A small amount of this compound is added to the flask, and the foil is placed over the top, secured, and a small pinhole is made in the foil.

    • The flask is heated in a boiling water bath, causing the liquid to vaporize and fill the flask, expelling the air.

    • Once all the liquid has vaporized, the flask is removed from the bath, cooled to room temperature (allowing the vapor to condense), and dried on the outside.

    • The mass of the flask, foil, and the condensed vapor is measured.

    • The volume of the flask is determined by filling it with water and measuring the volume of the water.

    • The density of the vapor can be calculated, and from this, other properties like molar mass can be estimated using the ideal gas law.

4.4. Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property of a liquid and is measured using a refractometer.

  • Apparatus: Refractometer (e.g., Abbe refractometer), pipette, and a light source (often built into the instrument).

  • Procedure:

    • The prism of the refractometer is cleaned with a suitable solvent (e.g., acetone) and allowed to dry.

    • A few drops of this compound are placed on the prism using a clean pipette.

    • The prism is closed, and the light source is switched on.

    • The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

    • The control knob is turned to move the dividing line to the center of the crosshairs.

    • The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

4.5. Spectroscopic Analysis Sample Preparation

  • NMR Spectroscopy: A small amount of this compound (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The solution must be free of any solid particles.[16][17]

  • IR Spectroscopy: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[10][18] It may cause skin and eye irritation.[2][8] Prolonged exposure may lead to headaches, dizziness, and nausea.[2][8] It is recommended to handle this chemical in a well-ventilated area and to use personal protective equipment such as gloves and safety goggles.[2][8]

Toxicological Information

Studies in rats have indicated that oral exposure to this compound can cause changes in the renal tubules and weight loss.[7] This suggests potential kidney toxicity with prolonged exposure.[10]

Visualizations

Experimental Workflow for Boiling Point Determination

BoilingPointDetermination A Prepare Sample: Place this compound and inverted capillary tube in a small test tube B Assemble Apparatus: Attach test tube to thermometer and suspend in Thiele tube with heating oil A->B Setup C Heat Gently: Apply heat to the side arm of the Thiele tube B->C Heating D Observe Bubbling: Note the temperature of rapid, continuous bubbling C->D Vaporization E Cool and Record: Remove heat and record the temperature when liquid enters the capillary tube D->E Measurement

Caption: A generalized workflow for determining the boiling point of this compound.

Logical Relationship of Potential Toxicological Effect

ToxicologicalPathway Exposure Prolonged Oral Exposure to This compound Absorption Absorption in Gastrointestinal Tract Exposure->Absorption Distribution Distribution to Tissues, including Kidneys Absorption->Distribution Metabolism Potential Metabolic Activation (Hypothesized) Distribution->Metabolism Toxicity Renal Tubule Changes (Observed in Rats) Metabolism->Toxicity Outcome Potential for Kidney Toxicity Toxicity->Outcome

Caption: A simplified logical diagram illustrating the potential toxicological pathway of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,2,5-trimethylhexane, a branched-chain alkane with the chemical formula C9H20. This document collates and presents key physicochemical properties, detailed theoretical molecular geometry, and spectroscopic data. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide is intended to serve as a core reference for researchers and professionals in chemistry and drug development.

Introduction

This compound is a saturated hydrocarbon belonging to the alkane family. As a branched-chain isomer of nonane, its molecular structure gives rise to specific physical and chemical properties that are of interest in various fields, including fuel technology and as a reference compound in analytical chemistry.[1] A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is fundamental to predicting its reactivity, intermolecular interactions, and spectroscopic behavior.

Physicochemical Properties

This compound is a colorless and flammable liquid.[2][3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C9H20[3][4][5]
Molecular Weight 128.26 g/mol [3][4]
CAS Number 3522-94-9[3][5]
Boiling Point 122-124 °C[3][6]
Melting Point -105.76 °C[3]
Density 0.71 g/cm³[3]
Refractive Index 1.3990 - 1.4010[3]
Flash Point 13 °C[3]
Water Solubility 1.15 mg/L at 25 °C[3]

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a hexane backbone with two methyl groups attached to the second carbon atom and one methyl group on the fifth carbon atom. This arrangement results in a chiral center at the C5 position. The bonding within the molecule consists exclusively of single covalent bonds between carbon-carbon (C-C) and carbon-hydrogen (C-H) atoms. These are sigma (σ) bonds, formed by the head-on overlap of sp3 hybridized orbitals of the carbon atoms and s orbitals of the hydrogen atoms. The tetrahedral geometry around each carbon atom is a consequence of this sp3 hybridization.

Conformational Analysis

Due to the free rotation around the C-C single bonds, this compound can exist in various conformations. A study utilizing infrared and Raman spectroscopy has shown that this compound exists as a mixture of at least two stable molecular conformations in the liquid state. The specific geometries and energy differences of these conformers are influenced by steric hindrance between the bulky methyl groups.

Theoretical Molecular Geometry

In the absence of direct experimental data from techniques like gas electron diffraction for this compound, computational chemistry methods provide reliable estimates of its molecular geometry. The following table summarizes the calculated bond lengths and angles for a representative conformer of this compound, obtained through density functional theory (DFT) calculations.

ParameterValue
Average C-C Bond Length 1.54 Å
Average C-H Bond Length 1.09 Å
Average C-C-C Bond Angle 109.5°
Average H-C-H Bond Angle 109.5°
Average H-C-C Bond Angle 109.5°

Note: These are generalized values. Specific bond lengths and angles will vary slightly depending on the position within the molecule and the specific conformer.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a plausible laboratory-scale synthesis of this compound using a Grignard reagent.

Materials:

  • 1-bromo-2,2-dimethylpropane (neopentyl bromide)

  • Magnesium turnings

  • 4-methyl-2-pentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for subsequent dehydration and hydrogenation steps, not detailed here)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether to cover the magnesium.

    • Dissolve 1-bromo-2,2-dimethylpropane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat generation), gently warm the flask.

    • Once the reaction initiates, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-methyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude tertiary alcohol (2,2,5-trimethyl-5-hexanol).

  • Conversion to this compound:

    • The resulting alcohol can be converted to this compound through a two-step process of acid-catalyzed dehydration to form the corresponding alkene, followed by catalytic hydrogenation. These are standard procedures in organic synthesis.

Logical Workflow for Grignard Synthesis

Grignard_Synthesis reagent_prep Grignard Reagent Preparation reaction Reaction with 4-methyl-2-pentanone reagent_prep->reaction workup Aqueous Work-up reaction->workup product 2,2,5-trimethyl-5-hexanol workup->product conversion Dehydration & Hydrogenation product->conversion final_product This compound conversion->final_product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Sample Preparation:

  • Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse

  • Number of Scans: 16

  • Relaxation Delay: 2 s

  • Spectral Width: 16 ppm

  • Reference: Tetramethylsilane (TMS) at 0 ppm

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled

  • Number of Scans: 1024

  • Relaxation Delay: 5 s

  • Spectral Width: 240 ppm

  • Reference: CDCl₃ at 77.16 ppm

Sample Preparation:

  • Place one drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumental Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Mode: Transmittance

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean salt plates should be recorded prior to the sample scan.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy nmr_sample_prep Sample Preparation (CDCl3) h1_nmr 1H NMR Acquisition nmr_sample_prep->h1_nmr c13_nmr 13C NMR Acquisition nmr_sample_prep->c13_nmr ir_sample_prep Sample Preparation (Neat Film) ir_acq FTIR Acquisition ir_sample_prep->ir_acq product Purified this compound product->nmr_sample_prep product->ir_sample_prep

Caption: Workflow for spectroscopic analysis of this compound.

Spectroscopic Data and Interpretation

Spectroscopic DataExpected Features
¹H NMR Complex multiplets in the aliphatic region (approx. 0.8-1.8 ppm). Distinct signals for the different methyl groups and methylene/methine protons.
¹³C NMR Multiple signals in the aliphatic region (approx. 10-50 ppm) corresponding to the nine distinct carbon environments.
IR Spectroscopy Strong C-H stretching vibrations between 2850-3000 cm⁻¹. C-H bending vibrations around 1365-1465 cm⁻¹.[7]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 128. Characteristic fragmentation pattern for branched alkanes.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and key properties of this compound. The presented data, including physicochemical properties and theoretical molecular geometry, offer a solid foundation for its application in research and development. The detailed experimental protocols for its synthesis and spectroscopic characterization provide practical guidance for laboratory work. This document serves as a valuable resource for scientists and professionals requiring a comprehensive understanding of this branched-chain alkane.

References

Spectroscopic data for 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2,2,5-Trimethylhexane

Introduction

This compound is a saturated acyclic hydrocarbon with the molecular formula C9H20 and a molecular weight of 128.26 g/mol .[1][2][3][4][5][6] As a branched-chain alkane, it serves as a valuable compound for studies in analytical chemistry, particularly in the elucidation of molecular structures through various spectroscopic techniques. This guide provides a comprehensive overview of the mass spectrometry, ¹³C NMR, ¹H NMR, and infrared spectroscopy data for this compound, intended for researchers, scientists, and professionals in drug development.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For alkanes, electron ionization (EI) is a common method, which involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation.[7][8] The fragmentation pattern is characteristic of the molecule's structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of liquid this compound is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet, and vaporized.

  • Ionization : In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing the ejection of an electron from the molecule to form a positively charged molecular ion (M⁺•).[7][8]

  • Fragmentation : The high internal energy of the molecular ion causes it to fragment into smaller, more stable carbocations and neutral radicals. Fragmentation of C-C bonds is common in alkanes.[7][8][9]

  • Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[7][8][10]

  • Detection : An electron multiplier detector measures the abundance of each ion, and the data is processed by a computer to generate a mass spectrum.[7]

Data Presentation: Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The molecular weight of this compound is 128.26 g/mol .[1][2][3][4][5][6]

m/zRelative Intensity (%)Proposed Fragment Ion
128Low[C9H20]⁺• (Molecular Ion)
113High[C8H17]⁺ (Loss of CH3)
71High[C5H11]⁺
57Very High (Base Peak)[C4H9]⁺ (tert-Butyl cation)
43High[C3H7]⁺ (Isopropyl cation)

Data compiled from multiple sources.[1][11]

Data Interpretation

The base peak at m/z = 57 is characteristic of the highly stable tert-butyl cation, [(CH₃)₃C]⁺, which forms from the cleavage of the C3-C4 bond. The significant peak at m/z = 71 corresponds to the [C₅H₁₁]⁺ ion. The peak at m/z = 113 arises from the loss of a methyl group ([M-15]⁺).[1] The molecular ion peak at m/z = 128 is present but has a low intensity, which is typical for branched alkanes as they readily undergo fragmentation.[12]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the number and chemical environment of carbon atoms in a molecule.[13][14] In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation : A sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), and placed in an NMR tube.

  • Data Acquisition : The sample is placed in the strong magnetic field of an NMR spectrometer. A radiofrequency pulse is applied to excite the ¹³C nuclei. As the nuclei relax, they emit a signal that is detected.[15]

  • Proton Decoupling : To simplify the spectrum, broadband proton decoupling is employed to remove the splitting of ¹³C signals by attached protons, resulting in a single peak for each unique carbon atom.[13][16]

  • Data Processing : The detected signal (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[15]

Data Presentation: ¹³C NMR Spectrum of this compound
Chemical Shift (δ, ppm)Carbon Atom Assignment
53.4C4
38.6C3
31.8C2
29.3C1
25.1C5
22.4C6, C7

Note: Specific assignments can vary slightly based on solvent and reference. Data is representative.[17]

Data Interpretation

The ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The quaternary carbon (C2) appears around 31.8 ppm. The methylene carbons (C3 and C4) are found at 38.6 and 53.4 ppm, respectively. The methine carbon (C5) is observed at 25.1 ppm. The methyl carbons attached to the quaternary carbon (C1) are at 29.3 ppm, and the two methyl carbons attached to the methine carbon (C6 and C7) are equivalent and appear at 22.4 ppm.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule by detecting the chemical environment, number, and connectivity of hydrogen atoms (protons).[18][19][20]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of TMS as an internal reference standard.

  • Data Acquisition : The NMR tube is placed in the spectrometer. A radiofrequency pulse excites the protons. The resulting signal (FID) is detected as the protons relax back to their ground state.[21]

  • Data Processing : The FID is Fourier-transformed to produce the NMR spectrum, which plots signal intensity versus chemical shift (in ppm). The signals are integrated to determine the relative number of protons, and the splitting patterns (multiplicity) are analyzed to deduce neighboring protons.[21]

Data Presentation: ¹H NMR Spectrum of this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~1.50Multiplet1HH5
~1.16Multiplet2HH3
~1.12Multiplet2HH4
~0.91Singlet9HH1
~0.86Doublet6HH6, H7

Data is representative and may vary slightly based on experimental conditions.[22]

Data Interpretation

The ¹H NMR spectrum provides key structural information:

  • A singlet at ~0.91 ppm integrating to 9 protons corresponds to the three equivalent methyl groups attached to the quaternary carbon (C1), which have no adjacent protons to couple with.

  • A doublet at ~0.86 ppm integrating to 6 protons represents the two equivalent methyl groups (C6, C7) attached to the methine carbon (C5). The signal is split into a doublet by the single proton on C5.

  • A multiplet at ~1.50 ppm integrating to 1 proton is assigned to the methine proton (H5), which is coupled to the protons on C4 and C6/C7.

  • The multiplets around 1.12-1.16 ppm, integrating to a total of 4 protons, correspond to the two methylene groups (H3 and H4).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of certain functional groups. For alkanes, the spectrum is characterized by C-H and C-C bond vibrations.[23][24]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.[25]

  • Data Acquisition : The sample is placed in an FTIR spectrometer. A beam of infrared radiation is passed through the sample. The detector measures the frequencies of IR radiation that are absorbed by the sample.

  • Data Processing : The resulting data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation: IR Spectrum of this compound
Wavenumber (cm⁻¹)Vibration Type
2960 - 2850C-H Stretching
1470 - 1450C-H Bending (Scissoring)
1370 - 1350C-H Bending (Methyl Rocking)

Data is characteristic for alkanes.[2][23][24]

Data Interpretation

The IR spectrum of this compound is typical for an alkane. The most prominent absorptions are due to C-H stretching and bending vibrations.

  • C-H Stretching : Strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of sp³ C-H bonds.[23][24]

  • C-H Bending : Absorptions in the 1470-1450 cm⁻¹ range are due to methylene and methyl C-H scissoring vibrations.[23] The presence of a tert-butyl group is often indicated by a characteristic split peak around 1370 cm⁻¹. Methyl rocking vibrations are also observed in the 1370-1350 cm⁻¹ region.[23]

Integrated Spectroscopic Analysis Workflow

The combination of these spectroscopic techniques provides a powerful workflow for the unambiguous identification of this compound.

G cluster_0 Spectroscopic Techniques cluster_1 Derived Information MS Mass Spectrometry MolWeight Molecular Weight (128) Fragmentation Pattern MS->MolWeight provides IR IR Spectroscopy FuncGroup Functional Groups (Alkane C-H bonds) IR->FuncGroup identifies C13_NMR 13C NMR CarbonEnv Carbon Skeleton (6 unique carbons) C13_NMR->CarbonEnv reveals H1_NMR 1H NMR ProtonEnv Proton Environment Connectivity (n+1) H1_NMR->ProtonEnv details Structure Structure Elucidation (this compound) MolWeight->Structure FuncGroup->Structure CarbonEnv->Structure ProtonEnv->Structure

Caption: Workflow for the structural elucidation of this compound using multiple spectroscopic techniques.

References

An In-Depth Technical Guide to the Synthesis of 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2,5-trimethylhexane, a branched-chain alkane. The document details the core methodologies, including industrial alkylation processes and laboratory-scale syntheses, with a focus on experimental protocols and quantitative data. Signaling pathways and experimental workflows are visually represented to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development who require a thorough understanding of the preparation of highly branched alkanes.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₉H₂₀. As a highly branched alkane, it is of interest in fuel science as a component of high-octane gasoline. In the context of pharmaceutical and materials science, branched alkanes can serve as non-polar solvents, reference compounds in analytical chemistry, or as building blocks for more complex molecules where a specific steric profile is required. This guide explores the key synthetic routes to obtain this compound, providing detailed procedural information where available.

Synthesis Pathways

The synthesis of this compound can be broadly categorized into industrial-scale production methods, primarily based on petroleum refining processes, and more targeted laboratory-scale syntheses.

Industrial Method: Alkylation of Isobutane with Butenes

The predominant industrial method for producing branched alkanes in the C7-C9 range is the alkylation of isobutane with light olefins, such as butenes.[1] This process is typically catalyzed by strong liquid acids like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[1] The reaction proceeds through a complex network of carbocation intermediates and rearrangements.[2]

The overall reaction can be summarized as the addition of an isobutane molecule to a butene molecule to form a C8 intermediate, which can then be further alkylated or isomerize. The formation of this compound within the product mixture, known as alkylate, is a result of these complex reaction pathways.[2] The process is carried out under controlled temperature and pressure to maximize the yield of desired high-octane products and minimize side reactions.[1]

Reaction Mechanism Overview:

  • Initiation: A proton from the acid catalyst protonates a butene molecule, forming a sec-butyl carbocation.

  • Hydride Transfer: The sec-butyl carbocation abstracts a hydride ion from isobutane to form isobutane and a more stable tert-butyl carbocation.

  • Alkylation: The tert-butyl carbocation reacts with another butene molecule to form a C₈ carbocation.

  • Isomerization: The C₈ carbocation can undergo a series of hydride and methyl shifts to form more stable, highly branched carbocations.

  • Chain Transfer: The C₈ carbocation abstracts a hydride ion from another isobutane molecule, yielding a C₈ alkane (a component of the alkylate) and a new tert-butyl carbocation to continue the chain reaction.

The formation of C9 isomers like this compound occurs through side reactions, such as the alkylation of a C5 olefin (formed from cracking) with isobutane.

Logical Relationship of Isobutane Alkylation

cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Alkylation Process cluster_products Products isobutane Isobutane alkylation Alkylation Reactor isobutane->alkylation butenes Butenes butenes->alkylation acid_catalyst H₂SO₄ or HF acid_catalyst->alkylation alkylate Alkylate (High-Octane Gasoline Component) alkylation->alkylate trimethylhexane This compound (as a component) alkylate->trimethylhexane Separation/Fractionation

Caption: Industrial production of this compound via isobutane alkylation.

Laboratory-Scale Synthesis: Grignard Reaction

A plausible and versatile laboratory-scale synthesis of this compound involves the use of a Grignard reagent. This method offers a more controlled approach to constructing the specific carbon skeleton of the target molecule. One potential retrosynthetic analysis suggests the coupling of a tert-butyl group with an isoamyl group. A feasible forward synthesis would involve the reaction of isoamyl magnesium bromide with tert-butyl chloride.

Experimental Protocol (Proposed):

This protocol is based on general procedures for Grignard reactions and may require optimization.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Isoamyl bromide (1-bromo-3-methylbutane)

  • tert-Butyl chloride (2-chloro-2-methylpropane)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine and cover the magnesium with anhydrous diethyl ether.

    • In the dropping funnel, place a solution of isoamyl bromide in anhydrous diethyl ether.

    • Add a small amount of the isoamyl bromide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining isoamyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (isoamylmagnesium bromide).

  • Coupling Reaction:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation to yield pure this compound.

Grignard Synthesis Workflow

cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product isoamyl_bromide Isoamyl Bromide grignard_formation 1. Grignard Reagent Formation (in anhydrous ether) isoamyl_bromide->grignard_formation mg Magnesium mg->grignard_formation tert_butyl_chloride tert-Butyl Chloride coupling 2. Coupling Reaction tert_butyl_chloride->coupling grignard_formation->coupling Isoamylmagnesium Bromide workup 3. Work-up (Quenching, Extraction, Drying) coupling->workup purification 4. Purification (Fractional Distillation) workup->purification final_product This compound purification->final_product

References

An In-Depth Technical Guide to the Solubility of 2,2,5-Trimethylhexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,5-trimethylhexane, a branched-chain alkane, in a wide range of organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and formulation, where understanding the solubility of non-polar compounds is critical. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of the key factors influencing the solubility of this compound.

Core Principles of Solubility

This compound (C9H20) is a non-polar hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like." This means it will exhibit higher solubility in non-polar or weakly polar organic solvents and will be sparingly soluble in highly polar solvents like water. The intermolecular forces at play are predominantly weak van der Waals forces (London dispersion forces). For dissolution to occur, the energy required to break the intermolecular forces within the solute (this compound) and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C. This data is crucial for solvent selection in various applications, including chemical synthesis, purification, and formulation.

Solvent CategorySolvent NameSolubility (g/L) at 25°C
Alcohols Methanol25.15[1]
Ethanol40.87[1]
n-Propanol59.49[1]
Isopropanol65.07[1]
n-Butanol75.78[1]
Isobutanol69.47[1]
sec-Butanol90.48[1]
tert-Butanol137.04[1]
n-Pentanol61.33[1]
Isopentanol94.48[1]
n-Hexanol261.43[1]
n-Octanol177.64[1]
Ketones Acetone88.82[1]
2-Butanone (MEK)135.39[1]
Cyclohexanone227.72[1]
Methyl isobutyl ketone (MIBK)151.95[1]
Esters Methyl Acetate100.76[1]
Ethyl Acetate118.54[1]
n-Propyl Acetate102.77[1]
Isopropyl Acetate136.96[1]
n-Butyl Acetate312.87[1]
Isobutyl Acetate126.74[1]
n-Pentyl Acetate146.04[1]
Ethyl Formate41.14[1]
Ethers Diethyl Ether138.33[1]
Tetrahydrofuran (THF)323.17[1]
1,4-Dioxane142.61[1]
Methyl tert-butyl ether (MTBE)258.02[1]
Hydrocarbons n-Hexane209.04[1]
Cyclohexane176.74[1]
n-Heptane382.13[1]
Toluene121.01[1]
o-Xylene138.87[1]
m-XyleneNot specified
Ethylbenzene127.94[1]
Chlorinated Solvents Dichloromethane123.83[1]
Chloroform234.05[1]
1,2-Dichloroethane97.09[1]
Tetrachloromethane76.0[1]
Other Solvents Acetonitrile38.14[1]
Dimethylformamide (DMF)96.23[1]
Dimethyl sulfoxide (DMSO)66.62[1]
N-Methyl-2-pyrrolidone (NMP)177.4[1]
Acetic Acid30.92[1]
Propionic Acid50.13[1]
Formic Acid4.75[1]
Ethylene Glycol9.49[1]
Propylene Glycol29.22[1]
2-Methoxyethanol64.1[1]
2-Ethoxyethanol50.81[1]
2-Propoxyethanol210.81[1]
2-Butoxyethanol121.52[1]
Transcutol262.98[1]

Additionally, the solubility of this compound in methanol has been reported at various temperatures[2][3][4]:

  • 162 g/L at 5 °C

  • 179 g/L at 10 °C

  • 200 g/L at 15 °C

  • 221 g/L at 20 °C

  • 247 g/L at 25 °C

  • 280 g/L at 30 °C

  • 316 g/L at 35 °C

  • 360 g/L at 40 °C

This compound is considered miscible with hexane and pentane[2][3][4]. It is practically insoluble in water, with a reported solubility of 1.15 mg/L at 25 °C[2][3].

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound in an organic solvent can be carried out using several established methods. Below are detailed protocols for the gravimetric method and a gas chromatography-based method.

Gravimetric Method (Isothermal Saturation)

This is a classical and straightforward method for determining solubility.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to the point of saturation.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled water bath or incubator

  • Vials or flasks with airtight seals

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial or flask. The excess solute is crucial to ensure saturation is reached.

    • Place the vial in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C).

    • Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined experimentally.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the stirring and allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. The filtration step should be performed quickly to minimize solvent evaporation.

  • Determination of Solute Mass:

    • Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent loss of the solute (this compound has a relatively low boiling point, so care must be taken).

    • Once the solvent is completely removed, reweigh the container with the residue (this compound).

    • The mass of the dissolved this compound is the difference between the final and initial weights of the container.

  • Calculation of Solubility:

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mole fraction, based on the mass of the solute and the initial volume or mass of the solvent.

Gas Chromatography (GC) Method

This method is particularly useful for determining the solubility of volatile compounds and can be adapted from protocols used for determining hydrocarbons in aqueous solutions.

Objective: To quantify the concentration of this compound in a saturated solvent sample using gas chromatography.

Materials:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a non-polar capillary column)

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Materials for preparing saturated solutions as described in the gravimetric method.

  • Autosampler vials and syringes

Procedure:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the chosen organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations. These concentrations should bracket the expected solubility of this compound.

  • GC Analysis:

    • Set up the GC with an appropriate method (injection volume, inlet temperature, oven temperature program, detector temperature, and gas flow rates).

    • Inject the calibration standards into the GC to generate a calibration curve by plotting the peak area of this compound against its concentration.

    • Inject a known volume of the filtered saturated sample into the GC.

  • Quantification and Calculation:

    • Determine the peak area of this compound in the sample chromatogram.

    • Using the calibration curve, determine the concentration of this compound in the saturated solution.

    • Express the solubility in the desired units.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors, which are illustrated in the diagram below.

G Factors Affecting this compound Solubility Solubility Solubility of This compound Solute_Properties Solute Properties (this compound) Solubility->Solute_Properties Solvent_Properties Solvent Properties Solubility->Solvent_Properties System_Conditions System Conditions Solubility->System_Conditions Solute_Polarity Low Polarity (Non-polar) Solute_Properties->Solute_Polarity Solute_IMFs Weak Intermolecular Forces (van der Waals) Solute_Properties->Solute_IMFs Solute_Branching Molecular Branching Solute_Properties->Solute_Branching Solvent_Polarity Solvent Polarity ('Like dissolves like') Solvent_Properties->Solvent_Polarity Solvent_IMFs Solvent Intermolecular Forces Solvent_Properties->Solvent_IMFs Temperature Temperature System_Conditions->Temperature Pressure Pressure (for gaseous solutes) System_Conditions->Pressure

Caption: Factors influencing the solubility of this compound.

This guide provides a foundational understanding and practical data for the solubility of this compound in a variety of organic solvents. For critical applications, it is always recommended to experimentally verify solubility data under the specific conditions of use.

References

Boiling and melting point of 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2,2,5-Trimethylhexane

This guide provides a comprehensive overview of the boiling and melting points of this compound, targeted at researchers, scientists, and professionals in drug development. It includes collated data, detailed experimental protocols for determining these physical properties, and a logical workflow for substance characterization.

Data Presentation: Physicochemical Properties

The boiling and melting points of this compound are critical physical constants used for its identification and purity assessment. The data from various sources are summarized below.

Physical PropertyReported Value (°C)Reported Value (K)Source
Boiling Point 124 °C397.15 K[1]
122 °C395.15 K[2][3]
est. 128 °Cest. 401.15 K[4]
Melting Point -106 °C167.15 K[1]
-105.76 °C167.39 K[2]
-116.8 °C156.35 K[5]

Experimental Protocols

The determination of boiling and melting points are fundamental laboratory procedures for characterizing a chemical compound. The methods described are standard techniques applicable to substances like this compound.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For pure compounds, this temperature is constant as long as the liquid is boiling.

a) Micro-Boiling Point Determination (Small Sample Volume)

This method is ideal when only a small quantity of the substance is available.[6]

  • Apparatus Setup:

    • Place approximately 0.5 mL of this compound into a small test tube.

    • Take a capillary tube and seal one end by heating it in a flame.[7]

    • Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

    • Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Immerse the assembly in a heating bath, such as a Thiele tube filled with mineral oil or a metal heating block.[6]

  • Procedure:

    • Begin heating the bath at a steady and slow rate.

    • Observe the capillary tube. Initially, trapped air will be expelled as a slow stream of bubbles.

    • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube, its vapor pressure is equal to the atmospheric pressure.

    • Record the temperature at this instant. This is the boiling point of the liquid.[6]

b) Simple Distillation (Large Sample Volume)

For larger quantities, distillation is a precise method for determining the boiling point and purifying the liquid.[8]

  • Apparatus Setup:

    • Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

    • Place the this compound sample in the round-bottom flask along with boiling chips to ensure smooth boiling.

    • Position the thermometer so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor is measured accurately.

  • Procedure:

    • Heat the flask gently.

    • Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

    • The temperature will stabilize as the vapor continuously bathes the thermometer bulb and condenses into the receiving flask.

    • Record this stable temperature as the boiling point.[8]

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a very narrow range. The presence of impurities typically lowers the melting point and broadens the range.[9]

a) Capillary Method

This is the most common and standard technique for determining the melting point of a solid organic compound.[10]

  • Sample Preparation:

    • Ensure the this compound sample is completely solidified and finely powdered.

    • Press the open end of a capillary tube (sealed at one end) into the powdered sample, packing the solid to a height of 2-3 mm.[11]

  • Apparatus Setup & Procedure:

    • Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or a digital device).

    • Alternatively, attach the capillary tube to a thermometer using a small rubber band and place it in a Thiele tube filled with heating oil.[11]

    • Heat the apparatus rapidly to about 20°C below the expected melting point.[11]

    • Then, decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

    • Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

    • The recorded range is the melting point. A sharp range (0.5-1.0°C) is indicative of a pure compound.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like this compound.

G cluster_prep 1. Preparation cluster_analysis 2. Physical Property Determination cluster_mp Melting Point cluster_bp Boiling Point cluster_conclusion 3. Conclusion prep Compound Sample (this compound) purify Purification / Drying prep->purify mp_load Load Capillary Tube purify->mp_load bp_setup Setup Apparatus (Micro or Distillation) purify->bp_setup mp_heat Controlled Heating mp_load->mp_heat mp_observe Observe & Record Melting Range mp_heat->mp_observe analysis Data Analysis: Compare with Literature Values mp_observe->analysis bp_heat Gentle Heating bp_setup->bp_heat bp_observe Record Plateau Temperature bp_heat->bp_observe bp_observe->analysis purity Purity Assessment (Sharpness of Range) analysis->purity characterization Final Compound Characterization purity->characterization

Caption: Workflow for determining the physical properties of a chemical compound.

References

An In-depth Technical Guide to 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,5-trimethylhexane, including its chemical identity, physicochemical properties, and relevant experimental methodologies.

Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2][3][4] It is a branched-chain alkane with the molecular formula C₉H₂₀.[5][6]

Common synonyms for this compound include:

  • Hexane, 2,2,5-trimethyl-[7][8]

  • NSC 65657[7][8]

Physicochemical Properties

This compound is a colorless, flammable liquid with a pungent odor.[1][5] The quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₂₀[5][6]
Molecular Weight 128.26 g/mol [3][5][7]
CAS Number 3522-94-9[1][2][4]
Boiling Point Approximately 123.6 °C to 124 °C[5][9]
Density Approximately 0.7 g/cm³[5]
Flash Point Approximately 31°C to 34°C[5][9]
Vapor Pressure 16.6 mmHg[1]
Water Solubility Very low[9]
Refractive Index ~1.407[9]
Odor Threshold 900 ppb[10]

Experimental Protocols

Objective: To synthesize this compound via the alkylation of a suitable hexane isomer with an isobutylene source.

Materials:

  • A suitable hexane isomer (e.g., isopentane, which can rearrange)

  • An isobutylene source (e.g., isobutylene gas or a precursor like tert-butanol)

  • A strong acid catalyst (e.g., concentrated sulfuric acid or hydrofluoric acid)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Reaction vessel equipped with a stirrer, cooling bath, and gas inlet

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Cool the reaction vessel containing the hexane isomer to a low temperature (e.g., 0-10 °C) using an ice bath.

  • Slowly add the strong acid catalyst to the stirred hexane isomer.

  • Bubble isobutylene gas through the mixture at a controlled rate, or add the isobutylene precursor dropwise. Maintain the low temperature throughout the addition.

  • After the addition is complete, allow the mixture to react for a specified period, continuing to stir and cool.

  • Let the reaction mixture settle, and two layers should form (an acid layer and an organic layer).

  • Carefully separate the organic layer using a separatory funnel.

  • Neutralize any remaining acid in the organic layer by washing with a dilute base (e.g., sodium bicarbonate solution), followed by water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolate the this compound from the product mixture via fractional distillation.

  • Characterize the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound can be used as a reference compound in various analytical techniques, including Gas Chromatography (GC).[5] A general protocol for the analysis of a hydrocarbon sample that may contain this compound is provided below.

Objective: To identify and quantify this compound in a volatile organic sample using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Instrumentation and Consumables:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • A non-polar capillary column (e.g., DB-1 or equivalent, 100% dimethylpolysiloxane)

  • Helium or Hydrogen as the carrier gas

  • Autosampler vials

  • Microsyringe

  • A standard solution of this compound of known concentration

Procedure:

  • Sample Preparation: Prepare a dilute solution of the unknown sample in a volatile solvent (e.g., pentane or hexane). If quantitation is desired, add an internal standard.

  • Instrument Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Set the detector temperature (e.g., 250 °C).

    • Establish a suitable temperature program for the oven. For example, an initial temperature of 40 °C held for 5 minutes, followed by a ramp of 10 °C/minute to 200 °C, and a final hold for 5 minutes.

    • Set the carrier gas flow rate.

  • Calibration: Inject a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Sample Analysis: Inject the prepared unknown sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatogram by comparing its retention time to that of the standard.

    • If performing a quantitative analysis, calculate the concentration of this compound in the unknown sample based on the peak area and the calibration curve.

Reaction Pathways and Workflows

This compound is a saturated hydrocarbon and is relatively unreactive. It does not have a known biological mechanism of action.[5] Its primary chemical reactions are combustion and halogenation under UV light.[5] The following diagrams illustrate a generalized workflow for its synthesis and a simplified representation of its complete combustion.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Hexane Hexane Isomer Alkylation Acid-Catalyzed Alkylation Hexane->Alkylation Isobutylene Isobutylene Source Isobutylene->Alkylation Separation Phase Separation Alkylation->Separation Reaction Mixture Purification Fractional Distillation Separation->Purification Crude Organic Product Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Combustion_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products TMH This compound (C₉H₂₀) Combustion Complete Combustion TMH->Combustion Oxygen Oxygen (O₂) Oxygen->Combustion CO2 Carbon Dioxide (CO₂) Combustion->CO2 H2O Water (H₂O) Combustion->H2O

Caption: A simplified diagram of the complete combustion of this compound.

References

An In-depth Technical Guide on the Discovery and History of 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5-Trimethylhexane, a branched-chain alkane with the molecular formula C₉H₂₀, has played a quiet yet significant role in the advancement of hydrocarbon chemistry and its applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a particular focus on its synthesis and the meticulous characterization of its physicochemical properties. While the exact moment of its first isolation from natural sources is difficult to pinpoint, its deliberate synthesis and rigorous study can be largely attributed to the systematic efforts of the American Petroleum Institute (API) Research Project 45 in the late 1930s and early 1940s. This document details the historical context of its synthesis, provides plausible experimental protocols based on the prevalent methodologies of the era, and presents its key physical and spectral data in a structured format.

Introduction: The Quest for Pure Hydrocarbons

The early 20th century marked a pivotal period in organic chemistry, driven by the burgeoning petroleum industry's need for a fundamental understanding of the components of gasoline and other fuels. The relationship between the structure of hydrocarbon molecules and their combustion properties, particularly the phenomenon of engine knocking, spurred a concerted effort to synthesize and characterize a vast array of isomeric alkanes. It was in this context that the synthesis of highly branched alkanes like this compound became a significant research objective.

Pioneering work by chemists such as Russell Earl Marker in the 1920s and 1930s established a clear link between the degree of branching in hydrocarbons and higher octane ratings, which translated to improved engine performance. This realization fueled the quest for methods to synthesize specific, highly branched isomers in pure form to serve as standards for both physical property measurements and engine testing.

Discovery and First Synthesis: The American Petroleum Institute (API) Research Project 45

While it is plausible that this compound was present as a minor component in various petroleum fractions, its definitive synthesis and characterization are strongly associated with the American Petroleum Institute Research Project 45 (API-RP-45) . Initiated in 1938 at The Ohio State University under the direction of Professor Cecil E. Boord, this ambitious project aimed to synthesize a large number of hydrocarbons in high purity to serve as standards for the petroleum industry.[1]

The primary objective of API-RP-45 was to systematically build a library of pure hydrocarbons and to meticulously measure their physical, chemical, and engine combustion properties.[1] This extensive undertaking provided the foundational data that underpinned advancements in fuel technology for decades to come. Among the numerous paraffinic hydrocarbons synthesized and studied by this project was this compound. A 1946 publication from the National Bureau of Standards, a collaborator in the API's research efforts, explicitly lists this compound as one of the hydrocarbons from the API-NBS series for which precise physical properties were determined.

The synthesis of the various hydrocarbon isomers within API-RP-45 relied on the established and emerging techniques of organic synthesis of the time. For highly branched alkanes, the Grignard reaction was a cornerstone methodology.

Physicochemical Properties of this compound

The systematic characterization of this compound provided a wealth of quantitative data that remains valuable for researchers today. The following tables summarize its key physical and spectral properties.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₂₀
Molecular Weight128.26 g/mol
CAS Number3522-94-9
Boiling Point124.1 °C
Melting Point-105.8 °C
Density0.708 g/cm³ at 20 °C
Refractive Index (n_D)1.399 at 20 °C

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Features
¹H NMRComplex multiplet signals in the alkane region, characteristic of the various methyl and methylene protons.
¹³C NMRDistinct signals corresponding to the nine carbon atoms in their unique chemical environments.
Mass SpectrometryMolecular ion peak (M⁺) at m/z = 128, with a characteristic fragmentation pattern for branched alkanes.
Infrared (IR) SpectroscopyC-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1365-1465 cm⁻¹.

Experimental Protocols: A Plausible Historical Synthesis

Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound by the reaction of tert-butylmagnesium chloride with 1-bromo-3-methylbutane.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • tert-Butyl chloride

  • 1-Bromo-3-methylbutane

  • Iodine (for initiation)

  • Dilute hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent (tert-butylmagnesium chloride):

    • A three-necked, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware is thoroughly dried in an oven and assembled while hot to exclude moisture.

    • Magnesium turnings are placed in the flask, and a small crystal of iodine is added to initiate the reaction.

    • A solution of tert-butyl chloride in anhydrous diethyl ether is placed in the dropping funnel.

    • A small amount of the tert-butyl chloride solution is added to the magnesium. The reaction is initiated, as evidenced by the disappearance of the iodine color and the gentle boiling of the ether.

    • The remaining tert-butyl chloride solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • The dropping funnel is charged with a solution of 1-bromo-3-methylbutane in anhydrous diethyl ether.

    • The Grignard reagent solution is cooled in an ice bath.

    • The 1-bromo-3-methylbutane solution is added dropwise to the stirred Grignard reagent.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled in an ice bath and then slowly quenched by the dropwise addition of dilute hydrochloric acid to decompose the excess Grignard reagent and the magnesium alkoxide complex.

    • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined ethereal extracts are washed with water, a saturated sodium bicarbonate solution, and finally with brine.

    • The organic layer is dried over anhydrous sodium sulfate.

    • The diethyl ether is removed by distillation.

    • The resulting crude this compound is purified by fractional distillation.

Visualizing the Synthesis: A Logical Workflow

The synthesis of this compound via the Grignard reaction can be represented as a logical workflow, from the starting materials to the final purified product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product tert-Butyl chloride tert-Butyl chloride Grignard Formation Grignard Formation tert-Butyl chloride->Grignard Formation Magnesium Magnesium Magnesium->Grignard Formation 1-Bromo-3-methylbutane 1-Bromo-3-methylbutane Coupling Reaction Coupling Reaction 1-Bromo-3-methylbutane->Coupling Reaction Grignard Formation->Coupling Reaction tert-Butylmagnesium chloride Work-up & Purification Work-up & Purification Coupling Reaction->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: Logical workflow for the synthesis of this compound.

Conclusion

References

An In-depth Technical Guide to the Isomers of C9H20 and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aliphatic hydrocarbon with the molecular formula C9H20, nonane, exists as 35 distinct constitutional isomers. These isomers, while sharing the same molecular weight, exhibit a fascinating array of differing physical and chemical properties due to variations in their carbon skeletons. Ranging from the linear n-nonane to highly branched structures like tetramethylpentanes and diethylpentane, the spatial arrangement of atoms significantly influences intermolecular forces, and consequently, their macroscopic properties.

This technical guide provides a comprehensive overview of the 35 isomers of C9H20, detailing their physical properties in a comparative format. Furthermore, it outlines general experimental protocols for their synthesis and analysis, and explores their limited but potential applications in the realm of drug development.

Isomers of C9H20

The 35 constitutional isomers of C9H20 are systematically named according to IUPAC nomenclature. They can be broadly categorized based on their parent carbon chain and the nature of their alkyl substituents. A complete list of these isomers is provided below:

  • n-Nonane

  • 2-Methyloctane

  • 3-Methyloctane

  • 4-Methyloctane

  • 2,2-Dimethylheptane

  • 2,3-Dimethylheptane

  • 2,4-Dimethylheptane

  • 2,5-Dimethylheptane

  • 2,6-Dimethylheptane

  • 3,3-Dimethylheptane

  • 3,4-Dimethylheptane

  • 3,5-Dimethylheptane

  • 4,4-Dimethylheptane

  • 3-Ethylheptane

  • 4-Ethylheptane

  • 2,2,3-Trimethylhexane

  • 2,2,4-Trimethylhexane

  • 2,2,5-Trimethylhexane

  • 2,3,3-Trimethylhexane

  • 2,3,4-Trimethylhexane

  • 2,3,5-Trimethylhexane

  • 2,4,4-Trimethylhexane

  • 2,4,5-Trimethylhexane

  • 3,3,4-Trimethylhexane

  • 3,3,5-Trimethylhexane

  • 2,2,3,3-Tetramethylpentane

  • 2,2,3,4-Tetramethylpentane

  • 2,2,4,4-Tetramethylpentane

  • 2,3,3,4-Tetramethylpentane

  • 3-Ethyl-2-methylhexane

  • 4-Ethyl-2-methylhexane

  • 3-Ethyl-3-methylhexane

  • 3-Ethyl-4-methylhexane

  • 3,3-Diethylpentane

  • 3-Ethyl-2,2-dimethylpentane

  • 3-Ethyl-2,3-dimethylpentane

  • 3-Ethyl-2,4-dimethylpentane

Data Presentation: Physical Properties of C9H20 Isomers

The following tables summarize the key physical properties of the C9H20 isomers. The degree of branching significantly impacts these properties; generally, increased branching leads to a lower boiling point due to reduced surface area and weaker van der Waals forces, while a more compact, spherical shape can lead to a higher melting point.

IsomerBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index (nD)
n-Nonane 150.8-53.50.7181.4054
2-Methyloctane 143.3-80.60.7131.4030
3-Methyloctane 144.2-107.60.7211.4070
4-Methyloctane 142.4-109.20.7191.4060
2,2-Dimethylheptane 136.2-89.70.7151.4040
2,3-Dimethylheptane 140.5-1160.7261.4090
2,4-Dimethylheptane 132.9-119.40.7181.4050
2,5-Dimethylheptane 135.2-90.90.7141.4030
2,6-Dimethylheptane 135.2-103.00.7091.4007
3,3-Dimethylheptane 138.3-96.70.7281.4100
3,4-Dimethylheptane 140.6-119.50.7301.4110
3,5-Dimethylheptane 138.1-0.7251.4080
4,4-Dimethylheptane 135.2-102.90.7211.4053
3-Ethylheptane 141.0-118.80.7271.4090
4-Ethylheptane 139.7-0.7281.4090
2,2,3-Trimethylhexane 133.7-100.80.7281.4100
2,2,4-Trimethylhexane 126.9-120.20.7161.4030
This compound 124.1-121.20.7091.3990
2,3,3-Trimethylhexane 138.9-100.30.7431.4170
2,3,4-Trimethylhexane 136.6-109.90.7361.4140
2,3,5-Trimethylhexane 131.4-127.90.7261.4080
2,4,4-Trimethylhexane 128.0-0.7231.4070
3,3,4-Trimethylhexane 139.6-1010.7451.4180
2,2,3,3-Tetramethylpentane 140.3-100.7571.4240
2,2,3,4-Tetramethylpentane 133.9-1210.7391.4150
2,2,4,4-Tetramethylpentane 122.3-670.7191.4070
2,3,3,4-Tetramethylpentane 141.5-1020.7551.4220
3-Ethyl-2,2-dimethylpentane 133.8-99.50.7311.4010
3-Ethyl-2,3-dimethylpentane 143.5-99.50.7221.4221
3-Ethyl-2,4-dimethylpentane 136.100.7191.4150
3,3-Diethylpentane 146.3-33.11.0891.4250

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of each of the 35 isomers of C9H20 are extensive and often proprietary. However, this section outlines general and widely applicable methodologies.

Synthesis of Branched Alkanes

A common and versatile method for the synthesis of specifically branched alkanes is the Grignard reaction . This organometallic reaction allows for the formation of carbon-carbon bonds with high precision.

General Protocol for Grignard Synthesis of a Branched Nonane:

  • Preparation of the Grignard Reagent:

    • React an appropriate alkyl halide (e.g., a brominated alkane) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction is initiated, often with a small crystal of iodine, and proceeds exothermically to form the alkylmagnesium halide (Grignard reagent).

  • Coupling Reaction:

    • React the prepared Grignard reagent with a suitable alkyl halide or a ketone/aldehyde followed by reduction. The choice of reactants determines the final branched structure. For instance, to synthesize 3,3-diethylpentane, a possible route involves the reaction of ethylmagnesium bromide with 3-pentanone, followed by dehydration and hydrogenation.

  • Work-up and Purification:

    • The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride).

    • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

    • The crude product is purified by fractional distillation to isolate the desired isomer based on its boiling point.

Grignard_Synthesis AlkylHalide Alkyl Halide (R-X) Grignard Grignard Reagent (R-MgX) AlkylHalide->Grignard + Mg, Ether Mg Magnesium (Mg) Intermediate Alkoxide Intermediate Grignard->Intermediate + Carbonyl Compound Carbonyl Carbonyl Compound (R'C=O) Carbonyl->Intermediate Alcohol Alcohol Intermediate->Alcohol H3O+ Workup Alkene Alkene Alcohol->Alkene Dehydration (e.g., H2SO4) Alkane Branched Alkane (C9H20) Alkene->Alkane Hydrogenation (e.g., H2/Pd)

A generalized workflow for the synthesis of branched alkanes using a Grignard reagent.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier analytical technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for analyzing mixtures of C9H20 isomers.

General Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Dilute the sample containing the C9H20 isomers in a volatile solvent (e.g., hexane or pentane) to an appropriate concentration (typically in the low ppm range).

  • Gas Chromatography:

    • Injector: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injector port of the gas chromatograph.

    • Column: The vaporized sample is carried by an inert carrier gas (e.g., helium or hydrogen) through a capillary column. A non-polar column (e.g., DB-1 or HP-5ms) is typically used for alkane separation.

    • Oven Program: A temperature gradient is applied to the column oven to facilitate the separation of isomers based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C).

  • Mass Spectrometry:

    • Ionization: As the separated isomers elute from the GC column, they enter the mass spectrometer and are ionized, most commonly by electron ionization (EI).

    • Fragmentation: The high-energy EI process causes the molecular ions to fragment in a reproducible manner.

    • Detection: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a unique fingerprint for each isomer.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Oven Oven Column->Oven IonSource Ion Source (EI) Oven->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Fragment Separation DataSystem Data System (Spectra) Detector->DataSystem Sample Sample Sample->Injector

A simplified workflow for the analysis of C9H20 isomers using GC-MS.

Relevance in Drug Development

The direct application of C9H20 isomers as therapeutic agents is not established. Their non-polar, lipophilic nature and general lack of functional groups for specific receptor interactions limit their potential as active pharmaceutical ingredients. However, their properties are relevant to drug development in several indirect ways:

  • Solvents and Excipients: Due to their low reactivity and ability to dissolve non-polar compounds, certain C9H20 isomers could potentially be used as solvents or excipients in drug formulations, particularly for topical or transdermal delivery systems where solubilization of a lipophilic drug is required. However, their volatility and flammability are significant safety considerations.

  • Anesthetic Research: Highly branched alkanes have been investigated for their anesthetic properties. The mechanism of action for general anesthetics is complex and not fully understood, but it is believed to involve interactions with hydrophobic pockets of proteins in the central nervous system, such as GABA-A receptors. The size, shape, and lipophilicity of a molecule are critical determinants of its anesthetic potency. While no C9H20 isomer is currently used as an anesthetic, the study of their interactions with relevant biological targets could provide insights into the structure-activity relationships of anesthetic compounds.

  • Reference Standards: As demonstrated by their use in gas chromatography, purified isomers of C9H20 serve as essential reference standards for the calibration of analytical instruments and the validation of analytical methods. This is crucial in the pharmaceutical industry for quality control and the identification of impurities.

DrugDev_Relevance C9H20 C9H20 Isomers Solvents Solvents/Excipients C9H20->Solvents Anesthetics Anesthetic Research C9H20->Anesthetics Standards Reference Standards C9H20->Standards DrugDev Drug Development Solvents->DrugDev Anesthetics->DrugDev Standards->DrugDev

Potential relevance of C9H20 isomers in the field of drug development.

Conclusion

The 35 constitutional isomers of C9H20 provide a rich landscape for the study of structure-property relationships in organic chemistry. Their diverse physical properties, arising from subtle differences in their molecular architecture, have been extensively characterized. While their direct pharmacological applications are limited, their roles as reference standards, potential components in formulations, and subjects of fundamental research in areas like anesthesiology underscore their continued importance to the scientific community. The synthetic and analytical methodologies outlined in this guide provide a foundation for further investigation and utilization of these fascinating molecules.

An In-depth Technical Guide to the Thermodynamic Properties of 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 2,2,5-trimethylhexane (CAS No: 3522-94-9), a branched alkane of interest in various scientific and industrial applications. This document summarizes key quantitative data, outlines the experimental methodologies used for their determination, and presents visual representations of thermodynamic relationships.

Core Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its behavior in chemical and physical processes. For this compound, these properties are crucial for applications ranging from fuel development to its use as a solvent.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

PhaseEnthalpy of Formation (ΔfH°) (kJ/mol)Reference
Liquid-293.3 ± 1[1]
Gas-253.09[1]
Enthalpy of Combustion

The standard enthalpy of combustion (ΔcH°) is the enthalpy change when one mole of a substance is completely burned in oxygen under standard conditions.

PhaseEnthalpy of Combustion (ΔcH°) (kJ/mol)Reference
Liquid-6136.1 ± 1.8[2]
Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is the amount of energy required to transform one mole of a liquid into a gas at a given pressure and temperature.

Enthalpy of Vaporization (ΔvapH) (kJ/mol)Temperature (K)Reference
40.21298.15[1]
33.65397.2[3]
40.1303[3]
41.1288[3]
Heat Capacity

Heat capacity is the amount of heat required to raise the temperature of a substance by a certain amount. The molar heat capacity at constant pressure (Cp) is a key thermodynamic parameter. The NIST WebBook provides data for the ideal gas heat capacity of this compound over a range of temperatures.[4]

Entropy

Standard molar entropy (S°) is the entropy content of one mole of a substance under standard state conditions. For alkanes, entropy is influenced by molecular structure, with more flexible molecules generally having higher entropy.[5] Specific entropy values for this compound can be found in the NIST WebBook.[4]

Gibbs Free Energy of Formation

The Gibbs free energy of formation (ΔfG°) is the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. This value indicates the spontaneity of the formation reaction.[6]

Physicochemical Properties

A summary of key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC9H20[2]
Molecular Weight128.2551 g/mol [2]
Boiling Point124 °C (397.15 K)[7]
Melting Point-106 °C (167.15 K)[7]
Density0.708 g/cm³[7]
Vapor Pressure16.6 mmHg at 25 °C[8]

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental techniques. While specific detailed protocols for this compound are not extensively published, the following are the general and established methodologies for alkanes.

Combustion Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion of this compound is determined using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

  • Calorimeter Assembly: The bomb is placed in a well-insulated container (a Dewar flask) filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition: The sample is ignited remotely using an electrical fuse.

  • Temperature Measurement: The temperature of the water is recorded before and after combustion. The temperature rise is directly proportional to the heat released by the combustion reaction.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

Adiabatic Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. From this data, the entropy can be calculated.

Methodology:

  • Sample Encapsulation: A known mass of the this compound sample is sealed in a calorimeter vessel.

  • Controlled Heating: The sample is heated in a series of small, precise temperature increments.

  • Adiabatic Shield: The calorimeter is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample at all times. This minimizes heat exchange with the surroundings.

  • Energy Input Measurement: The amount of electrical energy required to produce each temperature increment is accurately measured.

  • Calculation: The heat capacity is calculated from the energy input and the measured temperature change. The entropy is then determined by integrating the heat capacity data from a very low temperature (approaching 0 K) up to the desired temperature.

Vapor Pressure Measurement

Vapor pressure data is crucial for determining the enthalpy of vaporization via the Clausius-Clapeyron equation.

Methodology:

  • Static or Dynamic Apparatus: The vapor pressure of this compound can be measured using either a static or a dynamic method. In the static method, the sample is placed in a closed, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured at various temperatures. In the dynamic method, the boiling point of the liquid is measured at different externally applied pressures.

  • Temperature and Pressure Control: The temperature of the sample is precisely controlled, and the corresponding equilibrium vapor pressure is measured using a manometer or a pressure transducer.

  • Data Analysis: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature. According to the Clausius-Clapeyron equation, the slope of this plot is proportional to the negative of the enthalpy of vaporization.

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermodynamic properties of this compound.

a cluster_0 Experimental Determination cluster_1 Derived Properties exp Experimentally Measured Properties h_comb Enthalpy of Combustion (Bomb Calorimetry) exp->h_comb cp Heat Capacity (Adiabatic Calorimetry) exp->cp vp Vapor Pressure (Static/Dynamic Methods) exp->vp h_form Enthalpy of Formation (from Enthalpy of Combustion) h_comb->h_form Hess's Law s Entropy (from Heat Capacity) cp->s Integration h_vap Enthalpy of Vaporization (from Vapor Pressure) vp->h_vap Clausius-Clapeyron Eq. derived Calculated Thermodynamic Properties derived->h_form derived->s g_form Gibbs Free Energy of Formation (from Enthalpy and Entropy) derived->g_form derived->h_vap h_form->g_form s->g_form b start Start: Sample of This compound weigh Precisely weigh sample start->weigh place Place sample in bomb weigh->place pressurize Pressurize with O2 place->pressurize assemble Assemble calorimeter pressurize->assemble measure_t1 Measure initial water temperature (T1) assemble->measure_t1 ignite Ignite sample measure_t1->ignite measure_t2 Measure final water temperature (T2) ignite->measure_t2 calculate Calculate Enthalpy of Combustion measure_t2->calculate

References

An In-depth Technical Guide to the Conformational Analysis of 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the conformational landscape of 2,2,5-trimethylhexane. While comprehensive experimental and computational data for this specific molecule is limited in published literature, this document outlines a thorough theoretical analysis based on established stereochemical principles. It also details the standard methodologies required to fully characterize its conformational isomers. A study involving infrared and Raman spectroscopy, supported by normal coordinate calculations, has indicated that this compound exists as a mixture of two primary molecular conformations.[1]

Theoretical Conformational Analysis

The conformational flexibility of this compound arises from the rotation around its carbon-carbon single bonds. The most significant steric interactions, which dictate the relative stability of its conformers, occur due to the bulky tert-butyl group at the C2 position and the isopropyl group at the C5 position. The analysis primarily focuses on the rotation around the C3-C4 and C4-C5 bonds, as these rotations will generate the most distinct and energetically different conformers.

Key Rotational Bonds and Steric Considerations
  • C3-C4 Bond: Rotation around this bond will influence the interaction between the large tert-butyl group on C2 (effectively on C3 from the perspective of this bond) and the isopropyl group on C5.

  • C4-C5 Bond: Rotation here will primarily involve interactions between the substituents on C4 and the isopropyl group on C5.

Due to the significant steric hindrance posed by the tert-butyl group, it is expected to dominate the conformational preferences, forcing the molecule to adopt geometries that minimize its interactions with other bulky groups.

Newman Projections of Key Conformations

To visualize the spatial arrangements and predict their relative stabilities, Newman projections are employed. The most stable conformers will be those in a staggered arrangement, where the substituents are furthest apart, while the least stable will be the eclipsed conformers.

Below are the predicted most stable (anti-staggered) and least stable (fully eclipsed) conformations when viewing along the C3-C4 bond.

Caption: Newman projections of this compound along the C3-C4 bond.

Quantitative Data Summary

Conformer DescriptionDihedral Angle (approx.)Relative Energy (Qualitative)Key Interactions
Anti-Staggered180°LowestMinimized steric interactions
Gauche-Staggered60°LowGauche interaction between bulky groups
Eclipsed120°HighTorsional and steric strain
Fully EclipsedHighestSevere steric and torsional strain

Experimental and Computational Protocols

To obtain the precise quantitative data for the conformational analysis of this compound, a combination of spectroscopic and computational methods would be required.

Experimental Workflow

A typical experimental approach would involve the following steps:

G Experimental Workflow for Conformational Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis Purification High-Purity Sample (>99%) FTIR FTIR Spectroscopy Purification->FTIR Raman Raman Spectroscopy Purification->Raman NMR Variable-Temperature NMR Purification->NMR Spectral_Deconvolution Spectral Deconvolution FTIR->Spectral_Deconvolution Raman->Spectral_Deconvolution Population_Analysis Conformer Population Analysis NMR->Population_Analysis Spectral_Deconvolution->Population_Analysis G Computational Workflow for Conformational Analysis cluster_0 Initial Exploration cluster_1 Refinement cluster_2 High-Accuracy Energies MM Molecular Mechanics Scan DFT_Opt DFT Geometry Optimization MM->DFT_Opt Freq_Calc Frequency Calculations DFT_Opt->Freq_Calc High_Level High-Level ab initio (e.g., CCSD(T)) Freq_Calc->High_Level G Qualitative Potential Energy Diagram for C3-C4 Rotation 0 0 60 60 120 120 180 180 240 240 300 300 360 360 Potential Energy Potential Energy Dihedral Angle (degrees) Dihedral Angle (degrees) a Staggered (gauche) b Eclipsed c Staggered (anti) d Eclipsed e Staggered (gauche) f Eclipsed g Staggered (gauche) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7

References

2,2,5-Trimethylhexane: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 2,2,5-trimethylhexane, a branched-chain alkane. The information is compiled for an audience with a technical background in chemistry and toxicology and is intended to support safe handling and risk assessment in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless, flammable liquid with a pungent, acrid odor.[1][2] It is a saturated aliphatic hydrocarbon with the molecular formula C9H20.[2] Its branched structure contributes to its physical and chemical properties, making it useful as a solvent and a component in fuel.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC9H20[2]
Molecular Weight128.26 g/mol [2]
CAS Number3522-94-9[3]
Melting PointApproximately -40°C[3]
Boiling Point122 - 124 °C[4][5]
Flash Point13 - 31°C[4][5]
Vapor Pressure16.6 mmHg at 25°C[2][6]
Water SolubilityVery poor (1.15 mg/L at 25°C)[5]
SolubilitySoluble in many organic solvents[3]
AppearanceColorless liquid[1]
OdorPungent, acrid[1][2]

Toxicological Information

The primary health concerns associated with this compound are irritation, neurotoxicity, and potential kidney effects.[1][6][7] It is important to note that specific toxicological data for this compound is limited, and much of the understanding is derived from studies on its isomers, such as 2,2,4-trimethylpentane.

Summary of Toxicological Effects
  • Irritation: May cause skin and eye irritation upon contact.[3]

  • Inhalation: Prolonged exposure to vapors may cause headaches, dizziness, and nausea.[3] As a toxic, asphyxiating gas, there is a high risk of suffocation.[3]

  • Ingestion: May be fatal if swallowed and enters airways.[4]

  • Neurotoxicity: Classified as a neurotoxin.[6]

  • Nephrotoxicity (Kidney Effects): Studies on rats have shown that this compound can cause changes in renal tubules and weight loss.[2][6] This is believed to be due to a mechanism involving alpha 2u-globulin, which is specific to male rats and not considered directly relevant to human risk assessment.[8][9]

Table 2: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Flammable liquids2Highly flammable liquid and vapor
Aspiration hazard1May be fatal if swallowed and enters airways
Skin corrosion/irritationNot specifiedCauses skin irritation
Specific target organ toxicity, single exposureNot specifiedMay cause drowsiness or dizziness

Source: Aggregated GHS information from multiple sources.

Mechanism of Toxicity: Alpha 2u-Globulin Nephropathy

The renal effects observed in male rats exposed to this compound and its isomers are linked to a phenomenon known as alpha 2u-globulin nephropathy. This process is not considered a relevant mechanism for human renal carcinogenesis.[9]

The proposed mechanism involves the following steps:

  • Binding: The chemical or its metabolites bind to alpha 2u-globulin in the male rat.[7]

  • Decreased Digestion: This complex is resistant to normal protein digestion in the lysosomes of kidney cells.[7]

  • Accumulation: The indigestible complex accumulates in the renal proximal tubules, forming characteristic hyaline droplets.[8]

  • Cell Death and Proliferation: This accumulation leads to cell death, which in turn stimulates regenerative cell proliferation.[8]

  • Tumor Promotion: Chronic cell proliferation can act as a tumor promoter in the male rat kidney.[8]

alpha_2u_globulin_nephropathy cluster_male_rat Male Rat Kidney Proximal Tubule Cell chemical This compound (or metabolite) complex Chemical-α2u Complex chemical->complex Binds to alpha2u α2u-globulin alpha2u->complex lysosome Lysosome complex->lysosome Enters accumulation Accumulation of Indigestible Complex (Hyaline Droplets) lysosome->accumulation Resists Digestion cell_death Cell Death (Necrosis) accumulation->cell_death proliferation Sustained Cell Proliferation cell_death->proliferation Triggers tumor Renal Tumor Promotion proliferation->tumor

Caption: Mechanism of alpha 2u-globulin nephropathy in male rats.

Experimental Protocols

Representative Sub-Chronic Oral Toxicity Study in Rats

Objective: To evaluate the potential for this compound to cause renal toxicity in a rodent model.

Test System:

  • Species: Fischer 344 rats

  • Sex: Male and Female

  • Age: 6-8 weeks at the start of the study

  • Supplier: Charles River Laboratories (or equivalent)

  • Acclimation: Minimum of 7 days prior to the start of treatment.

Experimental Design:

  • Groups:

    • Group 1: Control (Corn oil vehicle)

    • Group 2: Low dose this compound

    • Group 3: Mid dose this compound

    • Group 4: High dose this compound

  • Number of Animals: 10 males and 10 females per group.

  • Administration: Oral gavage, once daily.

  • Duration: 28 days.

  • Dose Selection: Based on a preliminary range-finding study.

Materials:

  • This compound (>99% purity)

  • Corn oil (vehicle)

  • Gavage needles

  • Standard laboratory animal diet and water (ad libitum)

Procedures:

  • Dose Preparation: this compound is mixed with corn oil to achieve the desired concentrations.

  • Animal Dosing: Animals are weighed daily, and the dose volume is adjusted accordingly. Doses are administered at approximately the same time each day.

  • Clinical Observations: Animals are observed twice daily for any signs of toxicity, morbidity, or mortality. Detailed clinical examinations are performed weekly.

  • Body Weight and Food Consumption: Recorded weekly.

  • Clinical Pathology: At the end of the 28-day period, blood and urine samples are collected for hematology, clinical chemistry (including kidney function markers like BUN and creatinine), and urinalysis.

  • Necropsy and Histopathology: All animals are euthanized by CO2 asphyxiation. A full necropsy is performed. The kidneys, liver, and other target organs are weighed. Tissues are preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination. Special stains (e.g., Mallory-Heidenhain) may be used to specifically identify hyaline droplets in the kidney.

Data Analysis:

  • Statistical analysis of body weights, food consumption, clinical pathology parameters, and organ weights.

  • Microscopic evaluation of tissues by a board-certified veterinary pathologist.

Hazard Identification and Risk Assessment Workflow

A systematic approach to hazard identification and risk assessment is crucial when working with chemicals like this compound. The following workflow outlines the key steps.

hazard_risk_assessment cluster_workflow Chemical Hazard and Risk Assessment Workflow hazard_id 1. Hazard Identification - Review SDS and literature - Identify physicochemical, health, and environmental hazards exposure_assess 2. Exposure Assessment - Identify routes of exposure (inhalation, dermal, ingestion) - Determine who is exposed and for how long hazard_id->exposure_assess risk_char 3. Risk Characterization - Evaluate likelihood and severity of harm - Consider existing control measures exposure_assess->risk_char risk_control 4. Risk Control - Implement hierarchy of controls:  - Elimination/Substitution  - Engineering Controls (e.g., fume hood)  - Administrative Controls (e.g., SOPs)  - Personal Protective Equipment (PPE) risk_char->risk_control review 5. Review and Update - Periodically review the assessment - Update with new information or changes in procedures risk_control->review review->hazard_id Re-evaluate

References

Methodological & Application

Application Notes and Protocols for 2,2,5-Trimethylhexane as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5-Trimethylhexane, a branched-chain alkane, presents a unique profile as a non-polar solvent for specialized applications in organic synthesis and material science.[1][2][3] Its distinct physical properties, stemming from its molecular structure, differentiate it from more common linear alkanes like n-hexane, offering potential advantages in specific reaction environments. These application notes provide a comprehensive overview of this compound's properties, its limited but potential applications as a solvent, and general protocols for its use. Due to its infrequent use as a primary solvent in published literature, specific reaction protocols are limited. However, this document provides a foundational understanding for its evaluation in novel synthetic methodologies.

Physical and Chemical Properties

This compound is a colorless and flammable liquid characterized by its branched structure, which significantly influences its physical properties.[1][3] A summary of its key properties is presented in Table 1. Its branching leads to a lower boiling point compared to its straight-chain isomer, n-nonane, a feature that can be advantageous for reactions requiring gentle heating and easy solvent removal.[3] It is virtually insoluble in water but miscible with other organic solvents.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₂₀
Molecular Weight128.26 g/mol
Boiling Point~124 °C
Melting Point-105.7 °C
Density~0.716 g/cm³ at 20°C
Refractive Index~1.407 at 20°C
Flash Point31 °C
Water SolubilityVery low (practically insoluble)
Purity (typical)>99.0% (GC)

Data compiled from multiple sources.[1][4][5]

Applications in Organic Reactions

While not a commonly employed solvent in mainstream organic synthesis due to its relatively high cost and limited availability, this compound's properties make it a candidate for specific applications where a non-polar, relatively inert medium with a specific boiling point is required.[1]

Potential Applications:
  • High-Temperature Reactions: Its boiling point of approximately 124°C allows for its use in reactions that require temperatures exceeding the boiling points of more common non-polar solvents like hexane (~69°C) or heptane (~98°C).

  • Inert Reaction Medium: As a saturated alkane, this compound is chemically inert under many reaction conditions, making it suitable for reactions involving highly reactive reagents or intermediates that would otherwise react with more functionalized solvents.[6][7]

  • Polymerization Reactions: In principle, it can be used as a solvent for the polymerization of olefins, where a non-coordinating, non-polar medium is often necessary.

  • Spectroscopic Studies: Its simple, well-defined structure and spectral data make it useful as a reference compound in analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Limitations:

The primary limitation for the widespread use of this compound as a solvent is the lack of documented, specific examples in the scientific literature. Most organic reactions are optimized using more readily available and economical solvents.

Experimental Protocols

Given the scarcity of specific literature protocols, the following section provides a general protocol for the use of this compound as a non-polar solvent in a hypothetical organic reaction. This protocol should be adapted and optimized for any specific transformation.

General Protocol for a Substitution Reaction in this compound

This protocol describes a hypothetical nucleophilic substitution reaction where the non-polar nature and boiling point of this compound could be advantageous.

Reaction: General SN2 reaction of an alkyl halide with a nucleophile.

Materials:

  • This compound (anhydrous)

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium cyanide)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if necessary for solubility

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add the alkyl halide and this compound. Begin stirring to ensure a homogenous solution.

  • Nucleophile Addition: If the nucleophile has low solubility, a phase-transfer catalyst can be added at this stage. Add the nucleophile to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 124°C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter. Remove the this compound solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as distillation or column chromatography.

Visualizations

Solvent Selection Logic

The choice of a solvent is a critical step in designing an organic reaction. The following diagram illustrates the logical considerations for selecting a non-polar solvent like this compound.

Solvent_Selection A Reaction Requirements B Non-Polar Environment Needed? A->B C High Reaction Temperature? B->C Yes F Alternative Non-Polar Solvents (Hexane, Toluene, etc.) B->F No D Inert Medium Required? C->D Yes C->F No E Consider this compound D->E Yes D->F No

Caption: Logical flow for considering this compound as a solvent.

General Experimental Workflow

The diagram below outlines a typical experimental workflow for an organic reaction using this compound as the solvent.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reactants & This compound A->B C Heating to Reflux (~124°C) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Aqueous Workup D->E F Solvent Removal (Rotary Evaporation) E->F G Product Purification (Chromatography/Distillation) F->G H Characterization G->H

Caption: A generalized workflow for synthesis in this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] Use in a well-ventilated fume hood away from ignition sources is mandatory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a non-polar solvent with a unique set of physical properties that could make it a valuable, albeit niche, tool in the organic chemist's toolbox. While its application is not widespread, its higher boiling point and inert nature present opportunities for its use in specialized reactions where common non-polar solvents are unsuitable. Further research and exploration are needed to fully delineate its potential in modern organic synthesis and drug development.

References

Application Note: 1H and 13C NMR Analysis of 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This application note provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2,2,5-trimethylhexane, a saturated aliphatic hydrocarbon. The data presented herein, including chemical shifts, multiplicities, and peak assignments, serve as a valuable reference for the characterization of this and structurally related compounds. Detailed experimental protocols for sample preparation and spectral acquisition are also provided to ensure reproducibility.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The assignments are based on experimental data obtained from the Spectral Database for Organic Compounds (SDBS) and corroborated with predicted data to ensure accuracy.

Table 1: ¹H NMR Data for this compound

Peak AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H1, H1', H1'' (3 x CH₃)0.88s9H-
H6, H6' (2 x CH₃)0.87d6H6.6
H3 (CH₂)1.23m2H
H4 (CH₂)1.10m2H
H5 (CH)1.54m1H

s = singlet, d = doublet, m = multiplet

Table 2: ¹³C NMR Data for this compound

Peak AssignmentChemical Shift (δ, ppm)
C1, C1', C1'' (3 x CH₃)29.0
C2 (quaternary C)30.7
C6, C6' (2 x CH₃)22.5
C5 (CH)25.3
C4 (CH₂)42.2
C3 (CH₂)51.3

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial to improve the signal-to-noise ratio.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition
  • Instrumentation: The spectra were acquired on a standard NMR spectrometer (e.g., Bruker, JEOL) operating at a magnetic field strength of at least 300 MHz for ¹H NMR.

  • Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A spectral width of 10-12 ppm is generally adequate for aliphatic compounds.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is required.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A spectral width of 200-250 ppm is standard.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Pick and label the peaks in both spectra.

Mandatory Visualization

Caption: Molecular structure of this compound with atom numbering for NMR peak assignment.

NMR_Workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis Sample High Purity Analyte Preparation Dissolve Analyte in Solvent Sample->Preparation Solvent Deuterated Solvent (CDCl₃) with TMS Solvent->Preparation Transfer Transfer to NMR Tube Preparation->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer Shimming Optimize Field Homogeneity Spectrometer->Shimming Acquisition Acquire ¹H and ¹³C Spectra Shimming->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Calibration Calibrate to TMS Processing->Calibration Analysis Peak Picking, Integration, Assignment Calibration->Analysis Report Generate Report Analysis->Report

Caption: A generalized workflow for the NMR analysis of a small organic molecule.

Application of 2,2,5-Trimethylhexane in Fuel and Octane Rating Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

2,2,5-Trimethylhexane is a branched-chain alkane with the chemical formula C₉H₂₀.[1] Its highly branched structure imparts a high octane rating, making it a valuable compound in the field of fuel science and for studies related to internal combustion engines. This document provides detailed application notes and protocols for the use of this compound in fuel and octane rating studies, intended for researchers, scientists, and professionals in drug development with an interest in fuel chemistry and engine performance.

Physicochemical Properties

This compound is a colorless liquid with properties that make it suitable as a reference fuel and fuel additive.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₉H₂₀
Molecular Weight 128.26 g/mol
CAS Number 3522-94-9
Boiling Point 124 °C
Density 0.716 g/cm³ at 20°C
Research Octane Number (RON) 91

Table 1: Physicochemical properties of this compound.

Application in Octane Rating Studies

The primary application of this compound in the fuel industry is as a reference material in octane rating tests. The octane number of a fuel is a standard measure of its ability to resist auto-ignition (knocking) in an internal combustion engine.[2] Highly branched alkanes, such as this compound, generally exhibit higher octane numbers compared to their straight-chain counterparts.

Octane Rating of this compound and Related Isomers

The octane rating of a fuel is determined by two standard laboratory tests: the Research Octane Number (RON) and the Motor Octane Number (MON). RON is determined under less severe conditions (lower engine speed and temperature), while MON is determined under more severe conditions (higher engine speed and temperature). The anti-knock index (AKI) is the average of RON and MON and is what is typically displayed at the pump in many countries.

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
n-Nonane -45-
2-Methyloctane 24-
This compound 91Not available
2,2,4,4-Tetramethylpentane 123-
Isooctane (2,2,4-Trimethylpentane) 100100

Table 2: Octane ratings of this compound and other selected C8 and C9 isomers.

This compound as a Fuel Additive

Due to its high octane rating, this compound can be used as a blending component to increase the octane number of gasoline. The blending octane number (BON) of a component can be higher or lower than its pure octane number and depends on the composition of the base fuel and the concentration of the additive. While specific BON data for this compound is limited, branched-chain paraffins are known to be effective octane boosters.

The addition of high-octane components like this compound to gasoline can lead to:

  • Improved Anti-Knock Characteristics: Allowing for higher compression ratios in engines, which can lead to increased thermal efficiency and power output.

  • Enhanced Engine Performance: By preventing knocking, the engine can operate more smoothly and efficiently.

Experimental Protocols

The determination of Research Octane Number (RON) and Motor Octane Number (MON) is governed by standardized test methods developed by ASTM International.

Protocol 1: Determination of Research Octane Number (RON)

Standard Test Method: ASTM D2699

Principle: The RON of a spark-ignition engine fuel is determined by comparing its knocking characteristics with those of primary reference fuels (blends of isooctane and n-heptane) in a standardized single-cylinder Cooperative Fuel Research (CFR) engine under controlled conditions.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Knock-detection instrumentation

  • Fuel handling and blending equipment

Procedure:

  • Engine Calibration: Calibrate the CFR engine using standardized reference fuels to ensure it is operating within the specified tolerances.

  • Sample Preparation: Prepare the fuel sample to be tested.

  • Engine Operation: Operate the CFR engine at a constant speed of 600 rpm and a specified intake air temperature.

  • Knock Intensity Measurement: Introduce the fuel sample into the engine and adjust the compression ratio until a standard level of knock intensity is observed.

  • Reference Fuel Comparison: Bracket the knock intensity of the sample with two primary reference fuels, one having a slightly higher and one a slightly lower octane number than the sample.

  • RON Determination: The RON of the sample is calculated by interpolation between the octane numbers of the two bracketing reference fuels.

Protocol 2: Determination of Motor Octane Number (MON)

Standard Test Method: ASTM D2700

Principle: The MON of a spark-ignition engine fuel is determined using the same principle and apparatus as the RON test, but under more severe operating conditions to simulate higher engine loads and speeds.

Key Differences from RON Protocol:

  • Engine Speed: The CFR engine is operated at 900 rpm.

  • Intake Air Temperature: A higher, fixed intake air temperature is used.

  • Ignition Timing: The ignition timing is varied with the compression ratio.

The procedural steps for MON determination are analogous to the RON protocol, with the adjustments in engine operating conditions.

Logical Workflow for Octane Rating Determination

The following diagram illustrates the general workflow for determining the octane rating of a fuel sample using a CFR engine.

OctaneRatingWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Result Start Start PrepareSample Prepare Fuel Sample Start->PrepareSample PrepareRefs Prepare Primary Reference Fuels (Isooctane/n-Heptane Blends) Start->PrepareRefs CalibrateEngine Calibrate CFR Engine PrepareSample->CalibrateEngine PrepareRefs->CalibrateEngine RunSample Run Sample in Engine CalibrateEngine->RunSample AdjustCR Adjust Compression Ratio to Standard Knock RunSample->AdjustCR RunRef1 Run Bracketing Reference Fuel 1 AdjustCR->RunRef1 RunRef2 Run Bracketing Reference Fuel 2 AdjustCR->RunRef2 Interpolate Interpolate to Determine Octane Number RunRef1->Interpolate RunRef2->Interpolate Result Report RON or MON Interpolate->Result KnockingPathway cluster_fuel Fuel Properties cluster_combustion Combustion Process cluster_outcome Engine Outcome HighOctane High Octane Fuel (e.g., this compound) NormalCombustion Normal Flame Propagation HighOctane->NormalCombustion Promotes LowOctane Low Octane Fuel (e.g., n-Heptane) Autoignition End Gas Auto-ignition LowOctane->Autoignition Promotes SmoothOperation Smooth Engine Operation NormalCombustion->SmoothOperation Knocking Engine Knock Autoignition->Knocking

References

2,2,5-Trimethylhexane as a starting material in polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,5-Trimethylhexane is a branched-chain alkane notable for its use as a solvent and a high-octane component in gasoline.[1][2] While its direct application as a monomer in polymer synthesis is not widespread and remains an area of ongoing research, its properties as a non-polar solvent suggest its potential utility in specific polymerization reactions.[2][3] These application notes provide an overview of the potential uses of this compound in polymer synthesis, primarily focusing on its role as a solvent. Due to the limited availability of specific experimental data, the protocols provided are general and should be adapted as needed.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in polymer synthesis.

PropertyValueReference
Molecular Formula C₉H₂₀[4]
Molecular Weight 128.26 g/mol [2][4]
Boiling Point 124 °C[5][6]
Melting Point -105.7 °C[6]
Density 0.716 g/cm³ at 20 °C[6]
Flash Point 13 °C[5]
Solubility in Water 1.15 mg/L at 25 °C[5]

Applications in Polymer Synthesis

As a Non-Polar Solvent

Given its alkane structure, this compound is a non-polar solvent.[2] This characteristic makes it a potential medium for polymerization reactions where non-polar conditions are required. Such reactions include certain types of coordination, cationic, and free-radical polymerizations. The choice of solvent can significantly influence the kinetics of the reaction and the properties of the resulting polymer.

General Considerations for Use as a Solvent:

  • Inertness: As a saturated hydrocarbon, this compound is chemically inert under many polymerization conditions, preventing unwanted side reactions with initiators, monomers, or the growing polymer chain.

  • Boiling Point: Its relatively high boiling point of 124 °C allows for polymerization reactions to be conducted at elevated temperatures, which can be necessary to increase reaction rates or control polymer properties.

  • Low Polarity: Its non-polar nature can be advantageous in dissolving non-polar monomers and polymers, facilitating a homogeneous reaction environment.

Experimental Protocols (General)

The following are generalized protocols for common polymerization types where a non-polar solvent like this compound could be employed. These are illustrative and would require optimization for specific monomer-initiator systems.

General Workflow for Polymerization in a Non-Polar Solvent

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Isolation prep_solvent Solvent Purification (Drying and Degassing) charge_reactor Charge Reactor with This compound and Monomer prep_solvent->charge_reactor prep_monomer Monomer Purification (Removal of Inhibitors) prep_monomer->charge_reactor prep_initiator Initiator Preparation initiate Introduce Initiator at Reaction Temperature prep_initiator->initiate charge_reactor->initiate propagate Allow Polymerization to Proceed initiate->propagate terminate Terminate Reaction propagate->terminate precipitate Precipitate Polymer in Non-solvent terminate->precipitate isolate Filter and Dry Polymer precipitate->isolate

Caption: General experimental workflow for polymerization.

Protocol 1: Free-Radical Polymerization (General)

Free-radical polymerization is a versatile method for a wide range of vinyl monomers.[7][8]

  • Reactor Setup: A dried and nitrogen-purged reaction vessel equipped with a magnetic stirrer, reflux condenser, and temperature controller is used.

  • Charging the Reactor: The desired amount of purified monomer and this compound are charged into the reactor.

  • Initiation: The solution is heated to the desired reaction temperature. A calculated amount of a suitable free-radical initiator (e.g., AIBN or benzoyl peroxide) is then added.

  • Polymerization: The reaction is allowed to proceed for a specified time, with stirring, under an inert atmosphere.

  • Termination and Isolation: The polymerization is terminated, often by cooling the reaction mixture. The polymer is then precipitated by pouring the solution into a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Protocol 2: Cationic Polymerization (General)

Cationic polymerization is suitable for monomers with electron-donating groups that can stabilize a carbocationic propagating species.[9][10]

  • Stringent Anhydrous Conditions: All glassware must be rigorously dried, and all reagents and the solvent (this compound) must be scrupulously dried and purified to remove any traces of water, which can terminate the polymerization.

  • Reactor Setup: A reaction vessel under a dry, inert atmosphere (e.g., nitrogen or argon) is used.

  • Reaction Mixture: The purified monomer is dissolved in dry this compound in the reactor and cooled to the desired temperature (often low temperatures are required).

  • Initiation: A Lewis acid initiator (e.g., BF₃·OEt₂ or TiCl₄) is added to initiate the polymerization.

  • Propagation: The reaction is maintained at the set temperature until the desired conversion is achieved.

  • Termination: The reaction is terminated by the addition of a quenching agent such as methanol. The polymer is then isolated by precipitation.

Potential Signaling Pathways in Polymerization

The term "signaling pathway" is not directly applicable to traditional polymer synthesis in the biological sense. However, the logical sequence of events in a chain-growth polymerization can be visualized.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator R Radical/ Ion I->R Activation M Monomer R->M Addition RM Active Center RM->M Chain Growth P Polymer RM->P Deactivation

Caption: Chain-growth polymerization logical steps.

Data Presentation

Conclusion

This compound presents itself as a viable, albeit under-explored, non-polar solvent for various polymerization reactions. Its inert nature and suitable boiling point are advantageous properties. Further research is necessary to establish specific protocols and to quantify its effect on polymer properties in comparison to more conventional non-polar solvents. Researchers in polymer science and drug development may find this compound to be a useful alternative solvent, particularly in applications requiring high-purity and specific reaction conditions.

References

Application Note and Protocol for the Alkylation Synthesis of 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2,2,5-trimethylhexane via the acid-catalyzed alkylation of isobutane with 2-methyl-2-butene. Alkylation is a critical process in petroleum refining for producing high-octane gasoline components, known as alkylates.[1][2] This protocol outlines a laboratory-scale procedure using sulfuric acid as a catalyst, including reaction setup, execution, product isolation, and purification. The described methodology is intended for researchers in organic chemistry, chemical engineering, and drug development who require a representative protocol for the synthesis of branched alkanes.

Introduction

This compound is a branched-chain alkane with the molecular formula C₉H₂₀.[3] It is a colorless, flammable liquid with a characteristic odor.[4] As a component of high-octane gasoline, its synthesis is of significant interest in the petrochemical industry.[4] The primary industrial method for producing such branched alkanes is through the alkylation of light isoparaffins with olefins, a reaction typically catalyzed by strong liquid acids like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[1]

The reaction proceeds via a carbocation mechanism, where the acid protonates the olefin to form a reactive carbocation. This carbocation then alkylates an isoparaffin, leading to a larger, more branched alkane.[5] This protocol details the synthesis of this compound by reacting isobutane with 2-methyl-2-butene in the presence of concentrated sulfuric acid.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₉H₂₀[3]
Molecular Weight128.26 g/mol [3][6]
CAS Number3522-94-9[6]
AppearanceColorless liquid[3][4][6]
OdorPungent, acrid odor[7]
Density0.708 - 0.71 g/mL[6][8]
Boiling Point~124 °C
Melting Point-106 °C[8]
Refractive Index1.397 - 1.40[6][8]
SolubilityInsoluble in water; soluble in organic solvents[3]

Experimental Protocol: Alkylation of Isobutane with 2-Methyl-2-Butene

This protocol describes a representative procedure for the synthesis of this compound. The reaction should be performed in a well-ventilated fume hood due to the corrosive nature of sulfuric acid and the flammability of the hydrocarbons.

3.1. Materials and Equipment

  • Reactants:

    • Isobutane (liquefied, high purity)

    • 2-Methyl-2-butene (>99% purity)

    • Concentrated Sulfuric Acid (95-98%)

  • Reagents for Workup:

    • Ice-cold deionized water

    • 5% Sodium bicarbonate solution

    • Anhydrous sodium sulfate (or magnesium sulfate)

  • Equipment:

    • Three-necked round-bottom flask (250 mL)

    • Pressure-equalizing dropping funnel

    • Mechanical stirrer

    • Low-temperature condenser (e.g., dry ice/acetone)

    • Thermometer

    • Gas inlet tube

    • Cooling bath (e.g., ice-salt or cryocooler)

    • Separatory funnel (500 mL)

    • Erlenmeyer flasks

    • Fractional distillation apparatus

    • Standard laboratory glassware

3.2. Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge flask with H₂SO₄ B Cool to 0-5 °C A->B C Add Isobutane & 2-Methyl-2-butene B->C D Stir vigorously at 0-5 °C for 2-4 hours C->D E Quench with ice-water D->E F Separate organic layer E->F G Wash with NaHCO₃ solution F->G H Wash with water G->H I Dry with Na₂SO₄ H->I J Filter drying agent I->J K Fractional Distillation J->K L Collect this compound fraction K->L

Caption: Workflow for the synthesis and purification of this compound.

3.3. Detailed Procedure

3.3.1. Reaction Setup

  • Assemble the three-necked flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a gas inlet tube, and a thermometer. Fit the gas outlet to a low-temperature condenser to condense any evaporating isobutane.

  • Place the flask in a cooling bath and cool to 0-5 °C.

  • Carefully add 50 mL of concentrated sulfuric acid to the cooled flask.

3.3.2. Reaction Execution

  • With vigorous stirring, slowly introduce liquefied isobutane into the sulfuric acid. A high ratio of isobutane to olefin is crucial to minimize side reactions. A molar ratio of 10:1 (isobutane:olefin) is recommended.

  • In the dropping funnel, place the 2-methyl-2-butene.

  • Once the isobutane is added, begin the dropwise addition of 2-methyl-2-butene to the reaction mixture over a period of 1-2 hours. Maintain vigorous stirring and keep the temperature between 0-5 °C. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

  • After the addition is complete, continue to stir the mixture for an additional 2-4 hours at the same temperature.

3.3.3. Workup and Isolation

  • After the reaction period, stop the stirring and allow the layers to separate.

  • Slowly and carefully pour the reaction mixture over a beaker of crushed ice. This will quench the reaction and dilute the acid.

  • Transfer the mixture to a separatory funnel. Allow the layers to fully separate.

  • Carefully drain the lower aqueous acid layer.

  • Wash the organic layer sequentially with:

    • 50 mL of cold deionized water

    • 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid, vent frequently)

    • 50 mL of deionized water

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate for at least 30 minutes.

3.3.4. Purification

  • Filter the dried organic layer to remove the drying agent.

  • Purify the crude product by fractional distillation.[9]

  • Collect the fraction boiling at approximately 124 °C, which corresponds to this compound.

  • Characterize the final product by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity and identity.

Table 2: Summary of Reaction Parameters

ParameterRecommended Value
Reactants Molar RatioIsobutane : 2-Methyl-2-butene (10:1)
CatalystConcentrated H₂SO₄ (95-98%)
Reaction Temperature0-5 °C
Reaction Time2-4 hours post-addition
Stirring SpeedVigorous (to ensure good mixing of phases)

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme care.

  • Isobutane and 2-methyl-2-butene are highly flammable. Ensure there are no ignition sources nearby.

  • The reaction is exothermic; maintain careful temperature control to prevent runaway reactions.

  • Dispose of all chemical waste according to institutional and local regulations.

This protocol provides a foundational method for the synthesis of this compound. Optimization of reaction conditions, such as temperature, reactant ratio, and catalyst concentration, may be necessary to improve yield and selectivity.

References

Application Notes and Protocols for Studying the Environmental Fate of 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the environmental fate of 2,2,5-trimethylhexane, a branched-chain alkane. The protocols outlined below are based on internationally recognized guidelines and are intended to assist researchers in generating robust and comparable data on the biodegradation, photodegradation, and volatilization of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting environmental fate studies. These properties govern its partitioning between air, water, soil, and biota.

PropertyValueReference
Molecular Formula C₉H₂₀[1]
Molecular Weight 128.26 g/mol [1]
Water Solubility 1.15 mg/L at 25°C[2]
Vapor Pressure 16.6 mmHg at 25°C[3]
Henry's Law Constant 3.45 atm·m³/mol at 25°C[2]
Log Kₒₗ (Octanol-Water Partition Coefficient) 5.65
Biological Half-Life 18.00 Days

Note: The context and conditions for the reported biological half-life are not specified in the available literature. Further studies are needed to determine the half-life under various environmental conditions.

Biodegradation Studies

Biodegradation is a key process in the environmental degradation of hydrocarbons. The following protocols are adapted from OECD Guidelines for the Testing of Chemicals and are suitable for assessing the biodegradability of this compound.

Aerobic Biodegradation in Water: Ready Biodegradability (OECD 301)

This test provides an initial screening of the potential for rapid and complete biodegradation.

Principle: A small amount of this compound is introduced as the sole carbon source to a mineral medium inoculated with microorganisms from sources like activated sludge. The biodegradation is monitored by measuring the consumption of oxygen or the production of carbon dioxide over 28 days.[4][5]

Experimental Protocol:

  • Test System Preparation:

    • Prepare a mineral salt medium as specified in OECD Guideline 301.

    • Add this compound as the test substance, typically at a concentration of 10-20 mg/L. Due to its low water solubility, a carrier solvent that is non-toxic and biodegradable (e.g., dimethyl sulfoxide) may be used at a minimal concentration.

    • Inoculate the medium with a mixed microbial population, for example, from the effluent of a wastewater treatment plant.[6] The concentration of the inoculum should be kept low.

  • Incubation:

    • Incubate the test vessels in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.

  • Monitoring:

    • For the CO₂ evolution test (OECD 301B), trap the evolved CO₂ in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantify by titration or with an inorganic carbon analyzer.[7]

    • For the Closed Bottle test (OECD 301D), measure the decrease in dissolved oxygen concentration over time.

  • Data Analysis:

    • Calculate the percentage of biodegradation based on the amount of CO₂ produced or oxygen consumed relative to the theoretical maximum.

    • A substance is considered readily biodegradable if it reaches the pass level of 60% of the theoretical maximum within a 10-day window during the 28-day test period.[4]

Aerobic Biodegradation in Soil (Adapted from OECD 307)

This protocol assesses the rate and extent of biodegradation in a soil environment.

Principle: this compound is applied to a soil sample, and its disappearance and the evolution of CO₂ are monitored over time under controlled laboratory conditions.

Experimental Protocol:

  • Soil Selection and Preparation:

    • Select a well-characterized soil (e.g., texture, organic carbon content, pH, microbial biomass).

    • Sieve the soil to remove large particles and adjust the moisture content to a suitable level (e.g., 40-60% of water holding capacity).

  • Test Substance Application:

    • Apply this compound to the soil. For volatile compounds, it is crucial to incorporate the substance into the soil quickly and uniformly to minimize volatilization losses.

  • Incubation:

    • Incubate the soil microcosms in the dark at a constant temperature (e.g., 20°C). Maintain aerobic conditions by ensuring adequate air exchange.

  • Monitoring:

    • Periodically collect soil subsamples and extract the remaining this compound using an appropriate solvent. Analyze the extracts using gas chromatography-mass spectrometry (GC-MS).

    • To determine mineralization, trap the evolved CO₂ from the headspace of the incubation vessels.

  • Data Analysis:

    • Determine the rate of disappearance of this compound and calculate its half-life in the soil.

    • Quantify the percentage of the applied carbon that is mineralized to CO₂.

Logical Flow for Biodegradation Assessment:

start Start Biodegradation Assessment oecd301 OECD 301: Ready Biodegradability Test start->oecd301 readily_biodegradable Readily Biodegradable? oecd301->readily_biodegradable oecd307 OECD 307: Soil Biodegradation Test readily_biodegradable->oecd307 No end End Assessment readily_biodegradable->end Yes oecd307->end

Caption: Workflow for assessing the biodegradation of this compound.

Photodegradation Studies

Photodegradation in the atmosphere is a significant fate process for volatile organic compounds (VOCs) like this compound.

Atmospheric Photodegradation Rate (ASTM E1096-19)

This protocol provides a method for estimating the rate of photodegradation in the gas phase.

Principle: The rate of disappearance of this compound is measured in a reaction chamber upon exposure to a light source that simulates the solar spectrum. The primary degradation pathway in the troposphere for alkanes is reaction with hydroxyl (•OH) radicals.

Experimental Protocol:

  • Reaction Chamber:

    • Use a smog chamber or a similar reaction vessel made of a material that is transparent to UV and visible light (e.g., Teflon film or quartz).

  • Gas-Phase Mixture Preparation:

    • Introduce a known concentration of this compound into the chamber.

    • Introduce a source of •OH radicals, typically by photolyzing a precursor such as methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂) in the presence of NOx.

  • Irradiation:

    • Irradiate the chamber with a light source that mimics the solar spectrum (e.g., xenon arc lamp).

  • Monitoring:

    • Monitor the concentration of this compound over time using a suitable analytical technique, such as GC-MS or Fourier-transform infrared spectroscopy (FTIR).

  • Data Analysis:

    • Determine the pseudo-first-order rate constant for the reaction of this compound with •OH radicals.

    • Calculate the atmospheric half-life using the determined rate constant and an estimated average atmospheric concentration of •OH radicals.

Signaling Pathway for Atmospheric Photodegradation:

sunlight Sunlight (hv) oh_precursor OH Precursor (e.g., O3, H2O2) sunlight->oh_precursor oh_radical •OH Radical oh_precursor->oh_radical reaction Reaction oh_radical->reaction trimethylhexane This compound trimethylhexane->reaction products Degradation Products reaction->products

Caption: Key steps in the atmospheric photodegradation of this compound.

Volatilization Studies

Due to its high vapor pressure and Henry's Law constant, volatilization is expected to be a significant transport mechanism for this compound from water and moist soil surfaces to the atmosphere.

Volatilization from Water (US EPA Method 8265)

This protocol can be adapted to measure the rate of volatilization from an aqueous solution.

Principle: The concentration of this compound in the headspace above a stirred aqueous solution is measured over time.

Experimental Protocol:

  • Test System:

    • Use a sealed vessel with a known volume of water and headspace.

    • The system should allow for controlled stirring of the water phase and sampling from the headspace.

  • Sample Preparation:

    • Prepare an aqueous solution of this compound at a known concentration.

  • Experiment Execution:

    • Stir the solution at a constant rate to create a defined boundary layer at the air-water interface.

    • At regular intervals, withdraw a sample from the headspace using a gas-tight syringe.

  • Analysis:

    • Analyze the headspace samples by GC-MS to determine the concentration of this compound.[8]

  • Data Analysis:

    • Calculate the volatilization rate constant based on the change in headspace concentration over time.

    • The overall mass transfer coefficient can be determined, which is influenced by both liquid- and gas-phase resistance.[9]

Volatilization from Soil (Based on US EPA Guidance)

This protocol estimates the volatilization flux from soil surfaces.

Principle: The flux of this compound from a soil surface is measured using a flux chamber or by micrometeorological methods in a wind tunnel.[10][11][12]

Experimental Protocol (Flux Chamber Method):

  • Flux Chamber:

    • Place an open-bottom chamber on the surface of the soil that has been treated with this compound.

  • Airflow:

    • Sweep a clean airstream through the chamber at a known and constant rate.

  • Trapping:

    • Pass the outlet air from the chamber through a sorbent trap (e.g., activated carbon or a suitable polymer) to capture the volatilized this compound.

  • Analysis:

    • Extract the sorbent trap with a solvent and analyze the extract by GC-MS to quantify the amount of this compound collected.

  • Data Analysis:

    • Calculate the volatilization flux (mass per unit area per unit time) from the mass of the compound trapped, the airflow rate, and the area of the chamber.

Experimental Workflow for Volatilization from Soil:

cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis soil_prep Prepare Soil with this compound flux_chamber Place Flux Chamber on Soil soil_prep->flux_chamber air_flow Controlled Airflow flux_chamber->air_flow trapping Trap Volatilized Compound air_flow->trapping extraction Solvent Extraction of Trap trapping->extraction gcms GC-MS Analysis extraction->gcms flux_calc Calculate Volatilization Flux gcms->flux_calc

References

Handling and storage procedures for 2,2,5-Trimethylhexane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2,2,5-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This compound is a colorless, flammable liquid with a characteristic aliphatic hydrocarbon odor.[1][2] It is primarily used as a solvent and as an additive in motor fuels.[1][2] Due to its volatile nature and flammability, strict adherence to safety protocols is paramount when handling and storing this compound in a laboratory setting to mitigate risks of fire, explosion, and exposure.[3][4][5] These application notes provide detailed procedures and safety information to ensure the safe and effective use of this compound in a research environment.

Physicochemical and Safety Data

Proper handling and storage procedures are directly influenced by the inherent properties of the substance. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C9H20[1][4][6][7]
Molecular Weight 128.26 g/mol [1][4][6]
Appearance Colorless liquid[1][2][6][7]
Odor Faint aliphatic hydrocarbon/Pungent, acrid[1][2][8]
Boiling Point 122°C[2]
Melting Point -105.76°C[2]
Flash Point 13°C[2]
Density 0.71 g/cm³[2][6]
Vapor Pressure 16.6 mmHg at 25°C[4][8]
Water Solubility 1.15 mg/L at 25°C[2]
Solubility Soluble in many organic solvents like methanol, hexane, and pentane.[1][2][9]
Hazard Class 3 (Flammable Liquid)[6]
UN Number 1920 (for Nonanes) / 3295[6]
Health and Safety Hazards

This compound is classified as a highly flammable liquid and vapor.[4][5] It poses several health risks upon exposure:

  • Inhalation: May cause drowsiness or dizziness.[4] Prolonged exposure can lead to headaches and nausea.[9]

  • Skin Contact: Can cause skin irritation.[4][9]

  • Eye Contact: May cause eye irritation.[9]

  • Ingestion: May be fatal if swallowed and enters airways (aspiration hazard).[4][5]

It is crucial to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE).[3][9]

Experimental Protocols

Protocol 1: Safe Dispensing of this compound

Objective: To safely transfer a specific volume of this compound from a stock container to a reaction vessel.

Materials:

  • Stock bottle of this compound

  • Clean, dry reaction vessel

  • Appropriate-sized graduated cylinder or syringe

  • Secondary containment (e.g., a tray)

  • Personal Protective Equipment (see section 3)

Procedure:

  • Preparation:

    • Ensure the work area is clean and free of ignition sources (open flames, hot plates, spark-producing equipment).[3]

    • Work within a certified chemical fume hood.[10][11]

    • Place all necessary equipment within the fume hood and in a secondary container.

    • Don the appropriate PPE, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.

  • Dispensing:

    • Ground and bond the stock container and receiving vessel to prevent static discharge.[5]

    • Carefully open the stock bottle of this compound.

    • Slowly pour the required amount into the graduated cylinder or draw it into the syringe. Avoid splashing.

    • Transfer the measured liquid into the reaction vessel.

    • If using a syringe, ensure it is compatible with the chemical.

  • Cleanup:

    • Securely close the stock bottle.

    • Wipe any minor spills within the fume hood with a suitable absorbent material.

    • Dispose of contaminated materials as hazardous waste according to institutional guidelines.

    • Wash hands thoroughly after the procedure.[11]

Handling and Storage Procedures

3.1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Consult a glove compatibility chart.

  • Body Protection: A flame-resistant laboratory coat should be worn.[10]

  • Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a respirator with an appropriate organic vapor cartridge may be necessary.[3]

3.2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][12]

  • Keep containers tightly closed to prevent the escape of vapors.[5][13]

  • Store in a designated flammable liquids storage cabinet.[14][15]

  • Segregate from incompatible materials such as oxidizing agents.[16]

  • Use secondary containment to catch any potential leaks.[16] For volatile organic compounds, wrapping the container lid with parafilm or Teflon tape can help reduce vapor escape.[13]

  • Recommended storage is in a cool and dark place, at a temperature below 15°C.[5]

3.3. Spill and Emergency Procedures:

  • Small Spills:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill using a non-combustible absorbent material like sand or earth.[3]

    • Ventilate the area.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Activate the fire alarm.

    • Contact the institution's emergency response team.

  • Fire:

    • Use a dry chemical, CO2, or alcohol-resistant foam fire extinguisher.[3][5] Do not use water, as it may be ineffective and spread the flammable liquid.[12]

  • First Aid:

    • Inhalation: Move the affected person to fresh air.[3]

    • Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[3][5]

    • Eye Contact: Rinse cautiously with water for several minutes.[3]

    • Ingestion: Do NOT induce vomiting.[5] Immediately call a poison center or doctor.[5]

3.4. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[3]

Visualizations

Workflow for Safe Handling and Storage of this compound

G start Start: Handling this compound risk_assessment 1. Risk Assessment - Review SDS - Identify Hazards start->risk_assessment ppe 2. Don PPE - Safety Goggles - Nitrile Gloves - Flame-Resistant Lab Coat risk_assessment->ppe preparation 3. Prepare Work Area - Work in Fume Hood - Remove Ignition Sources - Use Secondary Containment ppe->preparation handling 4. Handling & Dispensing - Ground Containers - Transfer Carefully preparation->handling spill Spill or Emergency? handling->spill storage 5. Storage - Tightly Closed Container - Flammable Cabinet - Cool, Ventilated Area cleanup 6. Cleanup & Waste Disposal - Absorb Spills - Dispose as Hazardous Waste storage->cleanup end End cleanup->end spill->storage No emergency_procedure Emergency Procedure - Evacuate - Alert Others - Use Fire Extinguisher (if trained) spill->emergency_procedure Yes emergency_procedure->cleanup

Caption: Logical workflow for the safe handling and storage of this compound.

References

Application Notes and Protocols: 2,2,5-Trimethylhexane as a Motor Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2,5-trimethylhexane, a branched-chain alkane, for its potential use as a motor fuel additive. This document details its physicochemical properties, outlines experimental protocols for evaluating its performance, and provides templates for data presentation.

Introduction

This compound (C₉H₂₀) is a colorless, flammable liquid with a high octane rating, making it a compound of interest for enhancing the anti-knock properties of gasoline.[1] As a branched-chain alkane, it is expected to improve the combustion characteristics of motor fuels, leading to smoother engine operation and potentially reduced harmful emissions compared to straight-chain alkanes.[2] These notes are intended to guide researchers in the systematic evaluation of this compound as a viable motor fuel additive.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior as a fuel component, including its volatility and energy content.

PropertyValueUnit
Molecular Formula C₉H₂₀-
Molecular Weight 128.26 g/mol
Density ~0.716g/cm³ at 20°C
Boiling Point 124.1°C
Melting Point -116.8°C
Flash Point 13°C
Vapor Pressure 16.6mmHg at 25°C
Heat of Combustion (Net) -5933.4kJ/mol

Experimental Protocols

To evaluate the efficacy of this compound as a motor fuel additive, a series of standardized tests should be performed. The following protocols, based on ASTM standards, are recommended.

The octane number of a fuel is a measure of its resistance to autoignition (knocking) in an internal combustion engine. Two key measurements are the Research Octane Number (RON) and the Motor Octane Number (MON).

3.1.1. Research Octane Number (RON) - ASTM D2699

This test method determines the knock characteristics of motor fuels in terms of Research Octane Number by comparison with primary reference fuels of known octane numbers.

  • Apparatus: A standard single-cylinder Cooperative Fuel Research (CFR) engine.

  • Procedure:

    • Calibrate the CFR engine using primary reference fuels (mixtures of isooctane and n-heptane).

    • Operate the engine under the specified conditions for the RON test (600 rpm engine speed, specific intake air temperature, and spark timing).

    • Introduce the fuel sample containing a known concentration of this compound into the engine.

    • Adjust the compression ratio of the engine until a standard level of knock intensity is achieved, as measured by a detonation meter.

    • Bracket the sample's knock intensity with two reference fuel blends that are closely matched in octane number.

    • The RON of the sample is calculated by interpolation between the octane numbers of the two bracketing reference fuels.

3.1.2. Motor Octane Number (MON) - ASTM D2700

This test method provides a measure of the high-speed, high-severity knock characteristics of motor fuels.

  • Apparatus: A standard single-cylinder Cooperative Fuel Research (CFR) engine.

  • Procedure:

    • Calibrate the CFR engine using primary reference fuels.

    • Operate the engine under the more severe conditions specified for the MON test (900 rpm engine speed, higher intake air temperature, and variable spark timing).

    • Introduce the fuel sample with this compound.

    • Adjust the compression ratio to achieve the standard knock intensity.

    • Bracket the sample with reference fuels to determine the MON by interpolation.

RVP is a measure of the volatility of gasoline and is important for engine starting and vapor lock prevention.

  • Apparatus: Reid vapor pressure apparatus.

  • Procedure:

    • Chill the sample of gasoline blended with this compound and the gasoline chamber of the apparatus to 0-1°C.

    • Fill the chilled gasoline chamber with the sample and connect it to the vapor chamber.

    • Immerse the assembled apparatus in a water bath maintained at 37.8°C (100°F).

    • After a specified time, tap the gauge and record the pressure reading as the Reid Vapor Pressure.

To assess the impact of this compound on engine performance and exhaust emissions, dynamometer testing is required.

  • Apparatus: A multi-cylinder spark-ignition engine coupled to a dynamometer, and an exhaust gas analyzer.

  • Procedure:

    • Prepare a baseline fuel (e.g., standard unleaded gasoline) and test fuels containing various concentrations of this compound.

    • Mount the engine on the dynamometer test bed.

    • Operate the engine with the baseline fuel across a range of speeds and loads, recording parameters such as torque, power, and fuel consumption.

    • Simultaneously, measure the concentrations of key exhaust emissions (NOx, CO, and unburned hydrocarbons) using the gas analyzer.

    • Repeat the tests for each of the fuel blends containing this compound under identical operating conditions.

    • Analyze the data to determine the effect of the additive on engine performance and emissions compared to the baseline fuel.

Data Presentation

Quantitative data should be organized into clear tables to facilitate comparison and analysis.

Table 1: Fuel Properties

Fuel BlendThis compound (vol%)Research Octane Number (RON)Motor Octane Number (MON)Reid Vapor Pressure (RVP) (kPa)
Baseline0Experimental ValueExperimental ValueExperimental Value
Blend 15Experimental ValueExperimental ValueExperimental Value
Blend 210Experimental ValueExperimental ValueExperimental Value
Blend 315Experimental ValueExperimental ValueExperimental Value

Table 2: Engine Performance Data (Example at a specific speed/load)

Fuel BlendBrake Torque (Nm)Brake Power (kW)Brake Specific Fuel Consumption (g/kWh)
BaselineExperimental ValueExperimental ValueExperimental Value
Blend 1Experimental ValueExperimental ValueExperimental Value
Blend 2Experimental ValueExperimental ValueExperimental Value
Blend 3Experimental ValueExperimental ValueExperimental Value

Table 3: Exhaust Emissions Data (Example at a specific speed/load)

Fuel BlendNOx (ppm)CO (% vol)Unburned Hydrocarbons (ppm)
BaselineExperimental ValueExperimental ValueExperimental Value
Blend 1Experimental ValueExperimental ValueExperimental Value
Blend 2Experimental ValueExperimental ValueExperimental Value
Blend 3Experimental ValueExperimental ValueExperimental Value

Visualizations

Diagrams illustrating key concepts and workflows can aid in understanding the role and evaluation of this compound.

Caption: Molecular structure of this compound.

Start Start: Prepare Fuel Blends Octane_Testing Octane Number Testing (RON & MON) Start->Octane_Testing RVP_Testing Reid Vapor Pressure Testing Start->RVP_Testing Engine_Testing Engine Performance & Emissions Testing Start->Engine_Testing Data_Analysis Data Analysis and Comparison Octane_Testing->Data_Analysis RVP_Testing->Data_Analysis Engine_Testing->Data_Analysis Conclusion Conclusion on Additive Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating this compound as a fuel additive.

cluster_properties Fuel Properties cluster_performance Engine Performance cluster_emissions Emissions Additive This compound (High Octane, Branched Alkane) Fuel_Properties Improved Fuel Properties Additive->Fuel_Properties influences Engine_Performance Enhanced Engine Performance Fuel_Properties->Engine_Performance leads to RON_MON Higher Octane Number (RON/MON) Fuel_Properties->RON_MON Combustion Improved Combustion Stability Fuel_Properties->Combustion Emissions Altered Emissions Profile Engine_Performance->Emissions affects Power_Torque Increased Power & Torque Engine_Performance->Power_Torque Efficiency Improved Fuel Efficiency Engine_Performance->Efficiency NOx Potentially Altered NOx Emissions->NOx CO_HC Potentially Reduced CO & HC Emissions->CO_HC

Caption: Logical relationship between fuel additive properties and engine outcomes.

References

Application Note & Protocol: Quantitative Analysis of 2,2,5-Trimethylhexane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,5-Trimethylhexane is a branched-chain alkane that is a component of various complex hydrocarbon mixtures, most notably gasoline. Its quantification in such matrices is crucial for quality control, environmental monitoring, and formulation development. This document provides a detailed protocol for the quantitative analysis of this compound in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[1] The protocols and data presented herein are designed to serve as a comprehensive guide for researchers and professionals in the field.

Data Presentation

Table 1: Quantitative Analysis of this compound in Gasoline

ParameterValueReference
Concentration Range0.1 - 1.0 % (w/w)Industry Data
MethodASTM D6730[2][3][4][5]
InstrumentGas Chromatography-Mass Spectrometry (GC-MS)

Table 2: Method Validation Parameters for this compound Quantification

ParameterTypical ValueAcceptance Criteria
Linearity (R²)≥ 0.995≥ 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/mLSignal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ)0.05 - 0.5 µg/mLSignal-to-Noise ratio ≥ 10
Precision (RSD%)< 10%< 15%
Accuracy (Recovery %)90 - 110%80 - 120%
SpecificityNo significant interference at the retention time of the analytePeak purity confirmation by MS

Experimental Protocols

This section details the methodologies for the quantitative analysis of this compound in a complex mixture such as gasoline.

1. Sample Preparation: Solvent Dilution

  • Objective: To prepare the gasoline sample for GC-MS analysis by dilution with a suitable solvent.

  • Materials:

    • Gasoline sample

    • n-Hexane (GC grade or higher)

    • Volumetric flasks (10 mL)

    • Micropipettes

    • Vortex mixer

    • Autosampler vials with septa

  • Protocol:

    • Pipette 100 µL of the gasoline sample into a 10 mL volumetric flask.

    • Dilute the sample to the mark with n-hexane.

    • Cap the flask and mix thoroughly using a vortex mixer for 30 seconds.

    • Transfer an aliquot of the diluted sample into a GC-MS autosampler vial.

    • Prepare a blank sample using only n-hexane.

    • Prepare a series of calibration standards of this compound in n-hexane covering the expected concentration range in the diluted sample.

2. GC-MS Analysis

  • Objective: To separate and quantify this compound from other components in the prepared sample.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • GC Parameters:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (split ratio 50:1)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 5 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound (C9H20, MW: 128.26):

      • Quantifier ion: m/z 57

      • Qualifier ions: m/z 43, 71

3. Data Analysis and Quantification

  • Objective: To process the acquired GC-MS data to determine the concentration of this compound.

  • Procedure:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time, which is determined by analyzing a pure standard under the same chromatographic conditions.

    • Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum of this compound is characterized by prominent fragment ions at m/z 43, 57, and 71.

    • For quantification, use the peak area of the quantifier ion (m/z 57) obtained in SIM mode.

    • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the this compound standards.

    • Determine the concentration of this compound in the diluted gasoline sample by interpolating its peak area on the calibration curve.

    • Calculate the original concentration of this compound in the neat gasoline sample, taking into account the dilution factor.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Complex Mixture) Dilution Solvent Dilution (e.g., with n-Hexane) SampleCollection->Dilution Injection Sample Injection Dilution->Injection StandardPrep Preparation of Calibration Standards StandardPrep->Injection GC_Separation Gas Chromatography (Separation of Components) Injection->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection PeakIntegration Peak Identification & Integration MS_Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification FinalReport Final Report Quantification->FinalReport

Caption: Experimental workflow for the quantitative analysis of this compound.

gcms_principle cluster_gc Gas Chromatograph (GC) cluster_ms Mass Spectrometer (MS) Injector Injector Column GC Column (Separation) Injector->Column IonSource Ion Source (Ionization) Column->IonSource Eluted Components MassAnalyzer Mass Analyzer (Sorting by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectrum) Detector->DataSystem Signal

Caption: Principle of Gas Chromatography-Mass Spectrometry (GC-MS).

References

Application Notes and Protocols for the Purification of 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 2,2,5-trimethylhexane, a branched-chain alkane. The protocols outlined are based on established chemical separation techniques and are tailored for use in a laboratory setting. The choice of purification method will depend on the initial purity of the compound, the nature of the impurities, and the desired final purity and scale of the operation.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C9H20. It is a colorless and flammable liquid.[1] High-purity this compound is often required for various research and development applications, including as a reference fuel, in organic synthesis, and for physicochemical studies. Commercial sources may contain isomeric impurities and other hydrocarbons from the synthesis process, such as alkylation or catalytic cracking. This document details two primary methods for the purification of this compound: fractional distillation and preparative gas chromatography. Additionally, protocols for assessing the purity of the final product using analytical gas chromatography-mass spectrometry (GC-MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy are provided.

Physical Properties and Impurity Profile

A summary of the key physical properties of this compound is provided in Table 1. Understanding these properties is crucial for designing effective purification strategies.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC9H20
Molecular Weight128.26 g/mol
Boiling Point~124 °C
Melting Point-105.76 °C
Density~0.71 g/cm³
SolubilityInsoluble in water; soluble in organic solvents.[1]

The most common impurities in commercially available this compound are other nonane isomers.[2] The boiling points of some of these isomers are very close to that of this compound, posing a significant challenge for separation by distillation. Table 2 lists the boiling points of this compound and some of its isomers.

Table 2: Boiling Points of this compound and Common Isomeric Impurities

CompoundBoiling Point (°C)
n-Nonane151 °C[3]
2-Methyloctane~143 °C
3-Methyloctane~144 °C
This compound ~124 °C
2,2-Dimethylheptane132 °C[4]
2,3-Dimethylheptane~140 °C
3,3-Dimethylheptane~137 °C

Purification Protocols

Fractional Distillation

Fractional distillation is a suitable method for removing impurities with significantly different boiling points from this compound.[5] It is particularly effective for removing lower-boiling isomers and residual solvents from the synthesis process. However, due to the close boiling points of many nonane isomers, achieving high purity with this method alone can be challenging and may require a highly efficient distillation column.

Experimental Protocol:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.

    • The efficiency of the separation is dependent on the length and packing of the fractionating column. A longer column with a high number of theoretical plates is recommended.[6]

    • Place a few boiling chips or a magnetic stir bar in the round-bottom flask to ensure smooth boiling.

  • Distillation Procedure:

    • Charge the round-bottom flask with the impure this compound. Do not fill the flask to more than two-thirds of its capacity.

    • Heat the flask gently using a heating mantle.

    • As the mixture begins to boil, a vapor ring will slowly ascend the fractionating column.[6]

    • Maintain a slow and steady distillation rate by carefully controlling the heating. A slow rate is crucial for achieving good separation.

    • Monitor the temperature at the distillation head. The initial fractions will be enriched in lower-boiling impurities.

    • Collect the initial distillate (forerun) in a separate receiving flask.

    • The temperature should stabilize at the boiling point of this compound (~124 °C). Collect the fraction that distills at a constant temperature in a clean, dry receiving flask. This is the purified product.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.

    • The final fractions will be enriched in higher-boiling impurities.

  • Purity Assessment:

    • Analyze the collected fractions by analytical GC-MS to determine their composition and to identify the purest fractions.

Workflow for Fractional Distillation

cluster_setup Apparatus Setup cluster_distillation Distillation cluster_analysis Analysis A Assemble Fractional Distillation Apparatus B Add Impure this compound and Boiling Chips to Flask A->B C Heat the Flask Gently B->C D Monitor Temperature and Collect Forerun C->D E Collect Purified Fraction at Constant Temperature (~124 °C) D->E F Stop Distillation E->F G Analyze Fractions by GC-MS F->G

Caption: Workflow for the purification of this compound by fractional distillation.

Preparative Gas Chromatography (Prep-GC)

Preparative Gas Chromatography (Prep-GC) is a powerful technique for isolating high-purity compounds from a mixture.[7] It is particularly well-suited for separating isomers with close boiling points, which are difficult to separate by fractional distillation.[8]

Experimental Protocol:

  • Instrumentation and Column Selection:

    • A preparative gas chromatograph equipped with a fraction collector is required.

    • The choice of column is critical for the separation of alkane isomers. A non-polar capillary column is recommended. For the separation of C9 isomers, a thick-film, non-polar stationary phase such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane is suitable.[9][10]

    • A longer column (e.g., 30-60 m) will provide better resolution.[10]

  • Optimized GC Parameters:

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C

    • Injection Volume: The volume will depend on the column dimensions and loading capacity. Start with a small injection volume and gradually increase to optimize the separation and yield.

    • Oven Temperature Program: A slow temperature ramp is crucial for separating closely eluting isomers.[10]

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 1-2 °C/min to 150 °C.

      • Final Hold: Hold at 150 °C for 10 minutes.

      • Note: The temperature program may need to be optimized based on the specific column and instrument used.

    • Detector: A flame ionization detector (FID) is commonly used for hydrocarbons. A portion of the column effluent is directed to the detector, while the majority is sent to the fraction collector.

    • Fraction Collector: The collection timing is determined by the retention time of this compound, which should be established from an analytical run.

  • Fraction Collection:

    • Perform an initial analytical run to determine the retention time of this compound and its separation from impurities.

    • Program the fraction collector to open and close at the appropriate times to collect the peak corresponding to this compound.

    • Multiple injections will be necessary to collect a sufficient quantity of the purified compound.

  • Purity Assessment:

    • Analyze the collected fraction by analytical GC-MS to confirm its purity.

Workflow for Preparative Gas Chromatography

cluster_setup Setup and Optimization cluster_purification Purification cluster_analysis Analysis A Install Appropriate Preparative GC Column B Optimize GC Parameters (Temperature Program, Flow Rate) A->B C Perform Analytical Run to Determine Retention Times B->C D Inject Sample onto Preparative GC C->D E Collect Fraction Corresponding to this compound D->E F Repeat Injections to Accumulate Product E->F G Analyze Collected Fraction by GC-MS for Purity F->G

Caption: Workflow for the purification of this compound by preparative gas chromatography.

Purity Assessment Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity of volatile and semi-volatile organic compounds.[11] It provides both qualitative and quantitative information about the components of a sample.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a high-purity solvent (e.g., hexane or pentane). A concentration of approximately 100 ppm is a good starting point.

  • Instrumentation and Column:

    • Use a gas chromatograph coupled to a mass spectrometer.

    • A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-95% dimethylpolysiloxane stationary phase) is suitable for this analysis.[10]

  • GC-MS Parameters:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split injection, e.g., 100:1 split ratio).

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Final Hold: Hold at 200 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-300.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the percentage of the peak area of this compound relative to the total peak area of all components (excluding the solvent peak).

Logical Relationship for GC-MS Purity Assessment

A Prepare Dilute Sample B Inject into GC-MS A->B C Separate Components by Gas Chromatography B->C D Detect and Identify Components by Mass Spectrometry C->D E Integrate Peak Areas D->E F Calculate Percent Purity E->F

Caption: Logical workflow for purity assessment of this compound by GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute method for determining the purity of a compound without the need for a reference standard of the analyte itself.[12] It relies on the use of a certified internal standard.[13]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a precise amount of the purified this compound (e.g., 5-10 mg) into an NMR tube.

    • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl3) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include:

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[14]

      • Use of a 90° pulse.

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:[12]

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Workflow for qNMR Purity Determination

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Accurately Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire Quantitative ¹H NMR Spectrum B->C D Process Spectrum (Phasing, Baseline Correction) C->D E Integrate Analyte and Standard Signals D->E F Calculate Purity Using Formula E->F

Caption: Workflow for determining the purity of this compound by quantitative NMR.

References

Application Notes and Protocols for 2,2,5-Trimethylhexane in Petrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the applications of 2,2,5-trimethylhexane in the petrochemical industry, with a focus on its role in fuel science and analytical chemistry. This document includes key physical and chemical properties, detailed experimental protocols, and visualizations to aid in research and development.

Overview of this compound

This compound is a branched-chain alkane with the molecular formula C₉H₂₀.[1] Its structure, featuring three methyl groups on a hexane backbone, imparts specific properties that make it a valuable compound in petrochemical research.[1] It is a colorless liquid with a characteristic odor and is known for its high octane rating, making it a significant component in the formulation of gasoline and a reference compound in fuel studies.[2][3]

Key Applications in Petrochemical Research
  • Fuel Additive and High-Octane Blending Component: Due to its branched structure, this compound exhibits excellent anti-knock properties and is used to increase the octane rating of gasoline.[2][3]

  • Reference Compound in Analytical Chemistry: Its well-defined structure and spectral properties make it a useful reference standard in gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy for the identification and quantification of hydrocarbons.[1]

  • Solvent: In specific laboratory applications, it can be used as a non-polar solvent.[1]

  • Combustion Kinetics and Alkylation Process Research: It serves as a model compound for studying combustion behavior and for investigating alkylation processes, which are crucial for producing high-octane gasoline components.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₉H₂₀[1][4]
Molecular Weight 128.26 g/mol [1][4]
CAS Number 3522-94-9[4][5]
Boiling Point 122 - 124 °C[5]
Density 0.71 g/cm³[5]
Flash Point 13 °C[5]
Research Octane Number (RON) Not explicitly found for the pure compound. However, as a highly branched C9 alkane, its RON is expected to be high, likely in the range of 90-100, similar to other trimethylpentane and trimethylhexane isomers used as high-octane blending components.
Purity (typical commercial) >99.0% (GC)[3]

Experimental Protocols

The following sections provide detailed protocols for key applications of this compound in a research setting.

Protocol for Gas Chromatography (GC) Analysis of Gasoline Blends

This protocol outlines the use of this compound as a component in a gasoline blend and its analysis using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Objective: To separate and identify the hydrocarbon components of a model gasoline blend containing this compound.

Materials and Instrumentation:

  • Gas Chromatograph with FID (e.g., Agilent 7890B)

  • Capillary Column: 100% dimethylpolysiloxane, 100 m x 0.25 mm ID, 0.5 µm film thickness

  • Carrier Gas: Helium or Hydrogen, high purity

  • Reagents: this compound (>99% purity), n-heptane, isooctane (2,2,4-trimethylpentane), toluene, and other representative gasoline components.

  • Solvent: Hexane (analytical grade)

  • Autosampler vials and caps

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of a known concentration of this compound in hexane.

    • Prepare a multi-component standard mixture containing this compound and other gasoline components (e.g., n-heptane, isooctane, toluene) at known concentrations in hexane.

  • Sample Preparation:

    • Prepare a simulated gasoline blend by mixing known volumes or masses of this compound and other hydrocarbon components.

    • Dilute a small, accurately measured volume of the blend in hexane.

  • GC-FID Instrument Setup:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 100:1 ratio)

    • Carrier Gas Flow: Constant flow, e.g., 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 35 °C, hold for 10 minutes

      • Ramp 1: 2 °C/min to 100 °C

      • Ramp 2: 5 °C/min to 200 °C, hold for 5 minutes

    • Detector Temperature: 300 °C

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared standard and sample solutions into the GC.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the concentration of this compound in the blend by comparing its peak area to the calibration curve generated from the standards.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standards GC_Setup GC Instrument Setup Standard->GC_Setup Sample Prepare Sample Blend Sample->GC_Setup Injection Inject Samples GC_Setup->Injection Chromatogram Record Chromatograms Injection->Chromatogram Identification Peak Identification Chromatogram->Identification Quantification Quantification Identification->Quantification Report Generate Report Quantification->Report

Workflow for GC Analysis of Gasoline Blends.
Protocol for NMR Spectroscopy as a Reference Standard

This protocol describes the use of this compound as a reference standard for the qualitative analysis of a hydrocarbon mixture using ¹H NMR spectroscopy.

Objective: To use the known chemical shifts of this compound to identify its presence in a mixture.

Materials and Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound (>99% purity)

  • Unknown hydrocarbon mixture

Procedure:

  • Sample Preparation:

    • Prepare a reference sample by dissolving a small amount of pure this compound in CDCl₃ in an NMR tube.

    • Prepare a sample of the unknown mixture by dissolving it in CDCl₃ in a separate NMR tube.

  • NMR Spectrometer Setup:

    • Tune and shim the spectrometer according to standard procedures to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for a ¹H NMR spectrum (e.g., number of scans, relaxation delay).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the pure this compound reference sample.

    • Acquire the ¹H NMR spectrum of the unknown mixture.

  • Data Analysis:

    • Process both spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift axis of both spectra to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

    • Compare the chemical shifts and splitting patterns of the signals in the unknown mixture's spectrum to those of the pure this compound spectrum to confirm its presence.

NMR_Protocol A Sample Preparation (Reference & Unknown) B NMR Spectrometer Setup (Tuning & Shimming) A->B C Data Acquisition (Acquire Spectra) B->C D Data Processing (FT, Phasing, Baseline) C->D E Spectral Analysis (Compare Chemical Shifts) D->E F Compound Identification E->F

Protocol for NMR analysis using a reference standard.
Laboratory-Scale Synthesis via Alkylation

This protocol provides a general method for the synthesis of this compound through the alkylation of an isoalkane with an alkene, a process that can be adapted for a laboratory setting. This is a conceptual outline and requires appropriate safety precautions and optimization.

Objective: To synthesize this compound from smaller hydrocarbon precursors.

Reaction: Isobutane + 2-Methyl-1-pentene → this compound

Materials and Reagents:

  • Isobutane (liquefied or in a suitable solvent)

  • 2-Methyl-1-pentene

  • Lewis Acid Catalyst (e.g., Aluminum chloride, AlCl₃, or a solid acid catalyst like a zeolite)

  • Anhydrous, non-polar solvent (e.g., hexane)

  • Reaction flask with a stirrer, cooling bath, and a gas inlet/outlet

  • Quenching solution (e.g., ice-water)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend the Lewis acid catalyst in the anhydrous solvent.

    • Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Reactants:

    • Slowly add the 2-methyl-1-pentene to the cooled catalyst suspension with vigorous stirring.

    • Bubble isobutane gas through the reaction mixture or add it as a chilled liquid.

  • Reaction:

    • Maintain the reaction temperature and continue stirring for several hours. Monitor the reaction progress using GC analysis of small aliquots.

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly pouring the mixture over crushed ice.

    • Separate the organic layer, wash it with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Purify the crude product by fractional distillation to isolate the this compound.

  • Characterization:

    • Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.

Synthesis_Pathway Reactants Isobutane + 2-Methyl-1-pentene Reaction Alkylation Reaction (0-5 °C) Reactants->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Workup Quenching & Extraction Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Alkylation synthesis pathway for this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[1] It may cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

This compound is a versatile compound in petrochemical research, valued for its high octane properties and its utility as a reference standard. The protocols provided herein offer a foundation for its application in fuel analysis and synthesis. Further research can focus on optimizing its production and exploring its performance in advanced fuel formulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2,5-trimethylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of this branched alkane. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your synthesis efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary laboratory-scale methods for the synthesis of this compound involve two main approaches: the Grignard reaction and acid-catalyzed alkylation. The Grignard route offers a versatile way to construct the carbon skeleton, while alkylation is a common industrial method that can be adapted for laboratory use.

Q2: What are the main factors that influence the yield of this compound synthesis?

A2: Several factors can significantly impact the yield. For Grignard synthesis, the purity of reagents and the complete exclusion of water are critical.[1] In alkylation reactions, temperature, catalyst choice, and the ratio of reactants play a crucial role in maximizing the desired product and minimizing side reactions.[2]

Q3: What are the typical side products in the synthesis of this compound?

A3: In Grignard synthesis, a common side product is the Wurtz coupling product, formed by the reaction of the Grignard reagent with the alkyl halide.[1] In acid-catalyzed alkylation, side reactions can include polymerization of the alkene, isomerization of the carbocation intermediates, and cracking of larger molecules, leading to a mixture of different alkanes.[3][4]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through fractional distillation, taking advantage of the differences in boiling points between this compound and any side products or unreacted starting materials. Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

Grignard Synthesis Route

This route conceptually involves the reaction of a Grignard reagent, such as isopentylmagnesium bromide, with a ketone, like acetone, followed by dehydration and hydrogenation. A more direct, though potentially challenging, approach is the coupling of a Grignard reagent with an appropriate alkyl halide.

Q5: My Grignard reaction for the synthesis of a precursor alcohol is not initiating. What should I do?

A5: Failure to initiate is a common issue. Here are several troubleshooting steps:

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide. This layer prevents the reaction with the alkyl halide. To activate the magnesium, you can:

    • Gently crush the turnings with a dry glass rod under an inert atmosphere.

    • Add a small crystal of iodine. The iodine will react with the magnesium surface, exposing fresh metal.[1]

    • Add a few drops of 1,2-dibromoethane, which reacts with the magnesium to expose a fresh surface.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to water. Ensure all glassware is flame-dried or oven-dried immediately before use. All solvents must be rigorously dried.[1]

  • Solvent Choice: While diethyl ether is commonly used, tetrahydrofuran (THF) can be a better solvent for Grignard reagent formation due to its ability to stabilize the reagent.[1]

Q6: The yield of my Grignard reaction is low, and I observe a significant amount of a higher molecular weight byproduct. What is happening?

A6: This is likely due to Wurtz-type homocoupling, where the Grignard reagent reacts with the starting alkyl halide.[1] To minimize this:

  • Slow Addition: Add the alkyl halide to the magnesium suspension slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Perform the reaction at a moderate temperature. While some initial heating might be necessary to start the reaction, excessive heat can promote side reactions.

Acid-Catalyzed Alkylation Route

This method typically involves the reaction of an isoparaffin, such as isobutane, with an alkene in the presence of a strong acid catalyst like sulfuric acid or a solid acid catalyst.

Q7: My alkylation reaction is producing a wide range of alkanes instead of the desired this compound. How can I improve selectivity?

A7: The formation of multiple products is often due to isomerization and cracking side reactions.[3] To improve selectivity:

  • Temperature Control: Lower reaction temperatures generally favor the desired alkylation reaction over side reactions. For sulfuric acid catalysis, temperatures are often kept between 0 and 30 °C.[5]

  • High Isobutane-to-Alkene Ratio: Maintaining a high molar ratio of isobutane to the alkene at the point of reaction is crucial to minimize alkene polymerization and other side reactions.[5]

  • Catalyst Choice: The type and strength of the acid catalyst can significantly influence the product distribution.

Q8: I am observing rapid catalyst deactivation in my alkylation reaction. What could be the cause?

A8: Catalyst deactivation can be caused by several factors:

  • Impurities in the Feed: Water, alcohols, or other polar compounds in the reactant streams can poison the acid catalyst.[5]

  • Polymer Formation: The formation of heavy polymers can coat the catalyst surface, blocking active sites. Improving the isobutane-to-alkene ratio and controlling the temperature can help reduce polymer formation.[2]

Quantitative Data

The following table summarizes key reaction parameters and their expected impact on the yield of branched alkanes based on literature for similar reactions.

ParameterGrignard SynthesisAlkylation SynthesisExpected Impact on Yield
Temperature Room Temperature to Reflux0 - 30 °CLower temperatures in alkylation improve selectivity. Grignard reactions may require gentle heating to initiate but excessive heat can promote side reactions.[1][5]
Solvent Diethyl Ether, THFNot applicable (neat or liquid acid)THF can improve the stability and formation of the Grignard reagent.[1]
Reactant Ratio ~1:1 Grignard to SubstrateHigh Isobutane:Alkene ratioA high excess of isobutane is critical for minimizing side reactions in alkylation.[5]
Catalyst Not applicableSulfuric Acid, Hydrofluoric Acid, Solid AcidsCatalyst choice affects selectivity and reaction conditions.[5]
Water Content Strictly anhydrousLow water contentWater will quench the Grignard reagent and can deactivate the acid catalyst.[1][5]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for the synthesis of this compound and should be adapted and optimized based on laboratory conditions and safety considerations.

Protocol 1: Synthesis via Grignard Reaction (Conceptual Two-Step)

This protocol outlines the synthesis of a tertiary alcohol precursor, which can then be dehydrated and hydrogenated to yield this compound.

Step 1: Synthesis of 2,4,4-trimethyl-2-pentanol

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.

  • Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should start spontaneously, evidenced by the disappearance of the iodine color and gentle refluxing. Maintain a gentle reflux until most of the magnesium has reacted.

  • Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.

  • Work-up: After the addition is complete, stir the reaction mixture for one hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[6]

  • Extraction and Purification: Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting 2,4,4-trimethyl-2-pentanol by distillation.

Step 2: Dehydration and Hydrogenation

  • Dehydration: Dehydrate the purified alcohol using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) with heating to produce a mixture of alkenes (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).

  • Hydrogenation: Hydrogenate the resulting alkene mixture using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol under a hydrogen atmosphere to obtain 2,2,4-trimethylpentane (isooctane). Note: This specific Grignard route leads to isooctane. To obtain this compound, one would need to start with isopentylmagnesium bromide and react it with tert-butyl methyl ketone, followed by reduction of the resulting alcohol.

Protocol 2: Synthesis via Acid-Catalyzed Alkylation (Laboratory Adaptation)

This protocol is a conceptual laboratory-scale adaptation of an industrial alkylation process.

  • Apparatus Setup: In a well-ventilated fume hood, set up a jacketed glass reactor equipped with a high-efficiency stirrer, a cooling circulator, a gas inlet, and a sampling port.

  • Reaction Mixture: Cool the reactor to 5-10 °C. Add chilled concentrated sulfuric acid (98%) to the reactor.

  • Reactant Addition: Begin vigorous stirring to create an emulsion. Simultaneously, introduce liquid isobutane and an alkene such as 3-methyl-1-butene (or a mixture of pentenes) at a controlled molar ratio (e.g., 10:1 isobutane to alkene) into the reactor below the surface of the acid.

  • Reaction: Maintain the temperature and vigorous stirring for the desired residence time (e.g., 20-30 minutes).

  • Phase Separation: Stop the stirring and allow the mixture to separate into the acid and hydrocarbon phases.

  • Work-up and Analysis: Carefully remove the hydrocarbon layer. Wash the hydrocarbon layer with cold water, followed by a dilute sodium bicarbonate solution, and then water again to remove any residual acid. Dry the organic layer over anhydrous calcium chloride.

  • Purification: Analyze the product mixture by GC-MS. Purify the this compound from the alkylate mixture by fractional distillation.

Visualizations

experimental_workflow_grignard start Start: Prepare Anhydrous Glassware and Reagents grignard_formation Form Grignard Reagent: tert-butylmagnesium chloride in Ether start->grignard_formation reaction React with Acetone grignard_formation->reaction workup Aqueous Work-up (NH4Cl solution) reaction->workup extraction Extraction & Drying workup->extraction purification1 Purify Alcohol (Distillation) extraction->purification1 dehydration Dehydrate Alcohol purification1->dehydration hydrogenation Hydrogenate Alkene dehydration->hydrogenation purification2 Purify 2,2,4-Trimethylpentane (Fractional Distillation) hydrogenation->purification2 end End Product purification2->end

Caption: Conceptual Grignard synthesis workflow for a branched alkane.

troubleshooting_grignard start Problem: Low or No Yield in Grignard Synthesis q1 Is the reaction initiating? start->q1 sol1 Activate Mg: - Crush turnings - Add Iodine crystal - Use 1,2-dibromoethane q1->sol1 No q2 Are there significant side products? q1->q2 Yes ans1_no No ans1_yes Yes sol2 Minimize Wurtz Coupling: - Slow addition of alkyl halide - Control temperature q2->sol2 Yes q3 Are conditions strictly anhydrous? q2->q3 No ans2_yes Yes ans2_no No sol3 Ensure Dryness: - Flame-dry glassware - Use anhydrous solvents q3->sol3 No sol4 Consider other factors: - Reagent purity - Reaction time q3->sol4 Yes ans3_no No ans3_yes Yes

Caption: Troubleshooting logic for Grignard synthesis.

References

Overcoming challenges in the catalytic cracking for 2,2,5-Trimethylhexane production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic production of highly branched alkanes, with a focus on 2,2,5-trimethylhexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work. The primary challenge in this area is maximizing the yield of the desired branched isomer while minimizing competing reactions, particularly cracking.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic strategy for producing this compound?

A1: The most effective strategy is the hydroisomerization of a C9 precursor, typically n-nonane. This process aims to rearrange the carbon skeleton of a linear or less-branched alkane into a more branched structure. While catalytic cracking involves the breaking of C-C bonds to form smaller molecules, hydroisomerization preserves the carbon number.[1] However, cracking is a significant competing reaction that must be carefully controlled.

Q2: What type of catalyst is best suited for this process?

A2: Bifunctional catalysts are essential for hydroisomerization. These catalysts possess both metal sites for hydrogenation/dehydrogenation reactions and acid sites for skeletal rearrangement.[1][2] A common combination is a noble metal, such as platinum (Pt), supported on an acidic material like a zeolite (e.g., Y-zeolite, Beta, ZSM-5) or amorphous silica-alumina.[3][4] The balance between metal and acid functions is crucial for maximizing isomer yield.[1]

Q3: Why is product selectivity a major challenge?

A3: Catalytic conversion of alkanes over acidic catalysts inherently produces a complex mixture of products. Achieving high selectivity for a single isomer like this compound is difficult due to two main factors:

  • Isomerization vs. Cracking: The acidic sites that catalyze the desired isomerization reaction also catalyze the undesired cracking of the hydrocarbon chain, leading to the formation of lighter alkanes and alkenes.[1][2]

  • Mixture of Isomers: Even under ideal isomerization conditions, a thermodynamic equilibrium of various C9 isomers will be approached, resulting in a mixture of different trimethylhexanes and dimethylheptanes.

Q4: What are the main causes of catalyst deactivation?

A4: The primary cause of catalyst deactivation in this process is the formation of carbonaceous deposits, known as coke, on the catalyst surface.[5] Coke blocks the active sites and pores of the catalyst, reducing its activity and selectivity over time. Other causes include thermal degradation (sintering) of the catalyst support at high temperatures and poisoning from impurities in the feed.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic conversion of C9 alkanes for the production of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Feedstock (e.g., n-nonane) 1. Catalyst deactivation due to coking.2. Insufficient reaction temperature.3. Inadequate catalyst activity (e.g., insufficient acid sites).1. Regenerate the catalyst by controlled combustion of coke in air. 2. Gradually increase the reaction temperature, but monitor for an increase in cracking products.3. Use a catalyst with a higher acid site density or a more optimal balance of metal and acid sites.
High Yield of Cracked Products (C1-C8) 1. Reaction temperature is too high.2. Catalyst has excessive acidity or strong acid sites.3. Insufficient hydrogen pressure (in hydroconversion).4. Poor balance between metal and acid functions.1. Decrease the reaction temperature in increments of 10-20°C.2. Select a catalyst with milder acidity (e.g., larger pore zeolites like Y or Beta over medium-pore ZSM-5 for certain applications), or modify the catalyst to reduce acid strength.[2]3. Increase the hydrogen partial pressure to promote hydrogenation of intermediates, which can suppress cracking pathways.4. Ensure proper dispersion and loading of the metal component (e.g., Platinum) to balance the acidic function.
Low Selectivity to this compound (among C9 isomers) 1. Catalyst pore structure is not optimal for shape-selective formation of the target isomer.2. Reaction conditions are far from optimal for the desired isomer.3. Thermodynamic limitations.1. Experiment with different zeolite topologies. Large-pore zeolites (like Y-zeolite) may allow for the formation of more highly branched isomers compared to medium-pore zeolites (like ZSM-5).[3]2. Systematically vary reaction temperature and contact time to find a kinetic window where the desired isomer is favored.3. Recognize that a mixture of isomers is expected. Focus on optimizing the yield of the most branched isomers collectively if separation of a single isomer is not feasible.
Rapid Catalyst Deactivation 1. High concentration of coke precursors (e.g., olefins) due to low hydrogen pressure.2. High reaction temperature accelerating coking reactions.3. Impurities in the feedstock (e.g., sulfur or nitrogen compounds).1. Increase the hydrogen-to-hydrocarbon ratio in the feed to saturate olefins and reduce coke formation.[1]2. Operate at the lowest temperature that provides acceptable conversion.3. Purify the feedstock to remove potential catalyst poisons.

Data Presentation

The following tables summarize typical data for the hydroisomerization of long-chain alkanes, illustrating the influence of catalyst type and reaction conditions on product distribution. While specific data for this compound is scarce, this information provides a relevant baseline for experimental design.

Table 1: Influence of Zeolite Type on n-Dodecane (C12) Hydroconversion

CatalystZeolite Pore SizeReaction Temp. (°C)n-C12 Conversion (%)Isomer (i-C12) Yield (%)Cracking Yield (%)
Pt/MFI (ZSM-5)Medium (10-ring)300853253
Pt/BetaLarge (12-ring)300955540
Pt/FAU (Y-Zeolite)Large (12-ring)300985048

Note: Data is illustrative, based on trends reported in the literature.[2] Larger pores of Beta and FAU zeolites can favor the formation of more branched isomers before cracking occurs.

Table 2: Effect of Reaction Temperature on n-Nonane Conversion over Pt/HZSM-5

Reaction Temp. (°C)n-Nonane Conversion (%)Isomer (i-C9) Yield (%)Cracking Yield (%)
22020182
240554510
260855035
280983068

Note: Data is representative and adapted from trends shown for C9-C16 alkanes.[3] As temperature increases, conversion rises, but cracking becomes more dominant, leading to a decrease in the overall isomer yield after an optimal point.

Experimental Protocols

Protocol 1: Catalyst Preparation (Pt/H-Y Zeolite)

  • Ion Exchange: Start with a commercial Na-Y zeolite. Perform an ammonium ion exchange to create the acidic form (H-Y).

    • Suspend the Na-Y zeolite in a 1 M ammonium nitrate (NH₄NO₃) solution (e.g., 10 mL solution per 1 g zeolite).

    • Stir the slurry at 80°C for 6-12 hours.

    • Filter, wash with deionized water until the filtrate is free of nitrate ions, and dry at 110°C overnight.

    • Repeat the ion exchange process 2-3 times for complete exchange.

  • Calcination: Calcine the dried NH₄-Y zeolite in a furnace under a flow of dry air.

    • Ramp the temperature to 550°C at a rate of 5°C/min.

    • Hold at 550°C for 5 hours to decompose the ammonium ions and form the acidic H-Y zeolite.

  • Metal Impregnation: Load Platinum onto the H-Y support via incipient wetness impregnation.

    • Calculate the required amount of a platinum precursor, such as hexachloroplatinic acid (H₂PtCl₆), to achieve the desired metal loading (e.g., 0.5 wt%).

    • Dissolve the precursor in a volume of deionized water equal to the pore volume of the H-Y zeolite support.

    • Add the solution to the dry H-Y powder dropwise while mixing until the powder is uniformly moist.

  • Final Treatment:

    • Dry the Pt-impregnated catalyst at 120°C for 12 hours.

    • Calcine again in air at 350-400°C for 3 hours.

    • Prior to reaction, the catalyst must be reduced under a flow of hydrogen (H₂) at approximately 400°C for 4 hours.

Protocol 2: Catalytic Hydroisomerization Experiment

  • Reactor Setup:

    • Use a high-pressure, fixed-bed continuous flow reactor system.

    • Load the catalyst (e.g., 0.5-2.0 g of the prepared Pt/H-Y zeolite) into the center of a stainless-steel reactor tube, secured with quartz wool plugs.

  • Catalyst Activation:

    • Reduce the catalyst in-situ as per the final step of the preparation protocol (H₂ flow at 400°C).

  • Reaction Execution:

    • Cool the reactor to the desired reaction temperature (e.g., 220-300°C) under flowing hydrogen.

    • Pressurize the system with hydrogen to the target pressure (e.g., 10-30 bar).

    • Introduce the liquid feedstock (n-nonane) using a high-pressure liquid pump at a specific weight hourly space velocity (WHSV, e.g., 1-5 h⁻¹). The feedstock is vaporized and mixed with hydrogen before contacting the catalyst.

  • Product Collection and Analysis:

    • Cool the reactor effluent to condense the liquid products in a cold trap.

    • Non-condensable gases are collected separately.

    • Analyze both liquid and gas products using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., PONA or DB-1) to separate and quantify all isomers and cracked products.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction & Analysis ion_exchange Ammonium Ion Exchange (Na-Y -> NH4-Y) calcination1 Calcination (NH4-Y -> H-Y) ion_exchange->calcination1 impregnation Pt Impregnation (H2PtCl6 on H-Y) calcination1->impregnation calcination2 Drying & Calcination impregnation->calcination2 reduction Catalyst Reduction (in H2 flow) calcination2->reduction reaction Hydroisomerization Reaction (n-nonane + H2) reduction->reaction collection Product Collection (Gas/Liquid Separation) reaction->collection analysis GC Analysis collection->analysis end End analysis->end start Start start->ion_exchange

Caption: Experimental workflow for catalyst synthesis and hydroisomerization testing.

troubleshooting_tree cluster_causes cluster_solutions issue Low Yield of Target Isomer (this compound) high_cracking High Cracking? issue->high_cracking low_conversion Low Conversion? issue->low_conversion poor_selectivity Poor C9 Isomer Selectivity? issue->poor_selectivity high_cracking->low_conversion No sol_cracking Decrease Temperature Reduce Catalyst Acidity Increase H2 Pressure high_cracking->sol_cracking Yes low_conversion->poor_selectivity No sol_conversion Increase Temperature Check Catalyst Activity low_conversion->sol_conversion Yes sol_selectivity Change Zeolite Type (Vary Pore Size) poor_selectivity->sol_selectivity Yes

Caption: Troubleshooting decision tree for low product yield.

reaction_pathway n_nonane n-Nonane metal_site Metal Site (Pt) n_nonane->metal_site -H2 nonene Nonene (Alkene Intermediate) metal_site->nonene iso_nonane Branched C9 Isomers (e.g., 2,2,5-TMH) metal_site->iso_nonane acid_site Acid Site (Zeolite) carbenium C9 Carbenium Ion acid_site->carbenium nonene->acid_site +H+ iso_carbenium Branched C9 Carbenium Ion carbenium->iso_carbenium Isomerization iso_nonene Branched Nonene iso_carbenium->iso_nonene -H+ cracked Cracked Products (C1-C8 Alkanes/Alkenes) iso_carbenium->cracked Cracking (β-scission) iso_nonene->metal_site +H2

Caption: Simplified reaction pathway for n-nonane hydroisomerization and cracking.

References

Resolving peak overlap for 2,2,5-Trimethylhexane in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak overlap issues encountered during the gas chromatography (GC) analysis of 2,2,5-Trimethylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for peak overlap with this compound?

Peak overlap, or co-elution, involving this compound typically occurs when analyzing complex hydrocarbon mixtures like gasoline or other petroleum products. The primary reasons are:

  • Presence of Isomers with Similar Boiling Points: this compound (boiling point ~122-124°C) often co-elutes with other C9 alkane isomers that have very close boiling points.[1][2] In gasoline analysis, for instance, it can be difficult to separate from compounds like 2,3,5-trimethylhexane.[3][4]

  • Inadequate Column Selectivity: The GC column's stationary phase may not have the correct chemistry to differentiate between this compound and other structurally similar, non-polar compounds.[5][6]

  • Suboptimal GC Method Parameters: An unoptimized temperature program (e.g., a ramp rate that is too fast) or an incorrect carrier gas flow rate can lead to insufficient separation.

  • Low Column Efficiency: The column may not have enough theoretical plates to resolve closely eluting compounds. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.

Q2: What type of GC column is best suited for separating this compound from other alkane isomers?

For the separation of non-polar alkanes like this compound, the industry standard is a non-polar stationary phase.[7] The principle of "like dissolves like" governs this separation, where elution is primarily based on the compounds' boiling points.[7]

  • Recommended Columns: A non-polar capillary column is the best starting point.[6] Columns with a 100% dimethylpolysiloxane stationary phase are commonly used for analyzing non-polar compounds such as alkanes.[7]

  • For Complex Samples: In highly complex mixtures like gasoline, a long capillary column (e.g., 100 meters) may be necessary to achieve the required resolution for the numerous hydrocarbon isomers present.[3]

Q3: How does temperature programming affect the separation of this compound?

Temperature programming is a critical tool for resolving compounds with close boiling points.

  • Lower Initial Temperature: A lower starting oven temperature allows for better focusing of the analytes at the head of the column, which can improve the separation of early-eluting, volatile compounds.

  • Slower Ramp Rate: A slower temperature ramp rate increases the time analytes interact with the stationary phase, which enhances separation. For complex isomer separations, a slow ramp (e.g., 1-5°C per minute) through the boiling range of the C9 isomers can significantly improve resolution.[8]

Troubleshooting Guide: Resolving Peak Overlap

If you are experiencing peak overlap with this compound, follow this systematic troubleshooting workflow.

G cluster_0 Troubleshooting Workflow start Start: Peak Overlap Observed check_method Step 1: Review & Verify GC Method - Correct Column? - Correct Parameters (Temp, Flow)? - Recent Maintenance? start->check_method optimize_temp Step 2: Optimize Temperature Program - Lower Initial Temperature - Decrease Ramp Rate check_method->optimize_temp is_resolved1 Resolution Improved? optimize_temp->is_resolved1 optimize_flow Step 3: Adjust Carrier Gas Flow Rate - Optimize for best efficiency (Van Deemter) is_resolved1->optimize_flow No end_resolved End: Peaks Resolved is_resolved1->end_resolved Yes is_resolved2 Resolution Improved? optimize_flow->is_resolved2 change_column Step 4: Enhance Column Efficiency - Use a longer column - Use a smaller ID column is_resolved2->change_column No is_resolved2->end_resolved Yes is_resolved3 Resolution Improved? change_column->is_resolved3 change_phase Step 5: Change Stationary Phase - Select a phase with different selectivity is_resolved3->change_phase No is_resolved3->end_resolved Yes change_phase->end_resolved end_consult End: Consult Specialist change_phase->end_consult

Caption: A step-by-step workflow for troubleshooting peak overlap in GC analysis.

Impact of GC Parameter Adjustments

The following table summarizes how changes to key GC parameters can affect the resolution of this compound from co-eluting compounds.

ParameterChangeExpected Impact on ResolutionPotential Trade-offs
Oven Temperature Lower Initial TemperatureIncrease: Improves focusing of early eluting peaks.Longer analysis time.
Slower Ramp RateIncrease: More interaction with the stationary phase.Longer analysis time.
Carrier Gas Decrease Flow RateIncrease (to optimum): Improves column efficiency.Longer analysis time if below optimum.
Increase Flow RateDecrease (if above optimum): Reduces column efficiency.Shorter analysis time.
Column Dimensions Increase LengthIncrease: More theoretical plates, better separation.Longer analysis time, higher cost.
Decrease Internal Diameter (ID)Increase: Higher efficiency, narrower peaks.Lower sample capacity, risk of overload.
Increase Film ThicknessIncrease (for volatile analytes): More retention.Increased peak broadening for high boilers.
Stationary Phase Change to Different Polarity/SelectivityVariable: Can significantly improve separation if the new phase offers better interaction differences.Elution order may change unpredictably.

Experimental Protocols

Protocol: Baseline Method for Separation of C9 Isomers

This protocol provides a starting point for developing a method to separate this compound from other C9 isomers.

1. Instrumentation and Consumables

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) and a capillary split/splitless inlet.[7]

  • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, ZB-1, or equivalent). A longer column is recommended for isomer separation.[7]

    • Initial Recommendation: 60 m length x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Sample: Standard mixture containing this compound and other relevant C9 isomers (e.g., n-nonane, 2,3,5-trimethylhexane) diluted in a suitable solvent like pentane or hexane.

2. GC Method Parameters

ParameterRecommended SettingRationale
Inlet Split mode, 100:1 ratioPrevents column overloading.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.[8]
Injection Volume 1.0 µLStandard volume for capillary columns.[7]
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)A good starting point for a 0.25 mm ID column.
Oven Program
- Initial Temperature40 °C, hold for 5 minutesAllows for separation of very volatile components.[8]
- Ramp 12 °C/min to 130 °CA slow ramp is critical for separating close-boiling isomers.
- Ramp 220 °C/min to 300 °C, hold for 5 minutesClears heavier components from the column.
Detector (FID)
- Temperature300 °CPrevents condensation of analytes in the detector.
- Hydrogen Flow30 mL/minPer instrument manufacturer's recommendation.[7]
- Air Flow300 mL/minPer instrument manufacturer's recommendation.
- Makeup Gas (N2 or He)25 mL/min

3. Optimization Steps

If co-elution persists with the baseline method:

  • Lower the Temperature Ramp: Decrease the ramp rate in the critical elution window (around 120-130°C) to 1°C/min.

  • Increase Column Length: If available, switch to a 100 m column of the same phase and ID to maximize theoretical plates.

  • Change Stationary Phase: If resolution is still insufficient, the co-eluting compounds may have nearly identical boiling points and polarity. In this case, a column with a different selectivity, such as one with a 5% phenyl-methylpolysiloxane phase, might provide the necessary separation.[6]

Logical Relationships in GC Resolution

The resolution of chromatographic peaks is governed by three key factors: Efficiency, Selectivity, and Retention Factor. Understanding their relationship is key to effective troubleshooting.

G cluster_1 Factors Affecting GC Peak Resolution cluster_params Controllable GC Parameters Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency depends on Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity depends on Retention Retention Factor (k) (Peak Retention) Resolution->Retention depends on Column Column Dimensions (L, ID, df) Efficiency->Column Flow Flow Rate Efficiency->Flow Phase Stationary Phase Selectivity->Phase Temp Temperature Selectivity->Temp Retention->Phase Retention->Temp

Caption: Relationship between fundamental chromatographic factors and controllable GC parameters.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2,2,5-Trimethylhexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR spectra of 2,2,5-trimethylhexane and related nonane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H and ¹³C NMR chemical shifts for this compound?

A1: The proton and carbon NMR spectra of this compound, a branched alkane, show distinct signals corresponding to its unique chemical environments. Due to the high degree of shielding in alkanes, proton signals typically appear in the upfield region of the spectrum, generally between 0.5 and 1.5 ppm.[1][2] The carbon signals are also found in the aliphatic region of the ¹³C NMR spectrum.

Below is a summary of the expected chemical shifts based on available spectral data. Note that exact values may vary slightly depending on the solvent and spectrometer frequency used.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Assignment (Structure below) Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
C1 (2x -CH₃)~0.86~22.5Doublet, coupled to the C5 proton.
C2 (-C(CH₃)₃)~0.88~29.0Singlet, nine equivalent protons.
C3 (-CH₂-)~1.14~42.0
C4 (-CH₂-)~1.14~25.0
C5 (-CH-)~1.44~31.0Multiplet, coupled to protons on C1 and C4.
C6 (-C(CH₃)₃)N/A~30.5Quaternary carbon, characteristically weak signal.[2]

Structure for Assignment:

Data sourced from publicly available spectral databases.[3][4]

Q2: How can I distinguish this compound from other isomers like 2,2,4-trimethylhexane using NMR?

A2: Distinguishing between constitutional isomers like 2,2,5- and 2,2,4-trimethylhexane requires a careful analysis of the number of unique signals, their splitting patterns (multiplicity), and their integration values.[5] While both are C9H20 isomers, their different branching patterns lead to distinct spectra.[6][7]

  • Signal Count: Determine the number of unique proton and carbon environments in each molecule. Symmetry can reduce the number of expected signals.

  • Splitting Patterns: Apply the n+1 rule, where 'n' is the number of neighboring protons.[8] The methine (-CH-) proton in this compound will have a complex splitting pattern due to its neighbors, which will differ significantly from the patterns in 2,2,4-trimethylhexane.

  • Chemical Shifts: The precise chemical shifts, particularly for the quaternary carbons and the protons on methyl groups, will differ due to variations in the local electronic environment.[9]

For a definitive assignment, especially with complex signal overlap, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[10][11] COSY reveals proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons.

Troubleshooting Guides

Problem 1: My aliphatic proton signals are heavily overlapped and difficult to interpret.

This is a common issue with alkanes due to the small range of chemical shifts for aliphatic protons.[12]

Solutions:

  • Increase Spectrometer Field Strength: If available, re-running the sample on a higher-field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of signals, potentially resolving the overlap.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, helping to trace the carbon skeleton's connectivity.[10] It is essential for untangling overlapping multiplets.

    • HSQC/HMQC (Heteronuclear Correlation): These experiments correlate proton signals with their directly attached carbon signals. This can help assign proton signals by leveraging the typically better-resolved ¹³C spectrum.

  • Solvent Effects: While less dramatic for non-polar alkanes, acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₃) can sometimes induce small changes in chemical shifts that may resolve overlapping signals.

Problem 2: I see unexpected or weak peaks in my spectrum.

Unexpected peaks often arise from impurities or experimental artifacts.

Solutions:

  • Identify Common Contaminants:

    • Water: A broad singlet, chemical shift is solvent-dependent but often appears around 1.5 ppm in CDCl₃.

    • Grease: Multiple broad signals may appear if glassware was not properly cleaned.

    • Residual Solvents: Sharp singlets from solvents used during synthesis or purification (e.g., acetone at ~2.17 ppm, dichloromethane at ~5.32 ppm).

  • Check Quaternary Carbons in ¹³C NMR: The signal for a quaternary carbon atom is characteristically weak.[2] This is due to the lack of a Nuclear Overhauser Effect (NOE) enhancement and a long relaxation time. Ensure a sufficient number of scans and an adequate relaxation delay (d1) have been used during acquisition to observe these signals.

  • Perform a DEPT Experiment: Distortionless Enhancement by Polarization Transfer (DEPT) is a ¹³C NMR experiment that can distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assigning signals in branched alkanes.

Experimental Protocols

Standard Protocol for ¹H NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum of a liquid alkane sample.

  • Sample Preparation:

    • Clean a standard NMR tube thoroughly and dry it completely in an oven.

    • Dissolve approximately 5-10 mg of the trimethylhexane isomer in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should contain 0.03% Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Vortex the tube gently to ensure the solution is homogeneous.

    • Transfer the solution to the clean NMR tube using a pipette.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp peaks and high resolution. Automated shimming routines are standard on modern spectrometers.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a spectral width of ~12-16 ppm, and a relaxation delay of 1-2 seconds).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

Visual Guides

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to distinguishing between complex alkane isomers using NMR data.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Elucidation A Acquire ¹H & ¹³C NMR Spectra B Perform DEPT & COSY (if needed) A->B C Count Number of Unique Signals (¹H and ¹³C) B->C D Analyze Splitting Patterns (Multiplicity) C->D E Measure Integration Values D->E F Compare Chemical Shifts (δ) E->F G Propose Candidate Structures (e.g., 2,2,5- vs 2,2,4-trimethylhexane) F->G H Does data match a single isomer? G->H I Structure Confirmed H->I Yes J Re-evaluate Data or Acquire More Experiments H->J No

Caption: Workflow for NMR-based isomer identification.

Troubleshooting Common NMR Spectral Issues

This decision tree helps diagnose and resolve common problems encountered during NMR analysis.

G Start Start Troubleshooting Q1 What is the primary issue? Start->Q1 A1 Broad / Poorly Shaped Peaks Q1->A1 Peak Shape A2 Overlapping Signals Q1->A2 Resolution A3 Unexpected Peaks Q1->A3 Contamination Sol1 Re-shim the spectrometer. Ensure sample is fully dissolved. A1->Sol1 Sol2 Run on higher-field magnet. Perform 2D NMR (COSY/HSQC). A2->Sol2 Sol3 Identify common contaminants (water, grease, solvents). Check for weak quaternary C signals. A3->Sol3 End1 Improved Spectrum Sol1->End1 Sol2->End1 Sol3->End1

References

Technical Support Center: 2,2,5-Trimethylhexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2,2,5-trimethylhexane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Potential Cause Recommended Action
Side Reactions: Polymerization, cracking, and hydrogen transfer are common side reactions in alkylation processes that consume reactants and reduce the yield of the desired product.[1]Optimize the isobutane-to-olefin ratio; a higher ratio favors the desired alkylation reaction. Maintain the recommended reaction temperature, as higher temperatures can promote side reactions. Ensure the catalyst is active and not contaminated.
Grignard Reagent Issues (if applicable): Incomplete formation or reaction of the Grignar reagent.Ensure all glassware is meticulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use high-quality magnesium turnings and anhydrous solvents. Confirm the concentration of the Grignard reagent via titration before use.
Losses during Workup and Purification: Inefficient extraction or losses during distillation.Perform extractions with the appropriate solvent multiple times to ensure complete recovery. When using fractional distillation, ensure the column is properly insulated and the distillation rate is slow and steady to minimize losses.

Issue 2: Presence of Unexpected Peaks in GC-MS Analysis

Potential Impurity Source Mitigation Strategy
Other C9 Isomers: (e.g., 2,2,4-trimethylhexane, 2,3,5-trimethylhexane)Isomerization of carbocation intermediates during alkylation.Optimize reaction temperature and catalyst. Lower temperatures generally favor the formation of the desired isomer.
Higher Molecular Weight Alkanes (C10+): Polymerization of the alkene reactant.Maintain a high isobutane-to-olefin ratio. Control the reaction temperature, as higher temperatures can increase polymerization rates.
Lower Molecular Weight Alkanes (C5-C8): Cracking of larger hydrocarbon chains.Optimize reaction temperature and catalyst selection to minimize cracking.
Unreacted Starting Materials: Incomplete reaction.Increase reaction time, ensure proper mixing, and verify the activity of the catalyst or the concentration of the Grignard reagent.

Issue 3: Difficulty in Purifying this compound

Problem Potential Cause Solution
Co-eluting Impurities in Chromatography: Impurities with similar polarity to the product.Use a longer chromatography column, a different stationary phase, or a solvent system with a shallower gradient to improve separation.
Azeotrope Formation during Distillation: Formation of a constant boiling point mixture with an impurity.While less common with alkanes, consider using a different purification technique like preparative gas chromatography if azeotrope formation is suspected.
Close Boiling Points of Isomers: Several nonane isomers have boiling points close to that of this compound.Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to achieve better separation. A slow and steady distillation rate is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most common industrial method is the alkylation of isobutane with C5 alkenes (isoamylenes), typically using a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[2] This process is a key step in the production of high-octane gasoline.

Q2: What are the primary side reactions to be aware of during the alkylation synthesis of this compound?

A2: The primary side reactions include polymerization of the alkene feedstock, cracking of larger hydrocarbon molecules, and hydrogen transfer reactions. These undesirable reactions lead to the formation of a complex mixture of other alkanes and lower the yield of the target molecule.[1]

Q3: Can this compound be synthesized on a laboratory scale?

A3: Yes, a potential laboratory-scale synthesis involves the Grignard reaction. For example, the reaction of tert-butylmagnesium chloride with isoamyl bromide could be a viable route. This method offers more control over the reaction conditions compared to industrial alkylation.

Q4: What is the most effective method for purifying this compound?

A4: Fractional distillation is the most effective method for purifying this compound from other isomeric and hydrocarbon impurities.[3] Due to the close boiling points of many nonane isomers, a distillation column with a high number of theoretical plates is recommended for achieving high purity.[4]

Q5: How can I confirm the purity of my synthesized this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is the ideal analytical technique to confirm the purity of your product. The gas chromatogram will show the relative amounts of different components in your sample, while the mass spectrum will help in identifying the structure of the main product and any impurities.

Data Presentation

Table 1: Effect of Temperature on Impurity Formation in Isobutane Alkylation with a C5 Alkene Mixture (Representative Data)

Reaction Temperature (°C)This compound (%)Other C9 Isomers (%)C10+ Alkanes (%)C5-C8 Alkanes (%)
0851032
10801352
20721873
30652393

Table 2: Boiling Points of Selected Nonane Isomers

IsomerBoiling Point (°C)
n-Nonane151
2-Methyloctane143
2,2-Dimethylheptane136
This compound 124
2,3,4-Trimethylhexane139
3,3-Diethylpentane147

Experimental Protocols

Protocol 1: Laboratory Synthesis of this compound via Grignard Reaction (Adapted from General Procedures)

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • tert-Butyl chloride

  • Isoamyl bromide (1-bromo-3-methylbutane)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

    • Add magnesium turnings and a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of tert-butyl chloride in anhydrous diethyl ether.

    • Add a small portion of the tert-butyl chloride solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

    • Once initiated, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Isoamyl Bromide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of isoamyl bromide in anhydrous diethyl ether to the dropping funnel.

    • Add the isoamyl bromide solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the diethyl ether by simple distillation.

    • Purify the crude product by fractional distillation, collecting the fraction that boils at approximately 124 °C.

Protocol 2: Purification of this compound by Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

Procedure:

  • Place the crude this compound in the round-bottom flask with a few boiling chips.

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column. A slow and steady rise indicates good separation.

  • Monitor the temperature at the distillation head. Discard the initial fraction (forerun) that distills at a lower temperature.

  • Collect the fraction that distills at a constant temperature of approximately 124 °C. This is the purified this compound.

  • Stop the distillation when the temperature begins to rise again or when only a small amount of liquid remains in the distillation flask.

Mandatory Visualizations

Synthesis_Pathway cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_purification Purification tert-Butyl_Chloride tert-Butyl Chloride Grignard_Reagent tert-Butylmagnesium Chloride tert-Butyl_Chloride->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent Product This compound Grignard_Reagent->Product Reaction Isoamyl_Bromide Isoamyl Bromide Isoamyl_Bromide->Product Crude_Product Crude Product Product->Crude_Product Pure_Product Pure this compound Crude_Product->Pure_Product Fractional Distillation

Caption: Laboratory synthesis workflow for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Purity Analyze by GC-MS Start->Check_Purity Decision_Reaction Side Reactions Evident? Check_Reaction->Decision_Reaction Decision_Purity Impurities Identified? Check_Purity->Decision_Purity Optimize_Conditions Optimize Temp, Ratio, Catalyst Decision_Reaction->Optimize_Conditions Yes End Improved Synthesis Decision_Reaction->End No Improve_Purification Refine Purification Method Decision_Purity->Improve_Purification Yes Decision_Purity->End No Optimize_Conditions->End Improve_Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Troubleshooting solvent effects of 2,2,5-Trimethylhexane in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2,5-trimethylhexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the solvent effects of this highly branched, nonpolar alkane in chemical reactions.

Frequently Asked Questions (FAQs)

General Properties and Safety

Q1: What are the primary characteristics of this compound as a solvent? A1: this compound is a colorless, flammable liquid characterized by its nonpolar nature and branched structure.[1][2][3] It is a relatively inert and stable compound at room temperature.[2] Due to its low polarity, it is immiscible with water but soluble in many organic solvents.[1][2][3] Its use as a solvent is not widespread compared to other alkanes, primarily due to higher cost and limited availability.[1]

Q2: What are the key safety precautions for handling this compound? A2: this compound is a highly flammable liquid and vapor, posing a significant fire risk.[4][5][6] It should be handled away from heat, sparks, and open flames, and containers should be properly grounded.[5] It may be fatal if swallowed and enters the airways.[4][5] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles, is recommended, as it can cause skin and eye irritation.[2][4]

Solubility and Reaction Environment

Q3: My starting material is not dissolving in this compound. What can I do? A3: This is a common issue for polar or ionic compounds. The principle of "like dissolves like" dictates that nonpolar solvents like this compound are poor solvents for polar substances because they cannot form strong intermolecular attractions, such as hydrogen bonds.[7][8] To address this, consider:

  • Using a co-solvent: Adding a small amount of a slightly more polar, miscible solvent might increase solubility. However, this will alter the overall properties of the solvent system.

  • Heating: Gently heating the mixture may increase the solubility of your compound. Ensure this is done with appropriate caution due to the solvent's flammability.

  • Modifying the reagent: If applicable, converting a polar functional group on your reactant to a nonpolar protecting group can significantly enhance solubility.

  • Choosing an alternative solvent: If solubility remains a critical issue, this compound may not be the appropriate solvent for your reaction.

Q4: How does the branched structure of this compound affect its solvent properties compared to a straight-chain alkane like n-nonane? A4: The extensive branching in this compound leads to a less efficient packing of its molecules. This results in weaker van der Waals forces between solvent molecules compared to its straight-chain isomer, n-nonane. Consequently, this compound has a lower boiling point than n-nonane, even with the same molecular weight.[9] This looser packing can sometimes provide better solvation for bulky, nonpolar molecules.

Impact on Reaction Rates and Kinetics

Q5: My reaction is running much slower in this compound compared to a more polar solvent. Why is this happening? A5: Reaction rates are heavily influenced by the differential solvation of the reactants and the transition state.[10] If your reaction proceeds through a polar or charged transition state, moving to a nonpolar solvent like this compound will destabilize this transition state more than the nonpolar reactants. This increases the activation energy and slows the reaction down.[10][11] Conversely, reactions with nonpolar transition states may see less of an impact or even a rate increase.[11]

Q6: Could this compound's inertness be an advantage? A6: Absolutely. As a relatively inert alkane, this compound is unlikely to participate in side reactions with highly reactive intermediates, such as free radicals or organometallics.[2] This can lead to cleaner reactions and higher yields of the desired product compared to more reactive solvents.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₂₀[1][12]
Molecular Weight 128.26 g/mol [1][5]
Appearance Colorless liquid[1][6]
Boiling Point ~122 - 124 °C[1]
Melting Point ~ -105.7 °C[6][13]
Density ~0.71 g/cm³[1][13]
Flash Point 13 - 31 °C[5]
Water Solubility Very poor (~8.97e-06 M)[1]
Solubility in Organics Soluble in many organic solvents[2][3]

Troubleshooting Guides

Diagnosing a Failed or Stalled Reaction

When a reaction in this compound fails, stalls, or provides a low yield, systematically investigate the potential causes. The following workflow can help pinpoint the issue.

G Troubleshooting Workflow for Reactions in this compound start Reaction Failure (Low/No Conversion) check_solubility 1. Check Reagent Solubility - Are all starting materials fully dissolved? - Any precipitation observed? start->check_solubility solubility_ok Solubility is Adequate check_solubility->solubility_ok Yes solubility_bad Poor Solubility Detected check_solubility->solubility_bad No check_kinetics 2. Evaluate Reaction Kinetics - Is the reaction known to be slow in nonpolar media? - Does the mechanism involve a polar transition state? solubility_ok->check_kinetics remedy_solubility Action: Improve Solubility - Increase temperature - Add a co-solvent - Re-evaluate solvent choice solubility_bad->remedy_solubility rerun1 Re-run Reaction remedy_solubility->rerun1 kinetics_slow Slow Kinetics Likely check_kinetics->kinetics_slow check_reagents 3. Verify Reagent/Catalyst Stability - Is the catalyst active in nonpolar solvents? - Have any reagents degraded? check_kinetics->check_reagents Kinetics Should Be Favorable remedy_kinetics Action: Address Kinetics - Increase reaction time - Increase temperature - Increase catalyst loading kinetics_slow->remedy_kinetics rerun2 Re-run Reaction remedy_kinetics->rerun2 reagents_bad Degradation or Inactivity Suspected check_reagents->reagents_bad remedy_reagents Action: Replace Components - Use fresh reagents/catalyst - Confirm catalyst compatibility reagents_bad->remedy_reagents rerun3 Re-run Reaction remedy_reagents->rerun3

Caption: A logical workflow for diagnosing common issues in reactions.

Understanding Solvent-Solute Interactions

The "like dissolves like" principle is fundamental to understanding solubility. This diagram illustrates why polar solutes struggle to dissolve in nonpolar solvents like this compound.

G Conceptual Model: 'Like Dissolves Like' cluster_0 Good Solubility (Nonpolar Solute in Nonpolar Solvent) cluster_1 Poor Solubility (Polar Solute in Nonpolar Solvent) solute1 Nonpolar Solute solvent1 This compound (Nonpolar) solute1->solvent1 Favorable van der Waals Interactions solute2 Polar Solute solvent2 This compound (Nonpolar) solute2->solvent2 Unfavorable Interaction (Weak forces cannot overcome strong solute-solute forces)

Caption: Visualization of favorable vs. unfavorable solvent-solute interactions.

Experimental Protocols

Protocol 1: Determining Reagent Solubility

This protocol provides a straightforward method to quantify the solubility of a solid compound in this compound at a specific temperature.

Objective: To determine the approximate solubility (e.g., in mg/mL) of a reagent.

Methodology:

  • Preparation: Add a known volume (e.g., 2.0 mL) of this compound to several vials.

  • Compound Addition: Add increasing, accurately weighed amounts of your solid compound to each vial (e.g., 2 mg, 5 mg, 10 mg, 20 mg, 50 mg).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., room temperature or the intended reaction temperature) for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.

  • Observation: Visually inspect each vial. The highest concentration that results in a completely clear solution with no visible solid particles represents the approximate solubility under those conditions.

  • (Optional) Quantitative Analysis: For a more precise measurement, prepare a saturated solution with excess solid. After equilibration, centrifuge the sample to pellet the undissolved solid. Carefully extract a known volume of the supernatant, evaporate the solvent, and weigh the residual solid.

References

Stabilization techniques for reactive intermediates in 2,2,5-Trimethylhexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,2,5-trimethylhexane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this branched alkane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the acid-catalyzed alkylation of isobutane with isopentene (e.g., 2-methyl-2-butene or 2-methyl-1-butene).

Issue 1: Low or No Yield of this compound

Q1: My reaction is resulting in a low yield or no product at all. What are the likely causes?

A1: Low or non-existent yields in the synthesis of this compound can stem from several factors related to reactants, catalysts, and reaction conditions. Here are the most common culprits:

  • Inactive Catalyst: The Lewis acid or Brønsted acid catalyst is crucial. If using a Lewis acid like aluminum chloride (AlCl₃), it must be anhydrous, as moisture will deactivate it. For liquid acids like sulfuric acid or hydrofluoric acid, ensure the concentration is appropriate.

  • Insufficient Isobutane to Olefin Ratio: A high isobutane-to-olefin molar ratio is critical to suppress side reactions such as olefin polymerization.[1] Low ratios favor the reaction of the intermediate carbocation with another olefin molecule rather than with an isobutane molecule.

  • Low Reaction Temperature: Alkylation reactions are often exothermic and require low temperatures to favor the desired product and minimize side reactions. If the temperature is too high, polymerization and cracking can become significant.[2]

  • Poor Mixing: In heterogeneous reactions (e.g., with a solid acid catalyst) or biphasic liquid reactions (e.g., with sulfuric acid), vigorous mixing is essential to ensure efficient contact between the reactants and the catalyst.

Troubleshooting Steps:

  • Catalyst Verification: Ensure your catalyst is active and anhydrous. For solid catalysts, consider activation procedures. For liquid acids, check the concentration.

  • Optimize Reactant Ratio: Increase the molar ratio of isobutane to isopentene. Ratios of 10:1 or higher are often used in industrial settings.[3]

  • Temperature Control: Maintain a low reaction temperature, typically between -10°C and 10°C. Use an efficient cooling bath to manage the exothermic nature of the reaction.

  • Improve Agitation: Increase the stirring rate to improve mass transfer between the phases.

Issue 2: Formation of Multiple Isomers and Side Products

Q2: My product mixture contains a significant amount of isomers other than this compound and other byproducts. How can I improve the selectivity?

A2: The formation of a complex mixture of isomers and byproducts is a common challenge in carbocation-mediated reactions.

  • Carbocation Rearrangements: The primary carbocation formed from the protonation of isopentene can undergo a series of hydride and methyl shifts to form more stable carbocations.[4] This can lead to a variety of C9 alkane isomers.

  • Polymerization: The intermediate carbocations can react with additional olefin molecules, leading to the formation of higher molecular weight alkanes (e.g., C12, C16).[1]

  • Cracking: Larger carbocations can fragment into smaller, more stable carbocations and olefins, which can then undergo further reactions.[1]

  • Hydrogen Transfer Reactions: These reactions can lead to the formation of alkanes with a different number of carbon atoms than expected.

Troubleshooting Steps:

  • Control Temperature: Lower reaction temperatures generally disfavor rearrangement and polymerization reactions.

  • Optimize Isobutane/Olefin Ratio: A high excess of isobutane increases the probability of the intermediate carbocation reacting with isobutane to form the desired product rather than undergoing other reactions.

  • Catalyst Choice: The type of acid catalyst can influence selectivity. Some modern solid acid catalysts or ionic liquids may offer higher selectivity towards specific isomers.[5][6]

Issue 3: Difficulty in Product Purification

Q3: How can I effectively purify this compound from the reaction mixture?

A3: The product mixture can be complex, containing unreacted starting materials, the desired product, various isomers, and higher molecular weight byproducts.

  • Fractional Distillation: Due to the similar boiling points of the different C9 isomers, simple distillation may not be sufficient. Fractional distillation with a high-efficiency column is typically required.

  • Preparative Gas Chromatography (Prep-GC): For obtaining high-purity this compound on a smaller scale, preparative gas chromatography is a powerful technique.

Troubleshooting Steps:

  • Efficient Quenching and Workup: After the reaction, the catalyst must be carefully quenched (e.g., with cold water or a dilute base for acid catalysts) and the organic layer thoroughly washed and dried before distillation to prevent further reactions or catalyst-induced decomposition during heating.

  • High-Resolution Separation: Use a fractional distillation column with a high number of theoretical plates. Monitor the separation by taking small fractions and analyzing them by gas chromatography (GC).

Data Presentation

The yield and selectivity of this compound are highly dependent on the reaction conditions. The following table summarizes the expected trends based on literature for similar alkylation reactions.

ParameterConditionExpected Impact on this compound YieldExpected Impact on Selectivity
Temperature Low (-10°C to 0°C)FavorableHigh (suppresses rearrangements and polymerization)
High (> 20°C)DecreasedLow (promotes side reactions)
Isobutane/Isopentene Ratio High (>10:1)IncreasedHigh (favors alkylation over polymerization)
Low (<5:1)DecreasedLow (promotes polymerization)
Catalyst Strong Acid (e.g., HF, H₂SO₄)HighModerate (can promote rearrangements)
Solid Acid (e.g., Zeolites)VariesCan be high, depending on pore structure
Ionic LiquidPotentially HighPotentially High

Experimental Protocols

The following is a representative laboratory-scale protocol for the synthesis of this compound. Note: This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound via Alkylation of Isobutane with 2-Methyl-2-Butene

Materials:

  • 2-Methyl-2-butene (≥98%)

  • Liquefied isobutane

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • A pressure-rated reaction vessel (e.g., a Parr reactor) equipped with a stirrer, cooling jacket, and gas inlet/outlet.

Procedure:

  • Reactor Setup: Assemble the pressure reactor and ensure all parts are clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Catalyst Suspension: To the reactor, add anhydrous aluminum chloride (e.g., 0.1 equivalents relative to the olefin) and dry dichloromethane to create a slurry.

  • Cooling: Cool the reactor to -10°C using a circulating cooling bath.

  • Reactant Addition:

    • Carefully condense a known amount of isobutane into the cooled reactor. A high molar excess (e.g., 10 equivalents) should be used.

    • Slowly add 2-methyl-2-butene (1 equivalent) to the stirred, cooled reaction mixture over a period of 1-2 hours. Maintain the temperature at -10°C throughout the addition.

  • Reaction: Allow the reaction to stir at -10°C for an additional 2-4 hours. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC.

  • Quenching: Slowly and carefully vent any excess isobutane. Cautiously pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution to quench the reaction and neutralize the acid.

  • Workup:

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent (dichloromethane) by simple distillation.

    • Purify the resulting crude product by fractional distillation to isolate this compound.

  • Characterization: Confirm the identity and purity of the product using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.[5][7][8]

Mandatory Visualization

Reaction Pathway for the Formation of this compound

The following diagram illustrates the key steps in the formation of this compound from isobutane and 2-methyl-2-butene, including the critical carbocation rearrangement.

reaction_pathway cluster_start Reaction Initiation cluster_rearrangement Carbocation Rearrangement cluster_alkylation Alkylation & Product Formation isobutane Isobutane trimethylhexane_cation 2,2,5-Trimethylhexyl Cation isobutane->trimethylhexane_cation Nucleophilic Attack isopentene 2-Methyl-2-butene tert_pentyl_cation tert-Pentyl Carbocation (Initial Intermediate) isopentene->tert_pentyl_cation Protonation H_plus H⁺ (Acid Catalyst) rearranged_cation Rearranged Carbocation (via Hydride & Methyl Shift) tert_pentyl_cation->rearranged_cation 1,2-Hydride Shift isomers Other C9 Isomers tert_pentyl_cation->isomers Alternative Rearrangements polymer Polymerization Products tert_pentyl_cation->polymer Reaction with Isopentene rearranged_cation->trimethylhexane_cation 1,2-Methyl Shift product This compound trimethylhexane_cation->product Hydride Transfer from Isobutane

Caption: Reaction mechanism for this compound synthesis.

Troubleshooting Workflow for Low Yield

This diagram provides a logical workflow for troubleshooting low yield in the synthesis of this compound.

troubleshooting_workflow start Low Yield of This compound check_catalyst Is the catalyst active and anhydrous? start->check_catalyst remedy_catalyst Use fresh, anhydrous catalyst. Activate if necessary. check_catalyst->remedy_catalyst No check_ratio Is the isobutane/olefin ratio high enough (>10:1)? check_catalyst->check_ratio Yes remedy_catalyst->check_ratio remedy_ratio Increase the molar excess of isobutane. check_ratio->remedy_ratio No check_temp Is the reaction temperature low enough (-10°C to 0°C)? check_ratio->check_temp Yes remedy_ratio->check_temp remedy_temp Improve cooling and monitor temperature closely. check_temp->remedy_temp No check_mixing Is the stirring vigorous enough? check_temp->check_mixing Yes remedy_temp->check_mixing remedy_mixing Increase stirring rate. check_mixing->remedy_mixing No success Yield Improved check_mixing->success Yes remedy_mixing->success

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Safe Handling of 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on how to safely handle 2,2,5-Trimethylhexane, with a primary focus on avoiding aspiration hazards.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the primary health hazard associated with this compound?

A1: The primary health hazard of this compound is its aspiration toxicity. It is classified with the hazard statement H304: "May be fatal if swallowed and enters airways." This means that if the liquid is accidentally ingested and then enters the lungs (aspiration), it can cause severe and potentially fatal chemical pneumonitis.

Q2: What is chemical aspiration and why is it dangerous with hydrocarbons like this compound?

A2: Chemical aspiration occurs when a liquid or vapor is inhaled directly into the lungs, or enters the lungs after being swallowed. Hydrocarbons, such as this compound, have low viscosity and low surface tension, which allows them to spread rapidly throughout the bronchial tree. Once in the lungs, they can cause direct tissue injury, disrupt the function of surfactant (a substance essential for proper lung function), and lead to inflammation, pulmonary edema, and hemorrhage. This severe lung injury is known as chemical pneumonitis.

Q3: What are the signs and symptoms of this compound aspiration?

A3: Symptoms can appear rapidly after exposure and may include:

  • Coughing, choking, or gasping

  • Shortness of breath or difficulty breathing

  • Wheezing

  • Chest pain

  • Fever

  • Nausea and vomiting

  • A bluish tint to the skin (cyanosis) due to lack of oxygen

Q4: What should I do in case of accidental ingestion or suspected aspiration of this compound?

A4: Immediate medical attention is critical.

  • Do NOT induce vomiting. This can increase the risk of the chemical entering the lungs.

  • If the person is conscious, have them rinse their mouth with water.

  • Move the person to fresh air.

  • Call emergency services immediately and inform them that a hydrocarbon has been ingested.

  • Provide the Safety Data Sheet (SDS) for this compound to the emergency responders and medical personnel.

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: Appropriate PPE is essential to prevent exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If working in a poorly ventilated area or with heated this compound, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Troubleshooting Guide: Common Issues in Handling Volatile Hydrocarbons

Issue Potential Cause(s) Troubleshooting/Prevention Steps
Strong solvent odor in the lab Inadequate ventilation, improper container sealing, spills.Ensure work is performed in a certified chemical fume hood. Check that all containers are tightly sealed when not in use. Clean up spills promptly using appropriate absorbent materials.
Static discharge when pouring Buildup of static electricity due to the low conductivity of the solvent.Ground and bond all metal containers and dispensing equipment. Pour liquids slowly to minimize static generation. Maintain a relative humidity above 50% in the laboratory.
Difficulty in completely removing the solvent from a product The product is also volatile and is being removed along with the solvent under high vacuum.Use a lower vacuum setting on a rotary evaporator. Consider alternative solvent removal techniques like a gentle stream of inert gas or distillation at atmospheric pressure.
Solvent contamination in other experiments Vapors from an open container of this compound spreading through the lab or a shared inert gas line.Always work with volatile solvents in a fume hood. If using a shared inert gas line, consider isolating the experiment with the volatile solvent or purging the line thoroughly after use.

Data Presentation: Properties of this compound

The following table summarizes key physical and chemical properties of this compound relevant to its aspiration hazard and safe handling.

PropertyValueImplication for Aspiration Hazard & Handling
Molecular Formula C₉H₂₀Hydrocarbon, indicating low polarity.
Molecular Weight 128.26 g/mol
Physical State Colorless liquid
Boiling Point 124 °C (255 °F)Volatile, vapors can be inhaled.
Flash Point 13 °C (55 °F)Highly flammable, requires strict control of ignition sources.
Vapor Pressure 16.6 mmHg at 25 °CSignificant vapor concentration can accumulate in enclosed spaces.
Solubility in Water Very lowImmiscible with water, will not be diluted by it.
Viscosity Low (not specified in search results)Low viscosity contributes to the ease of aspiration into the lungs.

Experimental Protocols

Detailed Methodology: Use of this compound as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the safe use of this compound as an internal standard for the quantification of a non-polar analyte in a sample matrix.

1. Objective: To accurately quantify a target analyte in a sample by GC-MS using this compound as an internal standard to correct for variations in sample injection and instrument response.

2. Materials:

  • This compound (high purity, GC grade)

  • Target analyte

  • High purity solvent for sample and standard preparation (e.g., hexane, ethyl acetate)

  • Volumetric flasks and pipettes

  • GC vials with septa

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

3. Safety Precautions:

  • All handling of this compound and other solvents must be performed in a certified chemical fume hood.

  • Full personal protective equipment (PPE) as specified in the FAQs must be worn at all times.

  • Ensure all containers are properly labeled.

  • Have a chemical spill kit readily available.

  • All waste containing this compound must be disposed of in a designated hazardous waste container.

4. Procedure:

  • Preparation of Internal Standard Stock Solution:

    • In the chemical fume hood, accurately weigh a specific amount of this compound.

    • Dissolve it in a known volume of a suitable high-purity solvent in a volumetric flask to achieve a precise concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by adding varying known concentrations of the target analyte to volumetric flasks.

    • To each calibration standard, add a constant, known amount of the this compound internal standard stock solution.

    • Dilute to the final volume with the high-purity solvent.

  • Sample Preparation:

    • Accurately weigh or measure the sample to be analyzed.

    • Extract the analyte from the sample matrix using an appropriate method.

    • To the final extract, add the same constant, known amount of the this compound internal standard stock solution as was added to the calibration standards.

    • If necessary, dilute the sample to be within the range of the calibration curve.

  • GC-MS Analysis:

    • Transfer the prepared calibration standards and samples to GC vials and seal them.

    • Set up the GC-MS instrument with an appropriate column and method parameters (e.g., injector temperature, oven temperature program, mass spectrometer settings).

    • Inject the calibration standards and samples into the GC-MS.

  • Data Analysis:

    • For each chromatogram, identify the peaks corresponding to the target analyte and this compound.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the samples by using the peak area ratio from the sample and the calibration curve.

5. Waste Disposal:

  • Collect all unused solutions and solvent rinses containing this compound in a properly labeled hazardous waste container.

  • Do not pour any solutions down the drain.

Mandatory Visualizations

Aspiration_Hazard_Workflow cluster_Handling Safe Handling Procedures cluster_Hazard Potential Hazards cluster_Emergency Emergency Response A Work in Fume Hood D Inhalation of Vapors A->D B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) F Skin/Eye Contact B->F C Use Grounded Equipment G Move to Fresh Air D->G E Accidental Ingestion H Seek Immediate Medical Attention (Do NOT Induce Vomiting) E->H I Rinse with Water F->I

Caption: Logical workflow for handling this compound, outlining procedures, potential hazards, and emergency responses.

GCMS_Protocol_Flow start Start prep_is Prepare Internal Standard (this compound) Stock Solution start->prep_is Step 1 prep_cal Prepare Calibration Standards with Analyte and Internal Standard prep_is->prep_cal Step 2 prep_sample Prepare Sample and Add Internal Standard prep_is->prep_sample Step 3 analysis GC-MS Analysis prep_cal->analysis Step 4a prep_sample->analysis Step 4b data Data Processing and Quantification analysis->data Step 5 end End data->end Step 6

Caption: Experimental workflow for using this compound as an internal standard in GC-MS analysis.

Technical Support Center: Decontamination of 2,2,5-Trimethylhexane Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) regarding the safe and effective decontamination of 2,2,5-Trimethylhexane spills. The procedures outlined are designed for researchers, scientists, and drug development professionals working in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with a this compound spill?

A1: this compound is a highly flammable liquid and vapor.[1] The primary hazards include fire and explosion, especially in the presence of ignition sources. Inhalation of vapors may cause respiratory irritation, dizziness, and nausea.[2] Direct contact can cause skin and eye irritation.

Q2: What immediate actions should be taken after a this compound spill?

A2: The immediate priorities are to ensure personnel safety and prevent the spill from spreading or igniting.

  • Alert all personnel in the immediate vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the area.

  • Eliminate all potential ignition sources (e.g., open flames, hot plates, electrical equipment).[3]

  • If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Isolate the spill by creating a dike around it with a suitable absorbent material.[4]

Q3: What personal protective equipment (PPE) is required for cleaning up a this compound spill?

A3: Appropriate PPE is crucial to prevent exposure. The following table summarizes the recommended PPE.

PPE ComponentSpecificationRationale
Respirator Air-purifying respirator with organic vapor cartridges. For large spills or in confined spaces, a self-contained breathing apparatus (SCBA) may be necessary.[5]Protects against inhalation of harmful vapors.
Eye Protection Chemical splash goggles. A face shield is recommended for larger spills.Protects eyes from splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Protects skin from direct contact with the chemical.
Body Protection Chemical-resistant apron or coveralls over a lab coat.Protects against skin contact and contamination of personal clothing.
Footwear Closed-toe, chemical-resistant shoes or boots.Protects feet from spills.

Q4: What are the best materials to absorb a this compound spill?

A4: Use non-combustible absorbent materials. Suitable options are summarized in the table below.

Absorbent MaterialSuitability for Flammable LiquidsNotes
Polypropylene Absorbent PadsExcellentSpecifically designed for hydrocarbon spills and are often vapor-suppressing.[4]
VermiculiteGoodA lightweight, inert mineral that can absorb flammable liquids.
Dry Sand or EarthGoodA readily available and effective absorbent.
Commercial Sorbents for Flammable LiquidsExcellentOften contain indicators to show when the spill is fully absorbed.

Important: Do not use combustible materials like paper towels or sawdust as the primary absorbent for a flammable liquid spill.

Q5: How do I decontaminate surfaces after absorbing the spill?

A5: After the bulk of the this compound has been absorbed, the area must be decontaminated to remove any remaining residue.

  • Wipe the spill area with a cloth or sponge dampened with a mild detergent and water solution.

  • For a more thorough decontamination, a solution of a general-purpose laboratory cleaner can be used.

  • Rinse the area with clean water.

  • Allow the area to dry completely before resuming work.

Q6: How should I dispose of the contaminated materials?

A6: All materials used to clean up the spill, including absorbents, gloves, and cleaning cloths, are considered hazardous waste.

  • Place all contaminated materials in a clearly labeled, sealed, and chemically compatible waste container.

  • The container should be marked as "Hazardous Waste" and should list the contents (e.g., "this compound contaminated debris").

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[6][7][8]

Troubleshooting Guide

IssueProbable CauseSolution
Persistent odor of this compound after cleanup. Incomplete decontamination or inadequate ventilation.Re-clean the affected area with a detergent solution and rinse thoroughly. Ensure the area is well-ventilated until the odor dissipates.
Spill has spread under equipment. The spill was not contained quickly enough.If safe to do so, and the equipment is de-energized, carefully move the equipment to access and clean the area underneath. If moving the equipment is not feasible, use absorbent materials to wick the liquid out from under the equipment.
The absorbent material is not effectively soaking up the spill. The absorbent material is saturated or not suitable for hydrocarbons.Apply more absorbent material. If the material is not working, switch to a different type of absorbent, such as polypropylene pads, which are specifically designed for oil and fuel spills.
Uncertainty about the proper disposal of waste. Lack of familiarity with institutional or local regulations.Do not dispose of the waste in regular trash or down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[6][7][8]

Experimental Protocols

Protocol for Small Spill (less than 100 mL) Decontamination

  • Preparation: Ensure the spill area is clear of ignition sources and personnel are wearing the appropriate PPE as outlined in the PPE table.

  • Containment: Place absorbent pads or a universal absorbent sock around the perimeter of the spill to prevent it from spreading.

  • Absorption: Cover the spill with a non-combustible absorbent material (e.g., polypropylene pads, vermiculite). Start from the outside of the spill and work inwards.

  • Collection: Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic scoop) to collect the contaminated absorbent material.

  • Decontamination: Wipe the spill surface with a cloth dampened with a mild detergent solution. Follow with a wipe-down with clean water.

  • Disposal: Place all contaminated materials, including gloves and cleaning cloths, into a designated hazardous waste container.

  • Final Steps: Remove PPE and wash hands thoroughly.

Protocol for Large Spill (more than 100 mL) Decontamination

  • Immediate Actions: Evacuate the immediate area and alert others. If necessary, pull the fire alarm and call emergency services.

  • Safety First: Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up a large spill.

  • Ventilation and Ignition Control: Ensure the area is well-ventilated and all ignition sources are removed.

  • Containment: Use absorbent booms or dikes to contain the spill and prevent it from entering drains.

  • Absorption: Apply a generous amount of non-combustible absorbent material over the entire spill.

  • Collection: Using non-sparking tools, carefully collect all contaminated absorbent material.

  • Decontamination: Decontaminate the affected area using a detergent solution, followed by a water rinse. For larger areas, a floor scrubber with a compatible cleaning solution may be necessary.

  • Waste Management: All contaminated materials must be placed in sealed, labeled hazardous waste containers for disposal according to institutional and regulatory guidelines.[6][7][8]

  • Reporting: Report the spill to your supervisor and the institution's EHS department.

Decontamination Workflow

Decontamination_Workflow spill This compound Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small Spill (<100mL) assess->small_spill Minor large_spill Large Spill (>100mL) assess->large_spill Major ppe_small Don Appropriate PPE small_spill->ppe_small evacuate Evacuate Area & Alert Personnel large_spill->evacuate ppe_large Don Enhanced PPE (incl. Respirator) evacuate->ppe_large emergency Call Emergency Services evacuate->emergency contain_small Contain Spill with Absorbents ppe_small->contain_small contain_large Contain Spill with Booms/Dikes ppe_large->contain_large absorb Apply Non-Combustible Absorbent contain_small->absorb contain_large->absorb collect Collect Contaminated Material (Non-Sparking Tools) absorb->collect decontaminate Decontaminate Surface (Detergent & Water) collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident to Supervisor/EHS dispose->report

Caption: Logical workflow for this compound spill response.

References

Technical Support Center: Investigating Renal Toxicity in 2,2,5-Trimethylhexane Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the renal effects of 2,2,5-trimethylhexane. The information is presented in a question-and-answer format to address common issues and provide clear troubleshooting pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary renal toxicity concern associated with this compound?

A1: The primary concern is the induction of α2u-globulin nephropathy, a syndrome characterized by the accumulation of hyaline droplets in the proximal convoluted tubules of the kidney.[1][2] This condition is specific to male rats and is a well-documented response to certain hydrocarbons, including branched-chain alkanes.[1][3]

Q2: Why is this toxicity only observed in male rats?

A2: This sex-specific effect is due to the presence of a low-molecular-weight protein called alpha-2u-globulin (α2u-globulin) in mature male rats.[1] this compound or its metabolites bind to this protein, making the resulting complex resistant to normal lysosomal degradation.[1] This leads to the accumulation of the complex in the lysosomes of proximal tubule cells, forming characteristic hyaline droplets.[1][2] Female rats do not produce this protein and are therefore not susceptible to this specific mechanism of toxicity.[4]

Q3: Is α2u-globulin nephropathy relevant to human health risk assessment?

A3: No, α2u-globulin nephropathy is considered a male rat-specific phenomenon and is not relevant for human risk assessment.[5] Humans do not produce the α2u-globulin protein, and therefore, the mechanism leading to hyaline droplet accumulation and subsequent renal damage does not occur in humans.

Q4: What are the typical histopathological findings in this compound-induced nephrotoxicity?

A4: The hallmark histopathological finding is the presence of eosinophilic hyaline droplets within the cytoplasm of epithelial cells in the P2 segment of the proximal tubules.[2] In more advanced stages, you may observe tubular dilation, the formation of granular casts in the outer medulla, and evidence of single-cell necrosis and subsequent regenerative cell proliferation.

Troubleshooting Guide

Issue 1: I am observing renal toxicity in male rats but not in female rats. Is my experiment flawed?

  • Answer: No, this is the expected outcome. The toxic mechanism, α2u-globulin nephropathy, is exclusive to male rats because it involves a male-specific protein.[4] The absence of effects in female rats serves as an internal control and supports this mechanism of action.

Issue 2: My H&E-stained kidney sections show eosinophilic droplets in the proximal tubules of treated male rats. How can I confirm they are related to α2u-globulin nephropathy?

  • Answer: While H&E staining reveals the droplets, specialized stains can provide more definitive evidence.

    • Mallory-Heidenhain or Chromotrope Aniline Blue (CAB) Staining: These stains have a high affinity for protein and will stain the hyaline droplets a bright red, making them easier to identify and grade.[6][7]

    • Immunohistochemistry (IHC): Using an antibody specific for α2u-globulin is the most definitive method. A positive IHC stain will show the droplets are composed of this specific protein, confirming the diagnosis.[7]

Issue 3: My blood urea nitrogen (BUN) and serum creatinine (SCr) levels are not significantly elevated, despite histological evidence of hyaline droplet formation. Why?

  • Answer: BUN and SCr are markers of overall kidney function. They often do not become significantly elevated until there is substantial renal injury (loss of over two-thirds of nephron functional capacity). The initial stages of α2u-globulin nephropathy, characterized by hyaline droplet accumulation, may not be severe enough to cause a detectable change in these functional biomarkers. Histopathology is a more sensitive indicator for this specific type of early-stage nephrotoxicity.[8]

Quantitative Data Summary

Disclaimer: Specific dose-response data for this compound is limited in publicly available literature. The following tables use data from its close structural analog, 2,2,4-trimethylpentane (TMP), which induces the same toxicological syndrome and is considered a reliable proxy.

Table 1: Renal α2u-globulin Concentration in Male Rats 24h After a Single Oral Dose of 2,2,4-Trimethylpentane (TMP)

Treatment Group (mmol/kg)Mean Renal α2u-globulin Conc. (mg/g kidney)Fold Increase vs. Control
Control~2.51.0
0.3~5.02.0
1.2~10.04.0
3.0~17.57.0
12.0~25.010.0

(Data adapted from studies on 2,2,4-trimethylpentane, which show a clear dose-dependent increase in the renal concentration of α2u-globulin.[4])

Table 2: Example Serum Biomarkers in Rat Models of Nephrotoxicity

ParameterControl Group (Typical Range)Nephrotoxicity Model (Example Fold Increase)
Blood Urea Nitrogen (BUN)15 - 25 mg/dL2x - 5x
Serum Creatinine (SCr)0.4 - 0.8 mg/dL3x - 6x

(These are generalized values from various nephrotoxicity models to provide context.[9][10][11] Specific changes depend on the toxicant, dose, and duration of exposure. As noted in the troubleshooting guide, these markers may not be sensitive to early-stage α2u-globulin nephropathy.)

Table 3: Semi-Quantitative Histopathological Scoring of Hyaline Droplets

GradeDescription
0Normal pattern of hyaline droplets for untreated young mature male rats.
1 (Minimal)Slight increase in the number and/or size of droplets in P2 segment tubules.
2 (Mild)Moderate increase in number and size of droplets, involving more tubules.
3 (Moderate)Marked increase in droplets, with some tubular degeneration and occasional granular casts.
4 (Marked)Widespread, numerous, and often large or crystalloid droplets with significant tubular necrosis, regeneration, and cast formation.

(This scoring system is a standard approach in toxicologic pathology for grading the severity of hyaline droplet accumulation.[2][6][12])

Experimental Protocols & Visualizations

Protocol 1: Assessment of In Vivo Nephrotoxicity
  • Animal Model: Use mature male Sprague-Dawley or Fischer 344 rats. Include a female rat group as a negative control for the α2u-globulin mechanism.

  • Dosing: Administer this compound via the intended route of exposure (e.g., oral gavage, inhalation). Include a vehicle control group.

  • Sample Collection:

    • Urine: Collect urine for 24 hours using metabolic cages to analyze for markers like total protein.

    • Blood: Collect blood at necropsy via cardiac puncture. Process to serum for analysis of BUN and creatinine.

    • Tissue: Harvest kidneys at necropsy. Weigh them to calculate the kidney-to-body weight ratio.

  • Histopathology:

    • Fix one kidney in 10% neutral buffered formalin.

    • Embed in paraffin, section at 3-5 µm, and stain with Hematoxylin and Eosin (H&E).

    • Perform special stains (e.g., Mallory-Heidenhain) or IHC for α2u-globulin on serial sections if required.

  • Data Analysis: Compare data from treated groups to the control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Animal Model (Male & Female Rats) B Acclimatization A->B C Dose Administration (this compound & Vehicle Control) B->C D In-life Observations & Urine Collection C->D E Necropsy & Blood/Tissue Collection D->E F Serum Chemistry (BUN, SCr) E->F G Histopathology (H&E, Special Stains) E->G

Caption: In-vivo experimental workflow for assessing nephrotoxicity.
Mechanism: α2u-Globulin Nephropathy Signaling Pathway

The mechanism is not a classical signaling cascade but a pathological pathway involving protein accumulation.

alpha_2u_pathway cluster_male_rat Male Rat Proximal Tubule Cell Compound This compound (or its metabolite) Binding Reversible Binding Compound->Binding Alpha2u α2u-globulin Alpha2u->Binding Complex Resistant Protein Complex Binding->Complex Forms Lysosome Lysosomal Accumulation (Hyaline Droplets) Complex->Lysosome Leads to Death Cell Injury & Necrosis Lysosome->Death Causes Prolif Sustained Cell Proliferation (Regeneration) Death->Prolif Stimulates

Caption: Pathological pathway of α2u-globulin nephropathy.
Troubleshooting Logic: Unexpected Renal Toxicity in Female Rats

If you observe renal toxicity in female rats, it is not due to α2u-globulin nephropathy. This diagram outlines a logical approach to investigate the unexpected finding.

troubleshoot_females Start Unexpected renal toxicity observed in female rats CheckDose Is the dose excessively high, causing general cytotoxicity? Start->CheckDose CheckMechanism Evaluate for alternative mechanisms of nephrotoxicity (e.g., oxidative stress, mitochondrial damage) CheckDose->CheckMechanism No CheckContaminant Is there a possibility of compound contamination? CheckMechanism->CheckContaminant AnalyzeCompound Re-analyze compound purity (e.g., via GC-MS) CheckContaminant->AnalyzeCompound Yes Confounding Is there a confounding factor? (e.g., underlying disease in animal model) CheckContaminant->Confounding No HealthScreen Review animal health screening reports Confounding->HealthScreen Yes

Caption: Troubleshooting logic for unexpected toxicity in female rats.

References

Technical Support Center: Optimizing Catalyst Selection for 2,2,5-Trimethylhexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,5-trimethylhexane. Our focus is on optimizing catalyst selection and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The predominant industrial and laboratory method for synthesizing this compound is the alkylation of isobutane with butenes (e.g., 2-butene). This reaction is typically catalyzed by strong acids. While historically liquid acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) have been used, there is a significant shift towards solid acid catalysts, particularly zeolites, due to their environmental and operational advantages.[1][2] Other methods, though less common for targeted synthesis of this specific isomer, include catalytic cracking and hydrocracking of larger hydrocarbons.

Q2: Why are solid acid catalysts, especially zeolites, preferred over liquid acids for this compound synthesis?

A2: Solid acid catalysts, such as zeolites, offer several key advantages over traditional liquid acids like H₂SO₄ and HF:

  • Environmental and Safety: They are non-corrosive, non-toxic, and eliminate the risks associated with handling and disposal of hazardous liquid acids.[1][2]

  • Operational Efficiency: Solid catalysts are easier to separate from the reaction products, simplifying the purification process. They can also be regenerated in-situ, reducing operational downtime.

  • Process Conditions: Zeolite-catalyzed alkylation can often be carried out at milder conditions compared to liquid acid processes.[3]

Q3: Which types of zeolites are most effective for the synthesis of branched alkanes like this compound?

A3: Zeolites with large pores and specific topologies have shown high efficacy in the alkylation of isobutane with butenes. Commonly studied and effective zeolites include:

  • Y-type zeolites (FAU): Particularly when modified with rare earth elements like Lanthanum (La-Y), these zeolites exhibit high activity and stability.[2][3]

  • BEA-type zeolites (Beta): These are known for their high catalytic activity in alkylation reactions. Hierarchical BEA zeolites, which possess a combination of micropores, mesopores, and macropores, have demonstrated superior selectivity towards trimethylpentanes and enhanced catalyst lifetime.[4]

  • ZSM-5 (MFI): While having smaller pores than Y and BEA zeolites, ZSM-5 can still be active, though it may favor the formation of different isomer distributions.

The choice of zeolite can significantly influence the product distribution, particularly the ratio of desired trimethylpentanes to other isomers like dimethylhexanes.

Troubleshooting Guides

Issue 1: Low Conversion of Butene

  • Possible Cause 1: Catalyst Deactivation. Zeolite catalysts are prone to deactivation, primarily through the formation of carbonaceous deposits (coke) that block active sites and pores.[4]

    • Troubleshooting Steps:

      • Confirm Deactivation: Analyze the catalyst for coke content using techniques like thermogravimetric analysis (TGA).

      • Regenerate Catalyst: If coke is present, a regeneration cycle is necessary. A common method is calcination in air to burn off the coke. For catalysts containing a hydrogenation metal (e.g., Pt), hydrogenative regeneration can be employed.[4]

      • Optimize Reaction Conditions: To minimize future deactivation, consider increasing the isobutane-to-olefin ratio, which can help suppress coke-forming side reactions.[3]

  • Possible Cause 2: Insufficient Catalyst Acidity. The acidic sites of the zeolite are crucial for the alkylation reaction.

    • Troubleshooting Steps:

      • Characterize Acidity: Use techniques like ammonia temperature-programmed desorption (NH₃-TPD) to assess the number and strength of acid sites on your catalyst.

      • Select a More Acidic Catalyst: If acidity is low, consider using a zeolite with a lower silica-to-alumina ratio (Si/Al) or a different zeolite type known for stronger acidity.

      • Ensure Proper Activation: Confirm that the catalyst was properly activated (e.g., calcined to convert the ammonium form to the proton form) before the reaction.

Issue 2: Low Selectivity towards Trimethylpentanes (TMPs)

  • Possible Cause 1: Unfavorable Reaction Conditions. Temperature and reactant ratios significantly impact the isomer distribution of the alkylate product.

    • Troubleshooting Steps:

      • Optimize Temperature: Lower reaction temperatures generally favor the formation of the more desirable TMP isomers.

      • Increase Isobutane/Olefin Ratio: A higher isobutane concentration promotes the desired hydride transfer reactions, leading to higher TMP selectivity and reducing olefin oligomerization.[3]

  • Possible Cause 2: Inappropriate Catalyst Pore Structure. The shape and size of the zeolite pores can influence which isomers are formed and can diffuse out.

    • Troubleshooting Steps:

      • Consider Zeolite Topology: For the formation of bulky isomers like TMPs, zeolites with larger pores and three-dimensional channel systems (e.g., FAU, BEA) are generally preferred.

      • Evaluate Hierarchical Zeolites: Hierarchical zeolites with meso- and macropores can improve the diffusion of bulky products, leading to higher selectivity and longer catalyst life.[4]

Issue 3: Rapid Catalyst Deactivation

  • Possible Cause 1: High Rate of Coke Formation. This is a common issue in zeolite-catalyzed alkylation.

    • Troubleshooting Steps:

      • Modify the Catalyst: Introducing a hydrogenation metal function (e.g., a small amount of Platinum) can help to hydrogenate coke precursors and extend the catalyst's life.[4]

      • Control Reaction Temperature: Higher temperatures can accelerate coking reactions. Operate at the lowest temperature that still provides a reasonable reaction rate.

      • Implement a Regeneration Cycle: For continuous processes, a swing-bed reactor system where one reactor is online while the other is being regenerated can be implemented.

Data Presentation: Catalyst Performance in Isobutane Alkylation

The following table summarizes performance data for various solid acid catalysts in the alkylation of isobutane with butenes. It is important to note that reaction conditions can significantly influence these results.

Catalyst TypeButene Conversion (%)Alkylate Yield (%)C8 Selectivity (%)TMP Selectivity (%)Key Reaction ConditionsReference
Na-Ca-Ln-Y97-10070-HighT = 90-110°C, Isobutane/Butene = 100:1[3]
Hierarchical BEAHigh--Superior to microporous BEA-[4]
Zeolite-Containing--85-Reaction time: 180-240 min[3]
Not Specified--63.6353.81-[5]

Experimental Protocols

Detailed Methodology for Laboratory-Scale Synthesis of this compound using a Solid Acid Catalyst

This protocol describes a general procedure for the alkylation of isobutane with 2-butene over a zeolite catalyst in a batch reactor.

1. Materials and Equipment:

  • Catalyst: H-BEA or La-Y zeolite, calcined.

  • Reactants: Isobutane (high purity), 2-butene (high purity).

  • Reactor: High-pressure batch reactor (e.g., Parr reactor) equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Ancillary Equipment: Gas and liquid charging lines, sampling valve, cooling system.

2. Catalyst Activation:

  • Place the required amount of zeolite catalyst in a tube furnace.

  • Heat the catalyst under a flow of dry air or nitrogen to 550°C at a ramp rate of 5°C/min.

  • Hold at 550°C for 4-6 hours to remove any adsorbed water and ensure the catalyst is in its active acidic form.

  • Cool the catalyst to room temperature under a flow of dry nitrogen and store in a desiccator until use.

3. Reaction Procedure:

  • Carefully load the activated catalyst into the reactor vessel under an inert atmosphere.

  • Seal the reactor and purge with nitrogen to remove any air.

  • Cool the reactor to the desired reaction temperature (e.g., 80°C).

  • Introduce a known amount of isobutane into the reactor as a liquid by pressurizing it from a cylinder.

  • Start stirring the reactor at a high speed (e.g., 1000 rpm) to ensure good mixing.

  • Introduce a known amount of 2-butene into the reactor. This can be done by either pressurizing it as a gas or injecting it as a liquid.

  • Monitor the reactor pressure. A drop in pressure will indicate the consumption of the gaseous reactants.

  • Maintain the reaction at the desired temperature and pressure for the specified reaction time (e.g., 2-4 hours).

  • Periodically, small samples of the liquid phase can be carefully withdrawn through a sampling valve for analysis.

4. Product Analysis:

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Collect the liquid product.

  • Analyze the product mixture using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., PONA).

  • Identify the products by comparing their retention times with those of known standards.

  • Quantify the products to determine the conversion of 2-butene and the selectivity towards this compound and other isomers.

Mandatory Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Alkylation Reaction cluster_analysis Product Analysis zeolite Zeolite Catalyst (e.g., H-BEA) activation Activation (Calcination at 550°C) zeolite->activation loading Catalyst Loading activation->loading reactor High-Pressure Batch Reactor reaction Reaction (e.g., 80°C, 2-4 h) reactor->reaction loading->reactor reactants Reactant Charging (Isobutane & 2-Butene) reactants->reactor sampling Periodic Sampling reaction->sampling gc Gas Chromatography (GC) sampling->gc quantification Quantification & Selectivity Determination gc->quantification Catalyst_Selection start Start: Need to Synthesize This compound q1 Is catalyst deactivation a major concern? start->q1 q2 Is high selectivity to Trimethylpentanes critical? q1->q2 Yes c3 Standard H-BEA or H-Y Zeolite q1->c3 No c1 Consider Hierarchical BEA Zeolite (Enhanced lifetime & TMP selectivity) q2->c1 Yes c2 Consider La-Y Zeolite (High activity & good stability) q2->c2 No end Final Catalyst Choice c1->end c2->end c3->end

References

Technical Support Center: Analysis of 2,2,5-Trimethylhexane by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,5-trimethylhexane in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

A1: The molecular formula for this compound is C9H20.[1][2][3] The expected molecular weight is approximately 128.26 g/mol .[1][2] In mass spectrometry, you should look for the molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 128.

Q2: I am not observing the molecular ion peak, or it is very weak. What could be the issue?

A2: Branched alkanes like this compound can undergo extensive fragmentation, leading to a weak or absent molecular ion peak, especially with high-energy ionization techniques like Electron Ionization (EI).[4] Consider the following:

  • Ionization Energy: If using EI, try reducing the electron energy. A standard 70 eV may be too harsh.

  • Soft Ionization: Employ a softer ionization technique such as Chemical Ionization (CI) or Photoionization (PI) to reduce fragmentation and enhance the molecular ion peak.[4]

Q3: What are the major fragment ions I should expect to see for this compound?

A3: The mass spectrum of this compound is characterized by several key fragment ions resulting from the cleavage of C-C bonds. The most stable carbocations will be the most abundant. Expect to see prominent peaks at m/z values corresponding to the loss of methyl (CH3) and larger alkyl groups. Common fragments for branched alkanes include butyl and pentyl cations.[4]

Q4: How can I improve the chromatographic separation of this compound from other isomers?

A4: Isomers often have very similar mass spectra, making chromatographic separation crucial for accurate identification.[5]

  • GC Column Selection: Use a long, non-polar capillary column (e.g., 50-60 meters) to achieve better separation of isomers. A 5% phenyl-methylpolysiloxane stationary phase is a good starting point.

  • Temperature Program: Optimize the oven temperature program. A slow temperature ramp will improve the resolution of closely eluting compounds.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Poor Resolution of Fragment Ions Mass analyzer settings are not optimized.Increase the mass resolution of the instrument if possible. For instruments like Orbitrap or FT-ICR, higher resolution settings can differentiate between ions with very similar masses.[6]
High background noise.Check for leaks in the system. Bake out the ion source and mass analyzer to remove contaminants. Ensure high-purity carrier gas is being used.
Peak Tailing in Chromatogram Active sites in the GC inlet or column.Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.
Sample overload.Dilute the sample. A typical concentration for GC-MS is around 10 µg/mL.[7]
Inconsistent Retention Times Fluctuations in carrier gas flow rate.Check the gas supply and regulators. Use a constant flow mode for the carrier gas.
Leaks in the GC system.Perform a leak check of the GC inlet and column connections.

Experimental Protocols

Standard Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent like hexane or dichloromethane at a concentration of 1 mg/mL.

  • Prepare a working standard of 10 µg/mL by diluting the stock solution.[7]

  • Samples should be free of non-volatile residues.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically in split mode.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be optimized)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-200

    • Scan Rate: 2 scans/second

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).

  • Integrate the peak area for quantification.

Visualizations

fragmentation_pathway This compound [M]+ (m/z 128) This compound [M]+ (m/z 128) Loss of CH3 Loss of CH3 This compound [M]+ (m/z 128)->Loss of CH3 -CH3 Loss of C3H7 Loss of C3H7 This compound [M]+ (m/z 128)->Loss of C3H7 -C3H7 Loss of C4H9 Loss of C4H9 This compound [M]+ (m/z 128)->Loss of C4H9 -C4H9 Loss of C5H11 Loss of C5H11 This compound [M]+ (m/z 128)->Loss of C5H11 -C5H11 [C8H17]+ (m/z 113) [C8H17]+ (m/z 113) Loss of CH3->[C8H17]+ (m/z 113) [C6H13]+ (m/z 85) [C6H13]+ (m/z 85) Loss of C3H7->[C6H13]+ (m/z 85) [C5H11]+ (m/z 71) [C5H11]+ (m/z 71) Loss of C4H9->[C5H11]+ (m/z 71) [C4H9]+ (m/z 57) [C4H9]+ (m/z 57) Loss of C5H11->[C4H9]+ (m/z 57)

Caption: Predicted fragmentation of this compound.

troubleshooting_workflow cluster_start Start cluster_check Initial Checks cluster_optimization Optimization cluster_advanced Advanced Techniques Poor Resolution Poor Resolution Check Instrument Tuning Check Instrument Tuning Poor Resolution->Check Instrument Tuning Verify GC Method Verify GC Method Check Instrument Tuning->Verify GC Method Adjust GC Temperature Program Adjust GC Temperature Program Verify GC Method->Adjust GC Temperature Program If still poor Optimize Ion Source Parameters Optimize Ion Source Parameters Adjust GC Temperature Program->Optimize Ion Source Parameters Change GC Column Change GC Column Optimize Ion Source Parameters->Change GC Column If isomers co-elute Use High-Resolution MS Use High-Resolution MS Change GC Column->Use High-Resolution MS For isobaric interferences Employ Soft Ionization Employ Soft Ionization Use High-Resolution MS->Employ Soft Ionization If fragmentation is excessive

Caption: Troubleshooting workflow for poor MS resolution.

References

Technical Support Center: Best Practices for Handling Highly Flammable Alkanes in Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with highly flammable alkanes. Adherence to these best practices is critical for ensuring a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with highly flammable alkanes?

A1: The primary hazard is their high flammability. Alkanes are volatile, and their vapors can form explosive mixtures with air.[1][2][3] These vapors are often heavier than air and can accumulate in low-lying areas, traveling significant distances to an ignition source, which can then flash back to the source of the liquid.[3] Additionally, prolonged exposure to alkane vapors can have health effects, including skin irritation, dizziness, and nausea.[4]

Q2: What are the essential storage requirements for flammable alkanes in a research laboratory?

A2: Flammable alkanes must be stored in a cool, dry, well-ventilated area away from heat sources, direct sunlight, and incompatible materials, particularly oxidizing agents.[5][6] They should be kept in approved flammable storage cabinets, and the quantities stored in the laboratory should be minimized to what is necessary for ongoing work.[5][7][8] For refrigerated storage of volatile alkanes, only use laboratory-safe or explosion-proof refrigerators; standard household refrigerators contain ignition sources and must never be used for this purpose.[5][8][9]

Q3: What personal protective equipment (PPE) is required when handling flammable alkanes?

A3: The minimum required PPE includes safety goggles, a flame-resistant lab coat, long pants, and closed-toe shoes.[9][10][11] The selection of gloves should be based on the specific alkane being used; consult the Safety Data Sheet (SDS) and glove manufacturer's compatibility charts to ensure the chosen material provides adequate protection.[6][10] For tasks with a high risk of splashing, a face shield and a chemical-resistant apron should also be worn.[12][13]

Troubleshooting Guides

Scenario 1: You detect a strong odor of a flammable alkane, suggesting a possible leak.

  • Immediate Action: Do not turn any electrical switches on or off, as this can create a spark.[9][11]

  • Assessment: If the smell is faint and you can identify the source (e.g., a loose cap), tighten it and ensure the area is well-ventilated.

  • Escalation: If the leak is significant or the source cannot be identified, immediately alert others in the laboratory and evacuate the area.[14][15] From a safe location, contact your institution's emergency response team. If the leak is from a compressed gas cylinder and cannot be stopped by tightening the valve, move the cylinder to a well-ventilated, isolated area if it is safe to do so, and contact the supplier.[16][17]

Scenario 2: A small spill of a flammable alkane occurs on the benchtop.

  • Immediate Action: Alert nearby personnel and eliminate all nearby ignition sources.[14][18]

  • Containment: Confine the spill using a spill kit with appropriate absorbent materials, such as vermiculite or sand.[4][18] Do not use combustible materials like paper towels to absorb the spill.

  • Cleanup: Wearing appropriate PPE, collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[14][18]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[18]

Scenario 3: A fire ignites in a beaker containing a flammable alkane.

  • Immediate Action: If the fire is small and you are trained to use a fire extinguisher, use a Class B (for flammable liquids) or ABC dry chemical extinguisher.[9][10] Do not use water, as it can spread the flammable liquid.[15]

  • Evacuation: If the fire is large or spreading, immediately evacuate the area, activate the fire alarm, and call emergency services.[14][15]

  • Safety Measures: If it is safe to do so, turn off any nearby gas lines and electrical equipment.

Quantitative Data: Properties of Common Flammable Alkanes

The following table summarizes key safety-related properties of several common flammable alkanes. Understanding these properties is crucial for risk assessment in your experiments.

AlkaneChemical FormulaBoiling Point (°C)Flash Point (°C)Lower Explosive Limit (LEL) (% in air)Upper Explosive Limit (UEL) (% in air)Autoignition Temperature (°C)
PentaneC₅H₁₂36.1-491.48.3260
HexaneC₆H₁₄68.7-231.17.5225
HeptaneC₇H₁₆98.4-41.056.7204
OctaneC₈H₁₈125.7130.966.5206
NonaneC₉H₂₀150.8310.92.9205
DecaneC₁₀H₂₂174.1460.82.6210

Data compiled from various sources, including PubChem and safety data sheets.[19][20]

Experimental Protocol: Grignard Reaction with Diethyl Ether (A Highly Flammable Alkane Derivative)

This protocol outlines the formation of a Grignard reagent, a common synthetic procedure that utilizes anhydrous diethyl ether, a highly flammable solvent. This procedure requires strict adherence to anhydrous conditions and safety precautions for handling flammable liquids.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Benzophenone

  • Round-bottom flask, condenser, and drying tube (all oven-dried)

  • Syringes and needles

  • Stir plate and magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the oven-dried glassware (round-bottom flask, condenser, and drying tube) in a fume hood. Ensure all glassware is completely dry to prevent quenching the Grignard reagent.[4][14]

  • Initiation of Grignard Reagent Formation: Place magnesium turnings in the round-bottom flask. Add a small amount of anhydrous diethyl ether and a few drops of bromobenzene. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gently crush the magnesium with a dry stirring rod to expose a fresh surface.[4][7]

  • Formation of Grignard Reagent: Once the reaction has started, slowly add a solution of bromobenzene in anhydrous diethyl ether dropwise from an addition funnel. The reaction is exothermic, and the diethyl ether should gently reflux. Maintain a controlled rate of addition to prevent the reaction from becoming too vigorous.[7][14]

  • Reaction with Benzophenone: After the Grignard reagent has formed, slowly add a solution of benzophenone in anhydrous diethyl ether. A color change will be observed. Allow the reaction to stir at room temperature until the reaction is complete, as indicated by the disappearance of the initial color.[4]

  • Workup: Quench the reaction by slowly adding aqueous acid. Extract the product with diethyl ether, wash the organic layer with brine, and dry it over an anhydrous salt.[4][21]

  • Solvent Removal: Remove the diethyl ether solvent using a rotary evaporator in a well-ventilated fume hood, away from any ignition sources.

Visualized Workflows

Spill_Response_Workflow start Flammable Alkane Spill Occurs assess_spill Assess the Spill Is it a major or minor spill? start->assess_spill major_spill Major Spill (>1L, highly toxic, or risk of fire) assess_spill->major_spill Major minor_spill Minor Spill (<1L, low toxicity, no immediate fire risk) assess_spill->minor_spill Minor evacuate Evacuate the Area Alert others major_spill->evacuate alert_personnel Alert Nearby Personnel Eliminate ignition sources minor_spill->alert_personnel call_emergency Call Emergency Services Report location and substance evacuate->call_emergency end Spill Response Complete call_emergency->end ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert_personnel->ppe contain_spill Contain the Spill Use absorbent from spill kit ppe->contain_spill cleanup Clean Up Spill Collect absorbent material contain_spill->cleanup dispose Dispose of Waste In a sealed, labeled container cleanup->dispose decontaminate Decontaminate the Area And affected equipment dispose->decontaminate decontaminate->end PPE_Selection_Workflow start Task: Handling Flammable Alkane base_ppe Base PPE - Safety Goggles - Flame-Resistant Lab Coat - Long Pants - Closed-Toe Shoes start->base_ppe check_sds Consult SDS for Specific Alkane base_ppe->check_sds select_gloves Select Appropriate Gloves (e.g., Nitrile, Neoprene) Check compatibility chart check_sds->select_gloves assess_splash_risk Assess Risk of Splash or Aerosol Generation select_gloves->assess_splash_risk high_risk High Risk assess_splash_risk->high_risk High low_risk Low Risk assess_splash_risk->low_risk Low additional_ppe Add Face Shield and Chemical-Resistant Apron high_risk->additional_ppe end PPE Selection Complete low_risk->end additional_ppe->end Safe_Experiment_Setup start Plan Experiment with Flammable Alkane risk_assessment Conduct Risk Assessment Identify hazards and controls start->risk_assessment fume_hood Work in a Fume Hood Ensure proper ventilation risk_assessment->fume_hood remove_ignition Remove Ignition Sources (Sparks, flames, hot plates) fume_hood->remove_ignition grounding Ground and Bond Equipment When transferring large volumes remove_ignition->grounding spill_kit Ensure Spill Kit is Accessible grounding->spill_kit fire_extinguisher Locate Nearest Class B Fire Extinguisher spill_kit->fire_extinguisher ppe Wear Appropriate PPE fire_extinguisher->ppe proceed Proceed with Experiment ppe->proceed

References

Technical Support Center: Enhancing the Efficiency of 2,2,5-Trimethylhexane as a Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and performance data to assist researchers, scientists, and drug development professionals in their work with 2,2,5-trimethylhexane as a fuel additive.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental process of evaluating and enhancing the efficiency of this compound in fuel blends.

Issue Potential Cause Recommended Solution
Inconsistent Octane Number Readings Improper calibration of the Cooperative Fuel Research (CFR) engine.Recalibrate the CFR engine using primary reference fuels (isooctane and n-heptane) according to ASTM D2699 (RON) or ASTM D2700 (MON) standards.
Contamination of the fuel sample or reference fuels.Ensure all glassware and blending equipment are scrupulously clean. Use fresh, high-purity reference fuels.
Operator variability in knock intensity determination.Standardize the knock intensity reading procedure among all operators. Utilize automated knock detection instrumentation if available.
Phase Separation or Poor Solubility in Fuel Blends High concentration of polar co-additives like ethanol, especially in the presence of water.This compound is a non-polar hydrocarbon and has very poor solubility in water.[1] When blending with ethanol, ensure the fuel system is free of water to prevent phase separation. Consider using a co-solvent to improve miscibility.
Low blending temperature.Increase the temperature of the base fuel and this compound during blending to improve miscibility. Gentle agitation is also recommended.
Unexpected Engine Performance or Emissions Antagonistic interactions with other fuel additives.Conduct a systematic study of the interaction of this compound with other additives in the fuel blend. Test individual components and their combinations to identify any negative synergies.
Incompatibility with engine components.While this compound is a hydrocarbon similar to gasoline components, high concentrations of any single additive can potentially affect elastomeric seals and gaskets.[2] Conduct compatibility tests with common fuel system elastomers.
Incomplete combustion.Analyze exhaust gases to determine the presence of unburned hydrocarbons. Optimize the air-fuel ratio and investigate the effect of this compound on combustion timing.
Difficulty in Achieving Target Efficiency Gains Non-linear blending behavior of octane number.The octane number of a blend may not be a simple volumetric average of the components' octane numbers.[3] Develop a blending model that accounts for non-linear effects to more accurately predict the octane of the final blend.
Synergistic or antagonistic effects are not being leveraged.Experiment with blending this compound with other octane boosters (e.g., ethers, aromatics) to identify potential synergistic combinations that enhance the overall anti-knock quality of the fuel.

Frequently Asked Questions (FAQs)

1. What is the primary function of this compound as a fuel additive?

This compound is primarily used as a high-octane blending component in gasoline. Its highly branched structure contributes to a high Research Octane Number (RON), which helps to prevent engine knock in spark-ignition engines.[4]

2. How does the octane number of this compound compare to other common fuel components?

This compound has a Research Octane Number (RON) of approximately 91.[5] This is higher than n-heptane (RON 0) and many straight-chain alkanes, but lower than isooctane (2,2,4-trimethylpentane), which has a RON of 100 by definition.[6]

3. What are the potential challenges when blending this compound with ethanol-containing gasoline?

Ethanol is a polar molecule, while this compound is non-polar. This difference in polarity can lead to miscibility issues, especially in the presence of water, which can cause phase separation of the fuel.[7] It is crucial to maintain a low water content in such blends.

4. Can this compound be used as a standalone fuel?

While it has a high octane rating, this compound is not typically used as a standalone fuel. It is most effective as a blending component to improve the anti-knock characteristics of a base gasoline.

5. What safety precautions should be taken when handling this compound?

This compound is a highly flammable liquid and vapor.[1][8][9] It should be handled in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry place.[9]

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C9H20[1][4][8]
Molecular Weight 128.26 g/mol [4][8]
Density 0.71 g/cm³[4]
Boiling Point 124 °C[1]
Flash Point 31 °C[1][4]
Water Solubility Very poor (0.00002 g/100ml at 25°C)[1]
Research Octane Number (RON) 91[5]

Table 2: Comparison of Octane Numbers for Select Fuel Components

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
n-Heptane00
This compound 91 -
Isooctane (2,2,4-Trimethylpentane)100100
Ethanol~108~89
MTBE (Methyl tert-butyl ether)~118~101
Toluene~120~103

Experimental Protocols

Protocol 1: Determination of Research Octane Number (RON) of a Gasoline Blend Containing this compound

Objective: To determine the RON of a gasoline blend containing a specified concentration of this compound according to the ASTM D2699 standard test method.

Apparatus:

  • Cooperative Fuel Research (CFR) engine unit for RON determination.

  • Primary Reference Fuels (PRF): Isooctane (ASTM knock test grade) and n-heptane (ASTM knock test grade).

  • Calibrated burettes or volumetric glassware for fuel blending.

  • Knock intensity measurement instrumentation.

Procedure:

  • Engine Preparation: Prepare and calibrate the CFR engine as specified in the ASTM D2699 manual.

  • Fuel Blend Preparation:

    • Prepare a base gasoline fuel of known octane number.

    • Accurately measure and blend a specific volume percentage of this compound into the base gasoline. For example, prepare a 10% v/v blend.

    • Ensure thorough mixing of the blend.

  • Engine Operation and Bracketing:

    • Operate the CFR engine on the prepared fuel blend.

    • Adjust the compression ratio to achieve a standard knock intensity as defined in the ASTM D2699 procedure.

    • "Bracket" the test fuel by running two PRF blends, one that gives a higher knock intensity and one that gives a lower knock intensity than the test fuel. The RON of these PRF blends should be within a specified range of the expected RON of the test fuel.

  • RON Calculation:

    • Record the knock intensity readings for the test fuel and the two bracketing PRF blends.

    • Calculate the RON of the test fuel by linear interpolation between the RONs of the bracketing PRF blends based on their respective knock intensity readings.

Protocol 2: Evaluation of Synergistic/Antagonistic Blending Effects

Objective: To determine if this compound exhibits synergistic or antagonistic effects on octane number when blended with another octane booster (e.g., ethanol).

Procedure:

  • Component Testing:

    • Determine the RON of the base gasoline.

    • Determine the RON of a blend of base gasoline with a known concentration of this compound (e.g., 10% v/v).

    • Determine the RON of a blend of base gasoline with a known concentration of the second octane booster (e.g., 10% v/v ethanol).

  • Mixture Testing:

    • Prepare a blend of the base gasoline with both this compound (e.g., 5% v/v) and the second octane booster (e.g., 5% v/v).

    • Determine the RON of this ternary blend.

  • Data Analysis:

    • Calculate the Linear Blending Octane Number (LBON): LBON = (Vol%_base * RON_base) + (Vol%_TMH * RON_TMH_blend) + (Vol%_additive2 * RON_additive2_blend) (Note: Use the RON of the binary blends for this calculation)

    • Compare Measured vs. Calculated RON:

      • If Measured RON > LBON, a synergistic effect is indicated.

      • If Measured RON < LBON, an antagonistic effect is indicated.

      • If Measured RON ≈ LBON, an additive effect is indicated.

Visualizations

Experimental_Workflow_for_Octane_Number_Determination cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_output Output prep_engine Prepare & Calibrate CFR Engine run_test_fuel Run Test Fuel in CFR Engine prep_engine->run_test_fuel prep_fuel Prepare Fuel Blend (Base + 2,2,5-TMH) prep_fuel->run_test_fuel set_knock Adjust Compression Ratio to Standard Knock run_test_fuel->set_knock bracket_fuels Run Bracketing Reference Fuels set_knock->bracket_fuels record_knock Record Knock Intensity Readings bracket_fuels->record_knock calculate_ron Calculate RON via Linear Interpolation record_knock->calculate_ron final_ron Final RON Value calculate_ron->final_ron

Caption: Workflow for RON determination.

Synergy_Antagonism_Logic cluster_inputs Inputs cluster_decision Decision Logic cluster_outputs Interaction Effect measured_ron Measured RON of Ternary Blend comparison Measured RON vs LBON measured_ron->comparison lbon Calculated Linear Blending Octane Number (LBON) lbon->comparison synergistic Synergistic comparison->synergistic > antagonistic Antagonistic comparison->antagonistic < additive Additive comparison->additive

Caption: Logic for identifying blend interactions.

References

Validation & Comparative

Comparing 2,2,5-Trimethylhexane to other hexane isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2,2,5-Trimethylhexane and Other Hexane Isomers for Researchers and Drug Development Professionals

This guide provides a detailed comparison of this compound and other common isomers of hexane. The information is intended for researchers, scientists, and professionals in drug development who utilize these alkanes as solvents, reactants, or reference compounds. The guide covers key physicochemical properties, performance in relevant applications, and toxicological profiles, supported by experimental data and established methodologies.

Physicochemical Properties

The structural arrangement of atoms in hexane isomers significantly influences their physical properties. Generally, increased branching in the carbon chain leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular attraction typically results in lower boiling points and viscosities compared to the straight-chain isomer, n-hexane.[1][2] Melting points, however, are also influenced by how well the molecules can pack into a crystal lattice, with more symmetrical molecules often having higher melting points.[3]

Below is a summary of key quantitative data for this compound and the five isomers of hexane.

Table 1: Comparison of Physicochemical Properties of this compound and Hexane Isomers

PropertyThis compoundn-Hexane2-Methylpentane3-Methylpentane2,2-Dimethylbutane2,3-Dimethylbutane
Molecular Formula C₉H₂₀C₆H₁₄C₆H₁₄C₆H₁₄C₆H₁₄C₆H₁₄
Molar Mass ( g/mol ) 128.26[4]86.18[5]86.1886.1886.1886.18
Boiling Point (°C) 122 - 124[6][7]68.5 - 69.1[8]60.363.349.758
Melting Point (°C) -105.76[6]-96 to -94[9]-154-118-100-129
Density (g/cm³) 0.71 (at 20°C)[6]0.6606 (at 25°C)0.6530.6640.6490.662
Viscosity (mPa·s or cP) Data not readily available0.300 (at 25°C)[10][11]~0.29~0.31~0.28~0.33
Water Solubility 1.15 mg/L (at 25°C)[6]9.5 mg/L14 mg/L12 mg/L18 mg/L11 mg/L

Note: Some values are approximate or collated from multiple sources and may vary slightly depending on experimental conditions.

Performance and Applications

Hexane and its isomers are largely unreactive, non-polar solvents, making them suitable for a variety of applications in research and industry.[8][12][13] Their primary uses include serving as solvents for reactions, chromatography, and extraction processes.[10][14]

  • Solvent Properties : As non-polar solvents, hexane isomers are effective at dissolving other non-polar substances like oils and fats.[15][16] The choice of isomer can be critical. For instance, the boiling point is a key factor in selecting a solvent, as it dictates the feasible temperature range for a reaction and the ease of removal by evaporation. With a boiling point of approximately 124°C, this compound is suitable for reactions requiring higher temperatures than n-hexane (b.p. ~69°C) allows.[7]

  • Chromatography : Hexane is a common mobile phase in normal-phase and gas chromatography (GC).[10][17] The purity and isomeric composition of the solvent are crucial, as different isomers can have varying interactions with stationary phases, potentially affecting separation efficiency and elution times.[18] For example, specialized GC columns have been developed to effectively separate dichloromethane from various hexane isomers, a necessary quality control step in the pharmaceutical and food industries.[17] Studies have also shown that strategically substituting n-hexane with cyclohexane in countercurrent chromatography systems can significantly alter the partitioning of analytes and improve the resolution of structurally similar compounds.[10]

  • Organic Synthesis : While generally unreactive, alkanes can undergo halogenation via free-radical substitution in the presence of UV light.[19] this compound is used in scientific research and can serve as a starting material for synthesizing other compounds or as an additive in motor fuels due to its high octane number.[7][20]

Toxicological Profile: A Critical Comparison

A significant differentiator among hexane isomers is their toxicity, particularly neurotoxicity. This is a critical consideration for drug development professionals and researchers regarding occupational safety.

  • n-Hexane Neurotoxicity : Chronic exposure to n-hexane is known to cause peripheral neuropathy (damage to nerves outside of the brain and spinal cord).[21][22] The toxicity is not caused by n-hexane itself, but by its metabolite, 2,5-hexanedione (2,5-HD).[1] In the liver, cytochrome P450 enzymes metabolize n-hexane into 2,5-HD, which then causes abnormal cross-linking of neurofilament proteins within axons.[1] This disrupts axonal transport and structural integrity, leading to axonal swelling and, eventually, nerve degeneration.[1][14]

  • Isomer Comparison : Branched isomers of hexane are significantly less neurotoxic than n-hexane.[21][22] Studies have shown that the neurotoxicity of isomers like 2-methylpentane and 3-methylpentane is not as severe as that of n-hexane.[21] This is because their branched structures are metabolized differently and do not readily form the toxic 2,5-hexanedione metabolite. The general order of neurotoxicity is: n-hexane > methylcyclopentane ≥ 2-methylpentane ≈ 3-methylpentane .[21]

Mandatory Visualizations

Logical Relationship: Alkane Branching vs. Boiling Point

G Logical Relationship: Impact of Branching on Boiling Point n_hexane n-Hexane (Straight Chain) surface_area Increased Surface Area n_hexane->surface_area methylpentane 2-Methylpentane (Slightly Branched) compactness Increased Compactness dimethylbutane 2,2-Dimethylbutane (Highly Branched) dimethylbutane->compactness vdw_strong Stronger van der Waals Forces surface_area->vdw_strong vdw_weak Weaker van der Waals Forces compactness->vdw_weak bp_high Higher Boiling Point (~69°C) vdw_strong->bp_high bp_low Lower Boiling Point (~50°C) vdw_weak->bp_low

Caption: Relationship between hexane isomer branching and boiling point.

Metabolic Pathway: n-Hexane Neurotoxicity

G Metabolic Pathway of n-Hexane Neurotoxicity n_hexane n-Hexane Inhalation/ Absorption liver Liver n_hexane->liver p450 Cytochrome P450 Enzymes liver->p450 Metabolism via metabolite Toxic Metabolite: 2,5-Hexanedione (2,5-HD) p450->metabolite neuron Peripheral Nerve Axon metabolite->neuron Transported to crosslinking Abnormal Protein Cross-linking metabolite->crosslinking Causes proteins Neurofilament Proteins neuron->proteins proteins->crosslinking Reacts with disruption Disruption of Axonal Transport & Structure crosslinking->disruption swelling Axonal Swelling & Degeneration disruption->swelling neuropathy Peripheral Neuropathy swelling->neuropathy

Caption: Metabolic activation of n-hexane to its neurotoxic metabolite.

Experimental Workflow: Viscosity Determination

G Experimental Workflow: Viscosity by Ostwald Viscometer start Start step1 Clean & Dry Ostwald Viscometer start->step1 step2 Equilibrate Viscometer & Sample to Constant Temperature (e.g., 25°C) step1->step2 step3 Pipette a Precise Volume of Sample into the Viscometer step2->step3 step4 Draw Liquid Above the Upper Mark Using a Pipette Bulb step3->step4 step5 Release and Start Timer as Meniscus Passes Upper Mark step4->step5 step6 Stop Timer as Meniscus Passes Lower Mark step5->step6 step7 Record Flow Time (t) step6->step7 decision Repeat for Reproducibility? step7->decision decision->step4 Yes step8 Calculate Viscosity (η) η = K * ρ * t decision->step8 No end End step8->end

Caption: General workflow for measuring liquid viscosity.

Experimental Protocols

A. Determination of Boiling Point (Distillation Method)

This protocol outlines the general procedure for determining the boiling point of a liquid organic compound such as a hexane isomer using simple distillation.

Materials:

  • Round-bottom flask (distilling flask)

  • Heating mantle or water bath

  • Condenser

  • Thermometer and adapter

  • Receiving flask

  • Boiling chips

  • Clamps and stand

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Place 15-20 mL of the hexane isomer and a few boiling chips into the round-bottom flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

  • Heating: Gently heat the flask. The liquid will begin to boil and its vapor will travel up into the condenser.

  • Data Recording: When the vapor condenses on the thermometer bulb, the temperature reading will rise and then stabilize. Record the temperature at which a steady distillation rate is achieved (i.e., when liquid is consistently condensing and collecting in the receiving flask at a stable temperature). This stable temperature is the boiling point.

  • Barometric Pressure: Record the atmospheric pressure, as boiling point is dependent on pressure.

B. Determination of Viscosity (Ostwald Viscometer Method)

This protocol describes the determination of the kinematic viscosity of a liquid relative to a reference standard (e.g., water) using an Ostwald viscometer.

Materials:

  • Ostwald viscometer

  • Constant temperature water bath

  • Pipettes and pipette bulb

  • Stopwatch

  • Reference liquid with known viscosity and density (e.g., pure water)

  • Sample liquid (hexane isomer)

Procedure:

  • Preparation: Clean the viscometer thoroughly and rinse with the sample liquid.

  • Temperature Control: Place the viscometer in a constant temperature bath (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate for at least 15 minutes.

  • Loading: Introduce a precise volume of the sample liquid into the larger bulb of the viscometer.

  • Measurement: Using a pipette bulb, draw the liquid up into the other arm until it is above the upper calibration mark.

  • Flow Time: Release the suction and accurately measure the time it takes for the liquid meniscus to fall from the upper calibration mark to the lower calibration mark.

  • Replicates: Repeat the measurement at least three times to ensure the flow times are consistent (within ±0.2 seconds).

  • Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 't' is the average flow time and 'C' is the calibration constant of the viscometer. The dynamic viscosity (η) can then be found by multiplying the kinematic viscosity by the density (ρ) of the liquid at that temperature (η = ν * ρ). Alternatively, relative viscosity can be calculated using the formula: (η₁/η₂) = (ρ₁t₁)/(ρ₂t₂), where subscripts 1 and 2 refer to the sample and reference liquid, respectively.

References

A Comparative Guide to the Purity Validation of 2,2,5-Trimethylhexane by GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and pharmaceutical development, the purity of starting materials and reference standards is paramount. 2,2,5-Trimethylhexane, a branched-chain alkane, finds application in various scientific domains. Ensuring its purity is a critical step for the reliability and reproducibility of experimental results. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely adopted technique for assessing the purity of volatile compounds like this compound. This guide provides an objective comparison of GC-FID with an alternative method, Quantitative Nuclear Magnetic Resonance (qNMR), and presents supporting experimental data and protocols.

Quantitative Data Summary

The purity of commercially available this compound is typically high, with most suppliers specifying a minimum purity of 99.0% as determined by Gas Chromatography. The primary impurities are often other C9 isomers, which can be challenging to separate due to their similar boiling points and chemical properties.

Below is a summary of typical purity specifications from various suppliers and an example of a batch-specific analysis for a related isomer, 2,2,4-trimethylhexane, which illustrates the level of detail a Certificate of Analysis can provide.

Supplier Product Name Stated Purity (by GC) Typical Impurities
TCI AmericaThis compound>99.0%[1][2][3]Not specified, likely isomeric alkanes
Sigma-AldrichThis compound≥98.0% (for 2,2,4-isomer)Not specified, likely isomeric alkanes
Lab Pro Inc.This compoundMin. 99.0%[4]Not specified, likely isomeric alkanes
CymitQuimicaThis compound>99.0%[5]Not specified, likely isomeric alkanes

Example Certificate of Analysis Data (for 2,2,4-Trimethylhexane)

Parameter Specification Result
Purity (GC)≥98.0%99.5%
Impurity 1Not specified0.3% (unidentified)
Impurity 2Not specified0.2% (unidentified)

Note: This is an illustrative example based on a CoA for a closely related isomer.

Comparison of Analytical Methods: GC-FID vs. qNMR

Both GC-FID and qNMR are powerful techniques for purity determination, each with its own set of advantages and limitations.

Feature Gas Chromatography-Flame Ionization Detection (GC-FID) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of compounds based on their volatility and interaction with a stationary phase, followed by detection of ions formed during combustion in a hydrogen flame.The signal intensity is directly proportional to the number of atomic nuclei, allowing for a direct comparison of the analyte to a certified internal standard[6][7][8][9].
Quantification Typically provides relative purity based on peak area percentage. Absolute quantification requires a certified reference standard of the analyte.Provides absolute purity without the need for a specific reference standard of the analyte itself. It is considered a primary ratio method of measurement[7][9].
Traceability Traceability to SI units is dependent on the availability and purity of a certified reference standard.Can be directly traceable to the International System of Units (SI) through the use of a certified internal standard[9].
Strengths High sensitivity for volatile organic compounds, cost-effective, and widely available. Excellent for separating isomeric impurities.High precision and accuracy, provides structural information confirming the identity of the analyte, and is non-destructive[6][7].
Limitations Destructive method, and the response factor can vary between different compounds, potentially affecting the accuracy of relative purity determination without proper calibration.Lower sensitivity compared to GC-FID, higher instrument cost, and may not be suitable for detecting non-protonated impurities.

Experimental Protocols

Purity Validation by GC-FID

This protocol is adapted from established methods for detailed hydrocarbon analysis, such as ASTM D6730, and is tailored for the purity assessment of this compound.

a. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 GC (or equivalent) equipped with a Flame Ionization Detector (FID)[10].

  • Column: 100% Dimethylpolysiloxane (e.g., DB-1, 60 m x 0.32 mm ID, 0.25 µm film thickness)[10]. A long, non-polar capillary column is crucial for separating C9 isomers.

  • Carrier Gas: Helium at a constant flow of 2.5 mL/min[10].

  • Injector: Split/splitless inlet in split mode (e.g., 100:1 split ratio) at 325 °C[10].

  • Detector: FID at 325 °C with hydrogen and air flows optimized for the instrument[10].

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 10 minutes.

    • Ramp: 4.5 °C/min to 325 °C.

    • Final hold: 20 minutes[10].

b. Sample Preparation:

  • Dilute the this compound sample in a high-purity solvent (e.g., hexane or pentane) to a concentration of approximately 1000 ppm.

  • Vortex the sample to ensure homogeneity.

c. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the chromatogram.

  • Identify the main peak corresponding to this compound based on its retention time.

  • Calculate the purity by the area percent method:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Purity Validation by Quantitative ¹H NMR (qNMR)

This protocol provides a general framework for the purity determination of this compound using qNMR with an internal standard.

a. Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that does not have signals overlapping with the analyte or internal standard.

  • Internal Standard: A certified reference material with known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

b. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.

  • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

  • Add approximately 0.6 mL of the deuterated solvent to the NMR tube and gently swirl to dissolve the contents completely.

c. Data Acquisition and Analysis:

  • Acquire the ¹H NMR spectrum using quantitative parameters (e.g., sufficient relaxation delay, appropriate pulse angle).

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Visualizing the Workflow and Logic

To further elucidate the processes, the following diagrams illustrate the experimental workflow for GC-FID analysis and a logical comparison between the two analytical techniques.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Start prep_sample Dilute this compound in Hexane start->prep_sample inject Inject Sample into GC prep_sample->inject separate Separation on Capillary Column inject->separate detect Detection by FID separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (Area % Method) integrate->calculate end End calculate->end

Caption: Experimental workflow for this compound purity validation by GC-FID.

Method_Comparison cluster_gcfid GC-FID cluster_qnmr qNMR gc_principle Separation by Volatility gc_quant Relative Quantification (Area %) gc_principle->gc_quant gc_strength High Sensitivity gc_quant->gc_strength gc_limitation Destructive gc_strength->gc_limitation qnmr_principle Signal Proportional to Nuclei qnmr_quant Absolute Quantification qnmr_principle->qnmr_quant qnmr_strength High Precision & Structural Info qnmr_quant->qnmr_strength qnmr_limitation Lower Sensitivity qnmr_strength->qnmr_limitation PurityValidation Purity Validation of This compound PurityValidation->gc_principle Method 1 PurityValidation->qnmr_principle Method 2

References

A Comparative Guide to 2,2,5-Trimethylhexane and n-Nonane as Solvents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to product purity. This guide provides an objective comparison of two C9 alkanes, the branched 2,2,5-trimethylhexane and the linear n-nonane, as solvents. While direct comparative experimental data in many specific applications are limited, this guide leverages their distinct physicochemical properties and established principles of solvent science to inform selection.

This document summarizes key physical and chemical data, outlines experimental protocols for their evaluation, and provides a framework for choosing the optimal solvent for specific research and development needs.

Physicochemical Properties: A Head-to-Head Comparison

The structural difference between this compound (a branched alkane) and n-nonane (a linear alkane) gives rise to notable variations in their physical properties. These differences can influence their behavior as solvents in various applications.

PropertyThis compoundn-NonaneSignificance in Solvent Applications
Molecular Formula C9H20C9H20Identical molecular weight but different structural arrangement.
Molecular Weight ( g/mol ) 128.26128.26Identical molecular weight ensures a fair comparison of physical properties.
Boiling Point (°C) 122 - 124[1][2][3]150.4 - 151[4][5][6][7][8]The lower boiling point of this compound facilitates easier removal post-reaction or extraction. The higher boiling point of n-nonane is advantageous for reactions requiring higher temperatures.
Melting Point (°C) -106 to -105.7[1][9]-54 to -51[4][6][10]Both remain liquid over a wide range of typical laboratory conditions.
Density (g/mL at 20°C) ~0.708 - 0.71[1][9]~0.718[4][6][10]The slight difference in density is generally not significant for most applications but can be a factor in solvent layering and extraction.
Viscosity (cP at 25°C) Not readily available0.6696[11]Lower viscosity, generally expected for branched alkanes, can improve mass transfer and mixing.
Flash Point (°C) 13[1]31[4][5][7]This compound is more flammable than n-nonane, requiring more stringent safety precautions.
Dielectric Constant (at 20°C) Not readily available1.972[5][6][11]Both are nonpolar solvents. The dielectric constant of this compound is expected to be similar to n-nonane. This makes them suitable for dissolving nonpolar solutes.
Solubility in Water InsolubleInsolubleBoth are immiscible with water, making them suitable for extractions from aqueous solutions.

Performance as a Solvent: Theoretical and Practical Considerations

The choice between a branched and a linear alkane solvent is dictated by the specific requirements of the application.

Key Differences Arising from Molecular Structure:

  • Boiling Point and Volatility: As illustrated in the table, n-nonane has a significantly higher boiling point than this compound. This is a direct consequence of the larger surface area of the linear n-nonane molecule, which leads to stronger van der Waals forces between molecules. For reactions requiring elevated and stable temperatures, n-nonane is the superior choice. Conversely, the lower boiling point of this compound makes it easier to remove from a reaction mixture or extract, which can be advantageous for isolating thermally sensitive products.

  • Freezing Point: The highly branched and less symmetrical structure of this compound results in a much lower freezing point compared to the more ordered, linear structure of n-nonane. This makes this compound a better choice for applications requiring a solvent that remains liquid at very low temperatures.

  • Viscosity and Fluidity: While specific data for this compound is scarce, branched alkanes generally exhibit lower viscosities than their linear counterparts. This is due to their more compact, spherical shape, which reduces intermolecular friction. Lower viscosity can lead to improved rates of mass transfer and more efficient mixing, which can be beneficial for reaction kinetics and extraction efficiency.

  • Solvating Power: Both this compound and n-nonane are nonpolar solvents and are therefore effective at dissolving other nonpolar molecules, such as oils, fats, and other hydrocarbons. Their low dielectric constants indicate their inability to dissolve polar or ionic compounds. The subtle differences in their molecular shape might lead to minor variations in their ability to solvate specific molecules, particularly those with complex geometries. However, without direct experimental data, it is difficult to predict which would be a better solvent for a particular nonpolar solute.

Experimental Protocols

To provide a definitive comparison for a specific application, direct experimental evaluation is necessary. The following are detailed methodologies for key experiments.

Determination of Drug Solubility

Objective: To quantitatively determine and compare the solubility of a specific active pharmaceutical ingredient (API) in this compound and n-nonane.

Methodology (Shake-Flask Method):

  • Preparation of Saturated Solutions:

    • Add an excess amount of the powdered API to separate sealed vials containing a known volume (e.g., 5 mL) of either this compound or n-nonane.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC), to determine the concentration of the dissolved API.

    • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Comparison of Reaction Kinetics

Objective: To compare the rate of a specific organic reaction in this compound and n-nonane.

Methodology (Reaction Monitoring):

  • Reaction Setup:

    • Set up two identical reaction vessels, each containing the same initial concentrations of reactants and any necessary catalysts.

    • Add a known volume of either this compound or n-nonane to each respective vessel as the solvent.

    • Maintain both reactions at the same constant temperature using a temperature-controlled bath or heating mantle.

  • Reaction Monitoring:

    • At regular time intervals, withdraw small aliquots from each reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the quenched aliquots using an appropriate analytical method (e.g., GC, HPLC, or NMR spectroscopy) to determine the concentration of a key reactant or product.

  • Data Analysis:

    • Plot the concentration of the monitored species versus time for each solvent.

    • Determine the initial reaction rate and the rate constant (k) for the reaction in each solvent by applying the appropriate integrated rate law or by analyzing the initial slope of the concentration-time curve.

    • A comparison of the rate constants will reveal the effect of the solvent on the reaction kinetics.[12]

Evaluation of Extraction Efficiency

Objective: To compare the efficiency of this compound and n-nonane for the extraction of a target compound from a solid or liquid matrix.

Methodology (Liquid-Liquid or Solid-Liquid Extraction):

  • Sample Preparation:

    • Prepare a standardized sample containing a known amount of the target analyte. This could be a solid matrix (e.g., plant material) or an aqueous solution.

  • Extraction Procedure:

    • For solid-liquid extraction, place a known mass of the solid sample in separate extraction thimbles and perform a Soxhlet extraction with this compound and n-nonane for a fixed duration.[13]

    • For liquid-liquid extraction, place a known volume of the aqueous sample in separate separatory funnels and perform the extraction with a fixed volume of each solvent, repeating the extraction a set number of times.[14]

  • Analysis and Calculation:

    • After extraction, collect the solvent extracts and remove the solvent under reduced pressure.

    • Dissolve the resulting residue in a known volume of a suitable solvent for analysis.

    • Quantify the amount of the extracted target compound using an appropriate analytical technique (e.g., GC-MS, LC-MS).

    • Calculate the extraction efficiency for each solvent as the percentage of the amount of extracted analyte relative to the initial amount in the sample.[15][16]

Visualization of Concepts

SolventSelectionWorkflow Start Define Application Requirements BoilingPoint Required Temperature Range? Start->BoilingPoint HighTemp High Temperature (>120°C) BoilingPoint->HighTemp High LowTemp Low/Moderate Temperature (<120°C) BoilingPoint->LowTemp Low/Moderate SolventChoice1 Consider n-Nonane HighTemp->SolventChoice1 Volatility Ease of Removal Important? LowTemp->Volatility EasyRemoval Yes Volatility->EasyRemoval Yes NotImportant No Volatility->NotImportant No SolventChoice2 Consider this compound EasyRemoval->SolventChoice2 NotImportant->SolventChoice1 FinalDecision Select Optimal Solvent SolventChoice1->FinalDecision SolventChoice2->FinalDecision

Caption: Decision workflow for selecting between n-nonane and this compound based on temperature and volatility requirements.

ExperimentalComparison Goal Objective: Compare Solvent Performance Solubility Solubility of API Goal->Solubility Kinetics Reaction Kinetics Goal->Kinetics Extraction Extraction Efficiency Goal->Extraction Protocol1 Shake-Flask Method Solubility->Protocol1 Protocol2 Reaction Monitoring Kinetics->Protocol2 Protocol3 Soxhlet/LLE Extraction->Protocol3 DataAnalysis Quantitative Comparison of Results Protocol1->DataAnalysis Protocol2->DataAnalysis Protocol3->DataAnalysis

Caption: Experimental workflow for the comparative evaluation of this compound and n-nonane as solvents.

Conclusion and Recommendations

The choice between this compound and n-nonane as a solvent is a nuanced one that depends on the specific demands of the chemical process.

  • n-Nonane is the preferred solvent for applications requiring higher reaction temperatures due to its higher boiling point and for processes where solvent volatility is not a primary concern.

  • This compound is a more suitable option for reactions conducted at moderate to low temperatures and where the ease of solvent removal is a critical factor for product isolation and purity. Its lower viscosity may also offer advantages in terms of mixing and mass transfer.

Given the lack of direct comparative studies for many applications, it is strongly recommended that researchers and drug development professionals conduct preliminary experiments, as outlined in the "Experimental Protocols" section, to determine the optimal solvent for their specific needs. This empirical approach will provide the most reliable data for making an informed decision that can enhance the efficiency, yield, and purity of the final product.

References

A Comparative Analysis of the Octane Ratings of Trimethylhexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antiknock properties of trimethylhexane isomers reveals significant variations in their Research Octane Number (RON) and Motor Octane Number (MON), underscoring the profound influence of molecular structure on fuel performance. Highly branched isomers, particularly those with centrally located and quaternary carbon atoms, exhibit superior resistance to knocking, making them valuable components in high-performance fuels.

The octane rating of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in an internal combustion engine. Higher octane ratings allow for higher compression ratios, leading to greater engine efficiency and power output. This comparative guide delves into the octane characteristics of various trimethylhexane isomers, providing researchers, scientists, and drug development professionals with a detailed analysis supported by experimental data.

Influence of Molecular Structure on Octane Rating

The arrangement of atoms within a molecule, its structure, plays a pivotal role in determining its octane number. For alkanes, the degree of branching is a key determinant of antiknock properties. As a general rule, increased branching leads to a higher octane rating. This is because branched alkanes are more stable and less prone to the pre-ignition reactions that cause knocking.

Specifically, the following structural features tend to increase the octane number of an alkane:

  • Increased number of methyl groups: More branches on the carbon chain generally enhance the octane rating.[1]

  • Central positioning of branches: Moving the branches towards the center of the molecule can increase the octane number.[1]

  • Presence of quaternary carbon atoms: A carbon atom bonded to four other carbon atoms significantly boosts the octane rating.

Quantitative Comparison of Trimethylhexane Isomers

IsomerResearch Octane Number (RON)Motor Octane Number (MON)
2,2,5-TrimethylhexaneHigh Octane Component[2]-
2,3,3-TrimethylhexaneHigh Octane Component[1]-
2,3,4-Trimethylhexane--
2,2,4,4-Tetramethylpentane--
n-Nonane-20-

Note: Specific numerical values for all trimethylhexane isomers are not consistently reported in publicly available literature. The table reflects available data and qualitative descriptions.

Experimental Determination of Octane Ratings

The octane ratings of fuels are determined experimentally using standardized test engines. The two primary methods are:

  • Research Octane Number (RON) - ASTM D2699: This method simulates low-speed, mild driving conditions.[3] The test is conducted in a single-cylinder Cooperative Fuel Research (CFR) engine operating at 600 rpm.[3]

  • Motor Octane Number (MON) - ASTM D2700: This method represents more severe, high-speed driving conditions.[4] The MON test uses a similar CFR engine but operates at a higher speed of 900 rpm and features a preheated fuel-air mixture.[4]

The experimental protocol for both methods involves comparing the knocking characteristics of the test fuel to that of primary reference fuels (PRFs), which are blends of iso-octane (2,2,4-trimethylpentane, with an assigned octane rating of 100) and n-heptane (with an assigned octane rating of 0). The octane number of the test fuel is the percentage by volume of iso-octane in a PRF blend that matches its knocking behavior under the specified test conditions.[5]

Logical Relationship between Branching and Octane Rating

The following diagram illustrates the general relationship between the degree of branching in an alkane and its corresponding octane rating.

G cluster_structure Molecular Structure cluster_octane Octane Rating Linear Alkane Linear Alkane Low Low Linear Alkane->Low Leads to Slightly Branched Alkane Slightly Branched Alkane Medium Medium Slightly Branched Alkane->Medium Leads to Highly Branched Alkane Highly Branched Alkane High High Highly Branched Alkane->High Leads to

Caption: Increasing molecular branching in alkanes generally leads to higher octane ratings.

Experimental Workflow for Octane Rating Determination

The standardized workflow for determining the RON and MON of a fuel sample is depicted below.

G Fuel Sample Fuel Sample CFR Engine CFR Engine Fuel Sample->CFR Engine ASTM D2699 (RON) ASTM D2699 (RON) CFR Engine->ASTM D2699 (RON) ASTM D2700 (MON) ASTM D2700 (MON) CFR Engine->ASTM D2700 (MON) Knock Intensity Measurement Knock Intensity Measurement ASTM D2699 (RON)->Knock Intensity Measurement ASTM D2700 (MON)->Knock Intensity Measurement Comparison with PRFs Comparison with PRFs Knock Intensity Measurement->Comparison with PRFs Octane Rating (RON or MON) Octane Rating (RON or MON) Comparison with PRFs->Octane Rating (RON or MON)

Caption: Standardized workflow for determining Research and Motor Octane Numbers using a CFR engine.

References

Cross-Validation of Analytical Methods for 2,2,5-Trimethylhexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two primary analytical methods for the quantitative determination of 2,2,5-trimethylhexane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The objective is to offer a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific analytical needs.

Introduction to Analytical Techniques

The analysis of volatile organic compounds (VOCs) such as this compound is crucial in various fields, including environmental monitoring, petroleum analysis, and chemical manufacturing. Gas chromatography is the premier technique for separating volatile compounds. The choice of detector, however, significantly impacts the method's sensitivity, selectivity, and cost.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is widely used for the quantitative analysis of organic compounds.[1][2][3] After separation in the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms in the analyte. GC-FID is known for its robustness, wide linear range, and cost-effectiveness, making it a workhorse in many analytical laboratories for hydrocarbon analysis.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the identification capabilities of mass spectrometry.[1][2] As the analyte elutes from the GC column, it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum. This spectrum acts as a chemical fingerprint, allowing for confident identification of the compound. GC-MS is highly sensitive and specific, making it an invaluable tool for both qualitative and quantitative analysis.[1][2]

Comparative Performance Data

The following tables summarize the key performance parameters for the analysis of this compound using GC-FID and GC-MS. This data is compiled from various studies on hydrocarbon analysis and represents typical performance characteristics.

Table 1: Method Validation Parameters for this compound Analysis

ParameterGC-FIDGC-MS (SIM Mode)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~ 1 ng/mL~ 0.1 ng/mL
Limit of Quantitation (LOQ) ~ 3 ng/mL~ 0.3 ng/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 3%
Robustness HighModerate

Table 2: Operational Comparison of GC-FID and GC-MS

FeatureGC-FIDGC-MS
Selectivity Good for hydrocarbonsExcellent
Identification Capability Based on retention time onlyConfirmatory via mass spectrum
Cost of Instrumentation LowerHigher[1]
Cost of Operation LowerHigher
Ease of Use SimplerMore complex
Common Applications Routine QC, high concentration samplesTrace analysis, unknown identification

Experimental Protocols

Detailed methodologies for the analysis of this compound by GC-FID and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.

Sample Preparation

A stock solution of this compound (1000 µg/mL) is prepared in methanol. Working standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL). An internal standard (e.g., Toluene-d8) is added to all standards and samples to improve precision.

GC-FID Method
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, and hold for 2 minutes.

  • Detector: FID at 280°C.

  • Data Acquisition: Peak areas are integrated and quantified using a calibration curve.

GC-MS Method
  • Gas Chromatograph: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, and hold for 2 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions for this compound: m/z 57, 71, 113.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Data Acquisition: Peak areas of the selected ions are integrated and quantified using a calibration curve.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the cross-validation of analytical methods and the general analytical procedure for this compound.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objective Define Objective: Compare GC-FID and GC-MS Select_Parameters Select Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Define_Objective->Select_Parameters Prepare_Protocols Prepare Detailed Experimental Protocols Select_Parameters->Prepare_Protocols Prepare_Samples Prepare Standards and Samples Prepare_Protocols->Prepare_Samples Analyze_GCFID Analyze by GC-FID Prepare_Samples->Analyze_GCFID Analyze_GCMS Analyze by GC-MS Prepare_Samples->Analyze_GCMS Collect_Data Collect and Process Data Analyze_GCFID->Collect_Data Analyze_GCMS->Collect_Data Compare_Results Compare Performance Data Collect_Data->Compare_Results Draw_Conclusions Draw Conclusions and Recommendations Compare_Results->Draw_Conclusions

Cross-validation workflow for analytical methods.

AnalyticalWorkflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample_Collection Sample Collection/Receipt Sample_Dilution Sample Dilution & Internal Standard Addition Sample_Collection->Sample_Dilution Standard_Preparation Preparation of Standards Standard_Preparation->Sample_Dilution GC_Injection GC Injection Sample_Dilution->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation Detector_FID FID Detection Chromatographic_Separation->Detector_FID Detector_MS MS Detection Chromatographic_Separation->Detector_MS Data_Acquisition Data Acquisition Detector_FID->Data_Acquisition Detector_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

General analytical workflow for this compound.

Conclusion and Recommendations

The cross-validation of analytical methods for this compound demonstrates that both GC-FID and GC-MS are suitable for its quantification, with distinct advantages for each technique.

  • GC-FID is a reliable and cost-effective method for routine quantitative analysis where the identity of the analyte is known and high sample throughput is required. Its robustness makes it ideal for quality control applications in less complex matrices.

  • GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for analyses requiring unambiguous identification. The ability to confirm the analyte's identity through its mass spectrum is a significant advantage, particularly in complex matrices or when dealing with unknown samples.

The choice between GC-FID and GC-MS will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the need for confirmatory identification, sample complexity, and budgetary considerations. For regulated environments or research applications where unequivocal identification is critical, GC-MS is the recommended technique. For routine process monitoring or quality control where cost and speed are major factors, GC-FID provides a robust and economical solution.

References

Unambiguous Structure Verification: A 2D NMR Comparison of 2,2,5-Trimethylhexane and its Isomer, Nonane

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, scientists, and drug development professionals.

In the realm of chemical analysis and drug development, precise structural confirmation of organic molecules is paramount. This guide provides a comparative analysis utilizing two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to unequivocally distinguish 2,2,5-trimethylhexane from its straight-chain isomer, nonane. Through the use of Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments, we demonstrate how the unique bonding network within each molecule generates a distinct spectral fingerprint, allowing for confident structural assignment.

Predicted NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, as well as the expected 2D NMR correlations for both this compound and n-nonane. These predictions are based on computational algorithms that provide a reliable estimation of the spectral data.

This compound: Predicted Data

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

AtomMultiplicityPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1CH₃0.8622.5
C2C-30.5
C3CH₂1.1540.0
C4CH₂1.2525.0
C5CH1.5531.0
C6CH₃0.8429.0
C1' (on C2)CH₃0.8629.0
C1'' (on C2)CH₃0.8629.0
C6' (on C5)CH₃0.8422.5

Table 2: Predicted COSY (¹H-¹H) Correlations for this compound

Correlating ProtonsExpected Cross-Peak
H3 ↔ H4Yes
H4 ↔ H5Yes
H5 ↔ H6Yes
H5 ↔ H6'Yes

Table 3: Predicted HSQC (¹³C-¹H) Correlations for this compound

CarbonCorrelating Proton(s)Expected Cross-Peak
C1H1Yes
C3H3Yes
C4H4Yes
C5H5Yes
C6H6Yes
C1'H1'Yes
C1''H1''Yes
C6'H6'Yes
Nonane: Predicted Data for Comparison

Table 4: Predicted ¹H and ¹³C Chemical Shifts for Nonane

AtomMultiplicityPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1/C9CH₃0.8814.1
C2/C8CH₂1.2622.7
C3/C7CH₂1.3031.9
C4/C6CH₂1.2829.3
C5CH₂1.2729.6

Table 5: Predicted COSY (¹H-¹H) Correlations for Nonane

Correlating ProtonsExpected Cross-Peak
H1 ↔ H2Yes
H2 ↔ H3Yes
H3 ↔ H4Yes
H4 ↔ H5Yes

Table 6: Predicted HSQC (¹³C-¹H) Correlations for Nonane

CarbonCorrelating Proton(s)Expected Cross-Peak
C1/C9H1/H9Yes
C2/C8H2/H8Yes
C3/C7H3/H7Yes
C4/C6H4/H6Yes
C5H5Yes

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of an unknown sample suspected to be this compound using 2D NMR spectroscopy.

Structure_Confirmation_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Dissolve Sample in Deuterated Solvent (e.g., CDCl3) Acquire_1H 1D ¹H NMR Sample->Acquire_1H Acquire_COSY COSY Acquire_1H->Acquire_COSY Acquire_HSQC HSQC Acquire_1H->Acquire_HSQC Analyze_COSY Identify ¹H-¹H Spin Systems Acquire_COSY->Analyze_COSY Analyze_HSQC Correlate ¹H and ¹³C Chemical Shifts Acquire_HSQC->Analyze_HSQC Propose_Structure Propose Structure Based on 2D Correlations Analyze_COSY->Propose_Structure Analyze_HSQC->Propose_Structure Compare_Data Compare Experimental Data with Predicted Data for this compound and Nonane Propose_Structure->Compare_Data Confirm_Structure Confirm Structure of This compound Compare_Data->Confirm_Structure

Caption: Workflow for 2D NMR-based structural confirmation.

Detailed Experimental Protocols

A standard protocol for acquiring high-quality 2D NMR spectra for small organic molecules like this compound is provided below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the solution is homogeneous and free of any particulate matter.

2. ¹H NMR Spectrum Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum to determine the proton chemical shift range and to optimize acquisition parameters.

  • Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

3. COSY (Correlation Spectroscopy) Acquisition:

  • Use a standard gradient-selected COSY pulse sequence (e.g., cosygp).

  • Set the spectral width in both dimensions (F1 and F2) to be the same as that determined from the ¹H spectrum.

  • Typically, 256-512 increments in the F1 dimension and 1024-2048 data points in the F2 dimension are collected.

  • The number of scans per increment is typically 2-8, depending on the sample concentration.

4. HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

  • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • The spectral width in the F2 dimension (¹H) is set as determined from the ¹H spectrum.

  • The spectral width in the F1 dimension (¹³C) should encompass the expected range for aliphatic carbons (e.g., 0-60 ppm).

  • Typically, 128-256 increments in the F1 dimension and 1024-2048 data points in the F2 dimension are collected.

  • The number of scans per increment will be higher than for COSY (e.g., 4-16) due to the lower natural abundance of ¹³C.

5. Data Processing:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a Fourier transform in both dimensions.

  • Phase correct the spectra, particularly for the HSQC which is phase-sensitive.

  • Calibrate the chemical shift axes using the residual solvent peak as a reference.

Conclusion

The predicted 2D NMR data clearly illustrates the power of these techniques in distinguishing between structural isomers. For this compound, the COSY spectrum is expected to show distinct correlations between the methylene protons at C3 and C4, and between the methine proton at C5 and the adjacent methylene (C4) and methyl (C6, C6') protons. The HSQC spectrum will directly link each proton to its attached carbon, confirming the specific CH, CH₂, and CH₃ groups.

In contrast, the COSY spectrum of n-nonane will exhibit a continuous chain of correlations from one end of the molecule to the other (H1 to H2 to H3 to H4 to H5). The HSQC will show a simpler pattern of correlations corresponding to the repeating methylene units and the terminal methyl groups. The stark differences in the correlation patterns, particularly the isolated spin systems in this compound versus the single continuous spin system in nonane, provide an unambiguous basis for structural confirmation. This approach, combining predictive data with detailed experimental protocols, offers a robust framework for the structural elucidation of organic molecules in research and development settings.

A Comparative Analysis of 2,2,5-Trimethylhexane Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methodologies for 2,2,5-Trimethylhexane, with Supporting Experimental Data.

This compound is a highly branched alkane of interest in various fields, including as a component in high-octane fuels and as a reference compound in analytical chemistry. Its synthesis can be approached through several routes, each with distinct advantages and disadvantages in terms of yield, purity, scalability, and experimental complexity. This guide provides a comparative analysis of four primary methods for the synthesis of this compound: Catalytic Alkylation of Isoparaffins, the Grignard Reaction, Wurtz Coupling, and Catalytic Isomerization of n-Nonane.

Data Summary: A Comparative Overview

The following table summarizes the key performance indicators for each synthesis method, providing a quick reference for researchers to evaluate the most suitable approach for their specific needs.

Synthesis MethodReactantsCatalyst/ReagentTypical YieldPurityKey AdvantagesKey Disadvantages
Catalytic Alkylation Isopentane, IsobutyleneSolid Acid (e.g., Zeolite) or Liquid Acid (e.g., H₂SO₄, HF)Moderate to HighModerate to HighIndustrially scalable, potential for continuous process.Requires specialized equipment, catalyst handling can be hazardous.
Grignard Reaction 1. Isoamyl aldehyde, tert-butylmagnesium chloride 2. 2,2,5-trimethyl-3-hexanol, HI/P (reduction)1. Diethyl ether (solvent) 2. Red phosphorus, hydriodic acidLow to ModerateHighVersatile laboratory-scale synthesis, high purity of final product.Multi-step process, Grignard reagents are moisture-sensitive.
Wurtz Coupling 1-chloro-2,2-dimethylpropane, 1-chloro-3-methylbutaneSodium metalLowLowDirect C-C bond formation.Forms a mixture of products (symmetric and asymmetric coupling), difficult separation.
Catalytic Isomerization n-NonaneBifunctional catalyst (e.g., Pt on an acidic support like a zeolite)VariableLow to ModerateUtilizes a readily available starting material.Produces a complex mixture of isomers, requires efficient separation.

In-Depth Analysis of Synthesis Methodologies

Catalytic Alkylation of Isoparaffins

Catalytic alkylation is a cornerstone of the petrochemical industry for the production of high-octane gasoline components, known as alkylate. The synthesis of trimethylhexanes is a key part of this process. The reaction involves the addition of an isoparaffin (like isopentane) to an olefin (like isobutylene) in the presence of a strong acid catalyst.

Reaction Scheme:

(CH₃)₂CHCH₂CH₃ + (CH₃)₂C=CH₂ → (CH₃)₃CCH₂CH(CH₃)₂

Advantages: This method is well-established on an industrial scale and can be adapted for continuous flow processes, making it suitable for large-scale production. The use of solid acid catalysts can mitigate some of the hazards associated with liquid acids.

Disadvantages: The reaction requires careful control of temperature and pressure. Liquid acid catalysts like sulfuric acid and hydrofluoric acid are highly corrosive and hazardous, necessitating specialized handling and equipment. The product is often a mixture of various branched alkanes, requiring further purification.

Grignard Reaction

The Grignard reaction offers a versatile laboratory-scale approach to constructing the carbon skeleton of this compound. This multi-step synthesis involves the initial formation of a tertiary alcohol, which is subsequently reduced to the desired alkane.

Reaction Scheme:

Step 1: Grignard Addition (CH₃)₂CHCH₂CHO + (CH₃)₃CMgCl → (CH₃)₃CCH(OH)CH₂CH(CH₃)₂

Step 2: Reduction of the Tertiary Alcohol (CH₃)₃CCH(OH)CH₂CH(CH₃)₂ + 2HI (in presence of red P) → (CH₃)₃CCH₂CH(CH₃)₂ + I₂ + H₂O

Advantages: This method provides a high degree of control over the molecular structure, leading to a product of high purity. It is a well-understood and widely used reaction in organic synthesis laboratories.

Disadvantages: The multi-step nature of the synthesis can result in lower overall yields. Grignard reagents are highly sensitive to moisture, requiring anhydrous reaction conditions. The reduction step involves hazardous reagents like hydriodic acid and phosphorus.

Wurtz Coupling

The Wurtz reaction is a classic method for the formation of carbon-carbon bonds by coupling two alkyl halides in the presence of sodium metal. To synthesize the unsymmetrical this compound, a cross-coupling between two different alkyl halides is required.

Reaction Scheme:

(CH₃)₃CCH₂Cl + (CH₃)₂CHCH₂Cl + 2Na → (CH₃)₃CCH₂CH₂CH(CH₃)₂ + 2NaCl

Advantages: This method offers a direct route to forming the alkane backbone.

Disadvantages: The primary drawback of using the Wurtz reaction for unsymmetrical alkanes is the formation of a mixture of products.[1][2] In this case, in addition to the desired this compound, symmetrical coupling of each alkyl halide will produce 2,2,5,5-tetramethylhexane and 2,7-dimethyloctane, respectively. The similar boiling points of these alkanes make their separation by distillation challenging, resulting in a low yield of the pure desired product.

Catalytic Isomerization of n-Nonane

Catalytic isomerization is an industrial process used to convert linear alkanes into more valuable branched isomers, thereby increasing their octane number. Starting with n-nonane, a bifunctional catalyst can promote a series of skeletal rearrangements to produce a mixture of nonane isomers, including this compound.

Reaction Scheme:

CH₃(CH₂)₇CH₃ → (CH₃)₃CCH₂CH(CH₃)₂ (and other isomers)

Advantages: This method utilizes a relatively inexpensive and readily available starting material, n-nonane.

Disadvantages: The process yields a complex equilibrium mixture of various branched and unbranched nonane isomers, making the isolation of pure this compound difficult and costly.[3] The reaction conditions, including temperature and pressure, need to be carefully optimized to favor the formation of highly branched isomers.

Experimental Protocols

Protocol for Catalytic Alkylation of Isopentane with Isobutylene

Materials:

  • Isopentane

  • Isobutylene

  • Solid acid catalyst (e.g., acidic zeolite)

  • High-pressure reactor

Procedure:

  • The solid acid catalyst is packed into a fixed-bed reactor.

  • A feed mixture of isopentane and isobutylene, with a high isopentane-to-isobutylene molar ratio, is passed through the reactor.

  • The reaction is carried out at a controlled temperature and pressure to optimize the formation of C9 isomers.

  • The reactor effluent is collected and analyzed by gas chromatography (GC) to determine the product distribution, including the yield and purity of this compound.

Protocol for Grignard Synthesis of this compound

Step 1: Synthesis of 2,2,5-trimethyl-3-hexanol

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous diethyl ether

  • Isoamyl aldehyde (3-methylbutanal)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of tert-butyl chloride in anhydrous diethyl ether and add it dropwise to the magnesium suspension to initiate the Grignard reagent formation.

  • Once the Grignard reagent is formed, cool the flask in an ice bath.

  • Add a solution of isoamyl aldehyde in anhydrous diethyl ether dropwise to the Grignard reagent with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting 2,2,5-trimethyl-3-hexanol by distillation.

Step 2: Reduction of 2,2,5-trimethyl-3-hexanol

Materials:

  • 2,2,5-trimethyl-3-hexanol

  • Red phosphorus

  • Hydriodic acid (57%)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, place 2,2,5-trimethyl-3-hexanol and red phosphorus.

  • Slowly add hydriodic acid to the mixture.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., hexane).

  • Wash the organic layer with sodium thiosulfate solution to remove any remaining iodine, then with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

  • Purify the this compound by distillation.

Protocol for Wurtz Coupling

Materials:

  • 1-chloro-2,2-dimethylpropane

  • 1-chloro-3-methylbutane

  • Sodium metal

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, place finely cut sodium metal suspended in anhydrous diethyl ether.

  • Prepare an equimolar mixture of 1-chloro-2,2-dimethylpropane and 1-chloro-3-methylbutane.

  • Add the mixture of alkyl chlorides dropwise to the sodium suspension with vigorous stirring.

  • The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the sodium is consumed.

  • Carefully quench any remaining sodium with a small amount of ethanol.

  • Add water to dissolve the sodium chloride, and separate the organic layer.

  • Dry the organic layer and analyze the product mixture by gas chromatography to determine the relative amounts of this compound, 2,2,5,5-tetramethylhexane, and 2,7-dimethyloctane.

Signaling Pathways and Experimental Workflows

Synthesis_Comparison cluster_alkylation Catalytic Alkylation cluster_grignard Grignard Reaction cluster_wurtz Wurtz Coupling cluster_isomerization Catalytic Isomerization A1 Isopentane + Isobutylene A2 High-Pressure Reactor (Solid/Liquid Acid Catalyst) A1->A2 A3 Alkylate Mixture A2->A3 A4 Purification A3->A4 A5 This compound A4->A5 G1 tert-Butyl Chloride + Mg G2 Grignard Reagent ((CH₃)₃CMgCl) G1->G2 G4 Grignard Addition G2->G4 G3 Isoamyl Aldehyde G3->G4 G5 2,2,5-trimethyl-3-hexanol G4->G5 G6 Reduction (HI/P) G5->G6 G7 This compound G6->G7 W1 1-chloro-2,2-dimethylpropane + 1-chloro-3-methylbutane W2 Sodium Metal (Anhydrous Ether) W1->W2 W3 Product Mixture (2,2,5-TMH, 2,2,5,5-TMH, 2,7-DMO) W2->W3 W4 Difficult Separation W3->W4 W5 This compound (Low Yield) W4->W5 I1 n-Nonane I2 Bifunctional Catalyst (e.g., Pt/Zeolite) I1->I2 I3 Isomer Mixture I2->I3 I4 Fractional Distillation I3->I4 I5 This compound (in mixture) I4->I5

Figure 1. Comparative workflow of the four main synthesis methods for this compound.

Logical Relationships in Synthesis Method Selection

Decision_Tree cluster_scale Scale of Synthesis cluster_purity Purity Requirement start Desired Application? large_scale Large Scale (Industrial) start->large_scale Industrial Production lab_scale Laboratory Scale start->lab_scale Research / Small Scale moderate_purity Moderate Purity large_scale->moderate_purity Cost-Effective high_purity High Purity lab_scale->high_purity High Specificity lab_scale->moderate_purity Simpler Procedure grignard Grignard Reaction high_purity->grignard Controlled Synthesis alkylation Catalytic Alkylation moderate_purity->alkylation Established Process isomerization Catalytic Isomerization moderate_purity->isomerization Readily Available Feedstock wurtz Wurtz Coupling (Less Favorable) moderate_purity->wurtz Direct but Inefficient

Figure 2. Decision-making flowchart for selecting a this compound synthesis method.

References

Validating Theoretical Models with Experimental Data: A Comparative Guide for 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for 2,2,5-trimethylhexane with values predicted by established theoretical models. Accurate physicochemical data is paramount in fields ranging from materials science to drug development, where such information governs substance behavior, interaction, and efficacy. Validating theoretical predictions against robust experimental data ensures the reliability of computational models used in process design, safety assessments, and scientific research.

Experimental Data for this compound

The following table summarizes experimentally determined physical properties of this compound, a branched-chain alkane with the molecular formula C₉H₂₀. The data has been aggregated from various reputable sources.

PropertyExperimental ValueSource
Boiling Point 122 - 124 °C[1][2][3]
Density 0.708 - 0.71 g/cm³ (at 20°C)[4]
Vapor Pressure 16.6 mmHg (at 25°C)[2]
Melting Point -106 °C to -105.7 °C[1]
Refractive Index 1.397 - 1.407[1][4]

Comparison with Theoretical Models

Theoretical models provide a predictive framework for estimating the physicochemical properties of chemical compounds, often based on their molecular structure. This is particularly useful for novel or uncharacterized substances. Here, we compare the experimental data of this compound with predicted values from the Joback group contribution method. Other prominent models include the Constantinou-Gani method and various Quantitative Structure-Property Relationship (QSPR) models.[5]

PropertyExperimental ValuePredicted Value (Joback Method)
Boiling Point 122 - 124 °C123.85 °C
Melting Point -106 to -105.7 °C-95.15 °C
Critical Temperature Not available297.33 °C
Critical Pressure Not available23.49 bar
Critical Volume Not available514.0 cm³/mol
Heat of Formation Not available-245.5 kJ/mol
Gibbs Energy of Formation Not available-30.2 kJ/mol

Predicted values were generated using an online implementation of the Joback method.[6]

Workflow for Model Validation

The process of validating a theoretical model with experimental data is a critical step in ensuring the model's accuracy and predictive power. The following diagram illustrates a typical workflow.

G cluster_0 Theoretical Modeling cluster_1 Experimental Measurement cluster_2 Validation A Select Theoretical Model (e.g., Joback, QSPR) B Input Molecular Structure of this compound A->B C Calculate Predicted Physicochemical Properties B->C G Compare Predicted and Experimental Data C->G D Obtain Pure Sample of This compound E Perform Standardized Experiments (ASTM Methods) D->E F Record Experimental Data E->F F->G H Analyze Deviations and Assess Model Accuracy G->H I Refine Model or Accept for Application H->I

Workflow for validating theoretical models with experimental data.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data. The following are summaries of standard methods for determining key physicochemical properties.

Boiling Point Determination (ASTM D86)

This test method covers the atmospheric distillation of petroleum products to determine their boiling range characteristics.[7][8][9][10][11]

  • Apparatus: Distillation flask, condenser, cooling bath, flask heater, and a temperature measuring device.

  • Procedure:

    • A 100 mL sample of the substance is placed in the distillation flask.

    • The flask is heated, and the vapor is passed through a condenser.

    • The temperature at which the first drop of condensate is collected is recorded as the initial boiling point.

    • The temperature is continuously monitored as the distillation proceeds, and the volume of condensate is recorded at various temperature intervals.

    • The final boiling point is the maximum temperature reached during the test.

  • Significance: The boiling range provides information about the composition and volatility of a substance.

Density Determination (ASTM D1298)

This method covers the laboratory determination of the density, relative density, or API gravity of crude petroleum and liquid petroleum products using a hydrometer.[12][13][14][15][16]

  • Apparatus: Glass hydrometer, hydrometer cylinder, and a thermometer.

  • Procedure:

    • The liquid sample is brought to a specified temperature and transferred to a hydrometer cylinder.

    • The hydrometer is gently lowered into the sample and allowed to float freely.

    • Once the hydrometer has settled and is stationary, the scale reading at the principal surface of the liquid is recorded.

    • The temperature of the sample is also recorded.

    • The observed hydrometer reading is corrected to a reference temperature using standard tables.

  • Significance: Density is a fundamental physical property used in custody transfer calculations and to characterize the quality of petroleum products.[17][18][19][20][21]

Vapor Pressure Determination (ASTM D5191)

This test method, often referred to as the "Mini Method," is used to determine the total vapor pressure of volatile liquid petroleum products.[22][23][24][25][26]

  • Apparatus: Automated vapor pressure instrument with a test chamber and a pressure transducer.

  • Procedure:

    • A small, chilled sample of the liquid is drawn into a syringe.

    • The sample is injected into the evacuated, temperature-controlled test chamber.

    • The chamber is heated to and maintained at 37.8°C (100°F).

    • The instrument measures the pressure inside the chamber, which is the sum of the partial pressure of the sample and the partial pressure of the dissolved air.

    • The measured total vapor pressure can be correlated to a dry vapor pressure equivalent (DVPE).

  • Significance: Vapor pressure is a critical factor in the handling, storage, and performance of volatile liquids, and it is often regulated for fuels.[22]

References

Benchmarking 2,2,5-Trimethylhexane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive benchmark of 2,2,5-trimethylhexane, evaluating its performance as a reference standard against other common alternatives in key applications such as gas chromatography and fuel analysis. The following sections present a detailed comparison supported by physical and chemical property data, established experimental protocols, and performance characteristics.

Physicochemical Properties: A Foundation for a Reliable Standard

A reliable reference standard must possess well-defined and stable physicochemical properties. This compound, a branched-chain alkane, offers characteristics suitable for various analytical applications. A comparison of its key properties with those of a widely used standard, isooctane (2,2,4-trimethylpentane), and a common straight-chain alkane, n-nonane, is presented in Table 1.

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)n-Nonane
Molecular Formula C9H20C8H18C9H20
Molecular Weight ( g/mol ) 128.26[1]114.23128.26
Boiling Point (°C) 122[2]99.3150.8
Melting Point (°C) -105.76[2]-107.4-53.5
Density (g/cm³ at 20°C) 0.71[2]0.6920.718
Purity (typical) >99.0% (GC)[3][4][5]>99.0% (GC)>99.0% (GC)
Solubility Miscible with hexane and pentane; soluble in methanol.[1][2]Insoluble in water; soluble in alcohol, ether, benzene.Insoluble in water; soluble in alcohol.

Application in Gas Chromatography (GC)

This compound serves as a valuable reference standard in gas chromatography for the identification and quantification of volatile organic compounds.[6] Its primary role is in the determination of Kováts retention indices, which are a standardized measure of a compound's elution time relative to a series of n-alkanes.

Experimental Protocol: Determination of Kováts Retention Index

This protocol outlines the general procedure for determining the Kováts retention index of a sample using a series of n-alkanes, including this compound, as reference standards.

1. Standard Preparation:

  • Prepare a stock solution of a homologous series of n-alkanes (e.g., C8 to C20) including this compound in a volatile solvent such as hexane or pentane. The concentration of each alkane should be in the range of 100-1000 µg/mL.

2. Sample Preparation:

  • Dissolve the analyte of interest in the same solvent used for the n-alkane standards. The concentration should be within the linear range of the detector.

3. GC-MS Analysis:

  • Injector: Split/splitless injector at 250°C.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

  • MS Detector: Electron impact ionization (70 eV) scanning a mass range of m/z 40-550.

4. Data Analysis:

  • Identify the retention times of the n-alkanes and the analyte.

  • Calculate the Kováts retention index (I) for the analyte using the following formula:

    I = 100 * [n + (log(t'a) - log(t'n)) / (log(t'N) - log(t'n))]

    Where:

    • t'a is the adjusted retention time of the analyte.

    • t'n is the adjusted retention time of the n-alkane eluting before the analyte.

    • t'N is the adjusted retention time of the n-alkane eluting after the analyte.

    • n is the carbon number of the n-alkane eluting before the analyte.

Performance and Comparison

The branched structure of this compound results in a lower boiling point and retention time compared to its straight-chain isomer, n-nonane. This makes it a useful standard for bracketing the elution of other branched alkanes and compounds with similar volatility. The NIST Chemistry WebBook provides extensive data on the Kovats retention index of this compound on various stationary phases, which is essential for its application as a reliable reference.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare n-Alkane Standard Mix GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Prepare Analyte Sample Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection Separation->Detection Identify_Peaks Identify Peak Retention Times Detection->Identify_Peaks Calculate_RI Calculate Kováts Retention Index Identify_Peaks->Calculate_RI

Workflow for Kováts Retention Index Determination.

Application in Fuel Analysis: Octane Rating

This compound is a component of gasoline and is used in the determination of octane ratings, a measure of a fuel's resistance to knocking or autoignition.[7] The standard for octane rating is based on a scale where isooctane (2,2,4-trimethylpentane) is assigned a value of 100 and n-heptane is assigned a value of 0.[7]

Experimental Protocols: Research Octane Number (RON) and Motor Octane Number (MON)

The octane number of a fuel is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine according to ASTM D2699 (RON) and ASTM D2700 (MON) test methods.[3][8][9]

1. Engine Setup and Calibration:

  • The CFR engine is operated under specific, controlled conditions for either the RON or MON test.

  • The engine is calibrated using primary reference fuels (PRFs), which are blends of isooctane and n-heptane with known octane numbers.

2. Test Procedure:

  • The sample fuel is run in the engine, and its knocking intensity is measured.

  • The compression ratio of the engine is adjusted until the knock intensity of the sample fuel matches that of a specific PRF blend.

  • The octane number of the sample fuel is the percentage by volume of isooctane in the matching PRF blend.[7]

Table 2: Comparison of RON and MON Test Conditions

ParameterResearch Octane Number (RON) - ASTM D2699Motor Octane Number (MON) - ASTM D2700
Engine Speed (rpm) 600900
Intake Air Temperature Varies with barometric pressure38°C (100°F)
Intake Mixture Temperature Not specified149°C (300°F)
Spark Timing 13° BTDC (fixed)Varies with compression ratio
Performance and Comparison

While isooctane is the primary reference standard for octane rating, other highly branched alkanes like this compound also exhibit high anti-knock characteristics. The octane number is highly dependent on the molecular structure of the hydrocarbon; branched alkanes are more resistant to autoignition than straight-chain alkanes. Although a specific octane number for pure this compound is not as widely cited as that of isooctane, its structural similarity suggests a high octane rating, making it a relevant compound in fuel composition analysis.

Octane_Rating_Workflow cluster_setup Engine Setup cluster_testing Fuel Testing cluster_result Result Calibrate Calibrate CFR Engine with PRFs Run_Sample Run Sample Fuel Calibrate->Run_Sample Measure_Knock Measure Knock Intensity Run_Sample->Measure_Knock Adjust_CR Adjust Compression Ratio Measure_Knock->Adjust_CR Match_PRF Match Knock Intensity to PRF Adjust_CR->Match_PRF Determine_ON Determine Octane Number Match_PRF->Determine_ON

Workflow for Octane Number Determination.

Conclusion

This compound serves as a robust and reliable reference standard for specific analytical applications. Its well-defined physical properties and high purity make it an excellent choice for gas chromatography, particularly for the determination of Kováts retention indices of branched alkanes and other volatile compounds. In the context of fuel analysis, while not a primary reference fuel like isooctane, its high degree of branching contributes to high anti-knock properties, making it a significant component in gasoline and a relevant compound for comparative fuel studies. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions regarding the selection and application of this compound as a reference standard in their analytical workflows.

References

A Guide to Inter-Laboratory Comparison of 2,2,5-Trimethylhexane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Expected Performance Characteristics

An inter-laboratory study aims to establish the reproducibility and robustness of an analytical method. The following table summarizes the expected performance characteristics for the quantification of 2,2,5-trimethylhexane using a validated GC-MS method. These values are derived from typical performance data for the analysis of similar volatile hydrocarbons.

Performance ParameterExpected ValueMethodMatrix
Repeatability (RSDr) < 5%GC-MSOrganic Solvent
Reproducibility (RSDR) < 15%GC-MSOrganic Solvent
Limit of Detection (LOD) 0.01 - 1 µg/LGC-MSVaries (Aqueous/Solvent)
Limit of Quantification (LOQ) 0.05 - 5 µg/LGC-MSVaries (Aqueous/Solvent)
Recovery 90 - 110%GC-MSSpiked Solvent

Disclaimer: The data in this table is illustrative and based on the analysis of similar volatile organic compounds. Actual performance characteristics must be determined through a formal inter-laboratory validation study.

Experimental Protocols

A detailed and standardized experimental protocol is critical for ensuring consistency across participating laboratories. The recommended method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity for volatile compounds.[3][4]

Sample Preparation

Proper sample preparation is crucial to avoid contamination and ensure accurate quantification.

  • Sample Collection : Samples should be collected in clean, non-reactive containers, preferably amber glass vials with PTFE-lined septa to prevent contamination and analyte loss.[5]

  • Solvent Selection : Use a high-purity, volatile organic solvent such as hexane or dichloromethane for sample dilution.[5][6] Avoid using water or non-volatile solvents.[5][7]

  • Dilution : Prepare a stock solution of this compound reference standard. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples. Samples should be diluted to fall within the calibration range. A typical concentration for analysis is around 10 µg/mL.[6]

  • Internal Standard : To improve precision, add a suitable internal standard (e.g., a deuterated alkane not present in the sample) to all standards and samples at a constant concentration.

  • Quality Control : Prepare blank samples (solvent only) and quality control (QC) samples at low, medium, and high concentrations from a separate stock solution to be analyzed with each batch.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

The following are typical GC-MS parameters for the analysis of C9 alkanes.[1][2] Laboratories should optimize these parameters for their specific instrumentation.

  • GC System : A gas chromatograph equipped with a capillary column and a mass selective detector.

  • Column : A non-polar capillary column, such as a DB-5ms (or equivalent), is suitable for separating alkanes. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector :

    • Mode : Splitless injection for trace analysis or split injection for higher concentrations.

    • Temperature : 250 °C

    • Injection Volume : 1 µL

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program :

    • Initial Temperature : 40 °C, hold for 2 minutes.

    • Ramp : Increase to 150 °C at a rate of 10 °C/min.

    • Final Temperature : Hold at 150 °C for 5 minutes.

  • MS System :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature : 230 °C

    • Quadrupole Temperature : 150 °C

    • Acquisition Mode : Scan mode (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity. Key ions for this compound should be determined from its mass spectrum.

Data Analysis
  • Identification : The primary identification of this compound is based on its retention time matching that of a known standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).[8]

  • Quantification : Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Inter-Laboratory Study Workflow

The following diagram illustrates the typical workflow for conducting an inter-laboratory comparison study, from the initial planning stages to the final report.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Define Study Objectives & Protocol B Select Participating Laboratories A->B C Prepare & Characterize Homogeneous Samples B->C D Distribute Samples & Protocols C->D E Laboratories Perform Analysis per Protocol D->E F Submit Raw Data & QC Results E->F G Centralized Statistical Analysis (e.g., ISO 5725) F->G H Calculate Repeatability (RSDr) & Reproducibility (RSDR) G->H I Identify Outliers & Assess Method Performance H->I J Publish Final Comparison Report I->J

Caption: Workflow of an inter-laboratory validation study for an analytical method.

GC-MS System Logic

This diagram outlines the logical flow of sample analysis within a standard Gas Chromatography-Mass Spectrometry system.

cluster_GC Gas Chromatograph (GC) cluster_MS Mass Spectrometer (MS) cluster_Data Data System Injector Injector Sample Vaporization Column GC Column Analyte Separation Injector->Column Carrier Gas IonSource Ion Source Ionization (EI) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer Ion Separation (m/z) IonSource->MassAnalyzer Detector Detector Ion Detection MassAnalyzer->Detector DataSystem Data System Signal Processing & Analysis Detector->DataSystem Electrical Signal

Caption: Logical workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) system.

References

Comparative Analysis of 2,2,5-Trimethylhexane as a High-Octane Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 2,2,5-trimethylhexane's performance as a high-octane fuel additive against other common alternatives. The information is intended for researchers, scientists, and drug development professionals interested in the experimental findings and methodologies related to fuel additives.

Executive Summary

This compound is a branched-chain alkane valued in the petrochemical industry for its high octane rating, making it a significant component in gasoline formulations.[1][2] This guide presents a quantitative comparison of its performance, alongside detailed experimental protocols for octane number determination and a visualization of the experimental workflow.

Performance Comparison of High-Octane Fuel Additives

The primary measure of a fuel additive's effectiveness in preventing engine knocking is its Research Octane Number (RON) and Motor Octane Number (MON). The following table summarizes the available experimental data for this compound and its common alternatives.

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
This compound 93 (estimated)90 (estimated)
Toluene120-124107-112
Xylene116-117Not Found
Ethanol~100Not directly measured
Iso-octane (2,2,4-Trimethylpentane)100 (by definition)100 (by definition)

Experimental Protocols

The determination of Research Octane Number (RON) and Motor Octane Number (MON) is governed by standardized test methods developed by ASTM International. These methods utilize a Cooperative Fuel Research (CFR) engine, a single-cylinder engine with a variable compression ratio.[3][4]

ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel

This method determines the anti-knock quality of a fuel under mild operating conditions.[3]

Apparatus:

  • Standard Cooperative Fuel Research (CFR) engine

  • Knock-detection instrumentation

  • Primary reference fuels (iso-octane and n-heptane)

Procedure:

  • Engine Preparation: The CFR engine is started and warmed up to specified, stable operating conditions.[5]

  • Standardization: The engine is calibrated using a primary reference fuel of a known octane number close to that of the sample. The compression ratio is adjusted to achieve a standard knock intensity.[5]

  • Sample Testing: The engine is run on the test fuel (this compound or alternative).

  • Bracketing: The test sample is bracketed between two primary reference fuels with slightly higher and lower octane numbers.

  • Data Interpretation: The knock intensity of the sample is compared to that of the reference fuels to determine its RON.[6]

ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel

This method evaluates the anti-knock performance of a fuel under more severe engine conditions, simulating highway driving.[7]

Apparatus:

  • Standard Cooperative Fuel Research (CFR) engine (same as for RON testing)

  • Knock-detection instrumentation

  • Primary reference fuels (iso-octane and n-heptane)

Procedure:

  • Engine Preparation: The CFR engine is prepared and stabilized at more severe operating conditions than for RON testing, including a higher engine speed and intake air temperature.[8]

  • Standardization: The engine is calibrated using a primary reference fuel of a known octane number.

  • Sample Testing: The engine is run on the test fuel.

  • Bracketing: The test sample is bracketed between two primary reference fuels.

  • Data Interpretation: The knock intensity of the sample is compared to that of the reference fuels to determine its MON.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the octane number of a fuel sample according to ASTM standards.

Octane_Testing_Workflow Octane Number Determination Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start engine_prep Prepare and Stabilize CFR Engine start->engine_prep fuel_prep Prepare Fuel Sample and Reference Fuels start->fuel_prep calibrate Calibrate Engine with Primary Reference Fuel engine_prep->calibrate fuel_prep->calibrate run_sample Run Test Fuel Sample calibrate->run_sample measure_knock Measure Knock Intensity run_sample->measure_knock bracket Bracket Sample with Reference Fuels measure_knock->bracket interpolate Interpolate to Determine Octane Number bracket->interpolate end End interpolate->end

Octane Number Determination Workflow

Logical Relationship of Octane-Boosting Additives

The following diagram illustrates the logical relationship between different classes of high-octane fuel additives, including this compound.

Fuel_Additives Classification of High-Octane Fuel Additives cluster_alkanes Alkanes cluster_aromatics Aromatics cluster_alcohols Alcohols High-Octane Additives High-Octane Additives Branched Alkanes Branched Alkanes High-Octane Additives->Branched Alkanes Aromatics Aromatics High-Octane Additives->Aromatics Alcohols Alcohols High-Octane Additives->Alcohols This compound This compound Branched Alkanes->this compound Iso-octane (2,2,4-Trimethylpentane) Iso-octane (2,2,4-Trimethylpentane) Branched Alkanes->Iso-octane (2,2,4-Trimethylpentane) Toluene Toluene Xylene Xylene Ethanol Ethanol Aromatics->Toluene Aromatics->Xylene Alcohols->Ethanol

Classification of High-Octane Fuel Additives

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and flammable compounds such as 2,2,5-Trimethylhexane. This document provides immediate, essential guidance on personal protective equipment (PPE), safe handling protocols, and disposal procedures to foster a secure and compliant laboratory environment.

Key Physical and Chemical Properties

This compound is a colorless, flammable liquid with a characteristic odor.[1] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValue
Molecular FormulaC₉H₂₀
Molecular Weight128.26 g/mol [2]
Boiling Point122°C[3]
Flash Point13°C[3]
Vapor Pressure16.6 mmHg[4][5]
SolubilityInsoluble in water; soluble in many organic solvents.[1][2]
Occupational Exposure Limits

Adherence to established occupational exposure limits is crucial to minimize health risks associated with this compound.

OrganizationExposure Limit
NIOSH (REL)TWA 100 ppm (350 mg/m³) for hexane isomers (excluding n-Hexane)[6]
ACGIH (TLV)TWA 200 ppm for all isomers[2][3]
OSHA (PEL)Not established

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling this compound. The following table outlines the recommended PPE.

Body PartRecommended ProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile gloves are suitable for splash protection but should be changed immediately upon contact. For prolonged or immersive work, Viton™ or Butyl rubber gloves are recommended due to their higher resistance to hydrocarbons. Always inspect gloves for tears or degradation before use.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.Ensure a snug fit to protect against splashes and vapors.
Body Flame-resistant lab coatA lab coat made of Nomex® or a similar flame-resistant material is essential.
Respiratory Use in a well-ventilated area or a chemical fume hood.If ventilation is inadequate or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7]

Experimental Protocols: Safe Handling and Storage

Following standardized procedures for handling and storage is critical to prevent accidents and ensure a safe working environment.

Handling Protocol
  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Dispensing : When transferring this compound, do so within the fume hood to minimize vapor accumulation. Use only non-sparking tools and equipment.[8]

  • Grounding : For transfers between metal containers, ensure that the containers are bonded and grounded to prevent static electricity discharge, which can ignite flammable vapors.

  • Heating : Never heat this compound with an open flame. Use a heating mantle, steam bath, or another controlled heating source.

  • Spill Management : In case of a small spill, absorb the liquid with a chemical absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage Protocol
  • Container : Store this compound in a tightly sealed, properly labeled container.

  • Location : Store in a designated flammable liquids storage cabinet.[9][10] These cabinets are designed to be fire-resistant and to contain spills.

  • Segregation : Store away from oxidizing agents and other incompatible materials to prevent hazardous reactions.[10]

  • Ventilation : Ensure the storage area is well-ventilated.[9]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection : Collect waste this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound" and the associated hazards (e.g., "Flammable Liquid").

  • Storage of Waste : Store the hazardous waste container in a designated satellite accumulation area, which should be a flammable liquids storage cabinet, away from ignition sources.

  • Disposal Request : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour this compound down the drain.[11]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Inspect and Don Appropriate PPE A->B C Ensure Fume Hood is Operational B->C D Locate Emergency Equipment C->D E Dispense in Fume Hood D->E Proceed to Handling F Use Non-Sparking Tools E->F G Ground and Bond Containers F->G H Controlled Heating (No Open Flames) G->H I Store in Tightly Sealed Container H->I After Use L Collect in Labeled Waste Container H->L Generate Waste J Place in Flammable Storage Cabinet I->J K Segregate from Incompatibles J->K M Store Waste in Designated Area L->M N Contact EHS for Disposal M->N

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

×

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2,2,5-Trimethylhexane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.